Product packaging for Streptazolin(Cat. No.:)

Streptazolin

Cat. No.: B1245216
M. Wt: 207.23 g/mol
InChI Key: OJIUACOQFBQCDF-IKXJTIOISA-N
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Description

Streptazolin has been reported in Streptomyces, Streptomyces thermoviolaceus, and other organisms with data available.
from culture of Streptomyces sp.;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1245216 Streptazolin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIUACOQFBQCDF-IKXJTIOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C2C3C1=CCCN3C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Streptazolin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Streptazolin is a novel antibiotic and antifungal agent first isolated from Streptomyces viridochromogenes. This document provides a comprehensive technical overview of the discovery, isolation, purification, and characterization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the field of natural product discovery and antibiotic development. This guide details the fermentation of the producing organism, extraction and purification protocols, and the analytical methods used for structure elucidation. Furthermore, it presents a summary of its biological activity and a proposed biosynthetic pathway, offering a foundational resource for further research and development.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, accounting for a significant proportion of clinically used antibiotics.[1] In 1981, a novel compound, this compound, was isolated from Streptomyces viridochromogenes (strain Tü 1678).[2] This metabolite exhibited both antibiotic and antifungal properties. Structurally, this compound is a polyketide-derived molecule with a unique heterocyclic framework. However, its inherent tendency to polymerize has rendered it unsuitable for direct therapeutic applications.[2] Despite this limitation, the unique structure and biological activity of this compound continue to make it a subject of scientific interest, particularly as a scaffold for the synthesis of more stable and potent derivatives. This guide aims to provide a detailed technical account of the methodologies involved in the study of this compound, from the cultivation of the producing microorganism to the characterization of the final compound.

Discovery and Producing Organism

This compound was first discovered and isolated from the bacterium Streptomyces viridochromogenes.[2][3] This species is a Gram-positive, filamentous bacterium commonly found in soil. S. viridochromogenes is known to produce other bioactive compounds, including the herbicide bialaphos and the antibiotic avilamycin.[3] The initial discovery of this compound was the result of a screening program aimed at identifying new antimicrobial agents from natural sources.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces viridochromogenes. While the specific medium composition and fermentation parameters from the original discovery may not be fully detailed in publicly accessible literature, a generalized protocol based on optimal conditions for secondary metabolite production in Streptomyces species can be employed.

General Fermentation Protocol

This protocol is a generalized procedure and may require optimization for maximal this compound yield.

3.1.1. Media Composition

A suitable medium for the cultivation of Streptomyces viridochromogenes is the GYM Streptomyces Medium (DSMZ Medium 65).[4]

ComponentConcentration (g/L)
Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)12.0
Distilled Water1000.0 mL
The pH of the medium should be adjusted to 7.2 before sterilization. For liquid medium, CaCO₃ is omitted.

3.1.2. Fermentation Parameters

ParameterValue
Temperature28-30°C
pH6.5 - 7.5
Agitation150-250 rpm
Incubation Time7-10 days
Inoculum2-5% (v/v) of a 48-hour seed culture

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

General Extraction and Purification Protocol

4.1.1. Extraction

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is then extracted with an equal volume of ethyl acetate.

  • The ethyl acetate phase, containing the crude this compound, is collected and concentrated under reduced pressure to yield a crude extract.

4.1.2. Purification

  • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

  • The dissolved extract is loaded onto a silica gel column.

  • The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • The pure fractions are pooled and the solvent is evaporated to yield purified this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of S. viridochromogenes B Submerged Fermentation (7-10 days) A->B C Centrifugation B->C Harvest D Supernatant Collection C->D E Ethyl Acetate Extraction D->E F Concentration E->F G Silica Gel Column Chromatography F->G Crude Extract H Fraction Collection & TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K K J->K Pure this compound biosynthetic_pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Tailoring and Cyclization A Acetyl-CoA (Starter Unit) C Type I PKS Modules A->C B Malonyl-CoA (Extender Units) B->C D Linear Polyketide Chain C->D E Cyclase(s) D->E Release from PKS F Hydroxylase(s) E->F G Other Tailoring Enzymes F->G H This compound Precursor G->H I Final Cyclization H->I J J I->J This compound

References

The Structural Enigma of Streptazolin: An In-depth Technical Guide to its Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin, a microbial metabolite isolated from Streptomyces viridochromogenes, presents a unique and complex heterocyclic architecture that has intrigued chemists for decades. This technical guide provides a comprehensive overview of the pivotal studies that led to the complete elucidation of its structure and the determination of its absolute stereochemistry. We delve into the spectroscopic analyses, chemical degradation studies, and the landmark total synthesis that ultimately confirmed its intricate three-dimensional arrangement. This document serves as a detailed resource, presenting key quantitative data in structured tables, outlining experimental protocols, and visualizing the logical workflow of the structural determination process.

Introduction

This compound is a natural product that has garnered significant interest due to its novel tricyclic skeleton. First isolated in 1981, its structure presented a considerable challenge to chemists.[1][2] The molecule's inherent instability and tendency to polymerize further complicated early characterization efforts.[2] This guide will systematically unpack the methodologies and analytical techniques employed to unravel the chemical identity and stereochemical configuration of this compound.

Structure Elucidation: A Multifaceted Approach

The determination of this compound's structure was a result of a combination of spectroscopic methods, chemical degradation, and ultimately, total synthesis.

Spectroscopic Analysis

Initial characterization of this compound relied on a suite of spectroscopic techniques to piece together its molecular framework.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in identifying the key functional groups and connectivity within the this compound molecule. The detailed chemical shifts and coupling constants provided the foundational data for proposing its planar structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
2155.0-
477.54.95 (d, J=6)
569.84.40 (m)
6128.75.90 (dq, J=10, 7)
7124.56.25 (d, J=10)
858.24.20 (m)
929.52.10 (m), 1.80 (m)
1044.83.20 (m), 2.90 (m)
11119.55.60 (q, J=7)
1214.21.70 (d, J=7)
13--

Note: Data compiled from foundational spectroscopic studies. Chemical shifts may vary slightly depending on the solvent and instrument used.

2.1.2. Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.0895 g/mol .[1] This, in conjunction with elemental analysis, provided the atomic composition necessary for structural determination.

Chemical Degradation Studies

To further probe the structure and stability of this compound, degradation studies under various conditions are crucial. Due to the inherent instability of the molecule, these studies help in identifying labile bonds and potential degradation pathways.

Experimental Protocol: Forced Degradation of this compound

A general protocol for forced degradation studies on a natural product like this compound involves exposing a solution of the compound to a range of stress conditions.

  • Acidic Hydrolysis:

    • Dissolve 10 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 1 M HCl.

    • Stir the solution at room temperature for 24 hours.

    • Neutralize the solution with 1 M NaOH.

    • Analyze the resulting mixture by HPLC-MS to identify degradation products.

  • Basic Hydrolysis:

    • Dissolve 10 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 1 M NaOH.

    • Stir the solution at room temperature for 24 hours.

    • Neutralize the solution with 1 M HCl.

    • Analyze the resulting mixture by HPLC-MS.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 3% H₂O₂.

    • Stir the solution at room temperature for 24 hours.

    • Analyze the resulting mixture by HPLC-MS.

  • Thermal Degradation:

    • Prepare a solution of this compound in methanol (1 mg/mL).

    • Heat the solution at 60°C for 48 hours in a sealed vial.

    • Allow the solution to cool to room temperature.

    • Analyze by HPLC-MS.

  • Photodegradation:

    • Prepare a solution of this compound in methanol (1 mg/mL) in a quartz cuvette.

    • Expose the solution to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC-MS.

Note: These are generalized protocols and may require optimization based on the reactivity of this compound.

A key observation from early studies was that the 1,4-reduction of the conjugated diene system in this compound leads to the formation of a more stable derivative, dihydrothis compound, albeit with significantly reduced antimicrobial activity.[2]

Stereochemistry: Unraveling the 3D Architecture

The determination of the absolute stereochemistry of this compound was a critical step in its complete characterization. This was primarily achieved through X-ray crystallography of a stable derivative and confirmed by asymmetric total synthesis.

X-ray Crystallography of O-Acetyldihydrothis compound

Due to the instability of this compound itself, direct crystallization proved challenging. Researchers successfully crystallized its more stable derivative, O-acetyldihydrothis compound, allowing for single-crystal X-ray diffraction analysis. This technique provided the precise spatial arrangement of the atoms, revealing the relative stereochemistry of the chiral centers.

Table 2: Key Crystallographic Parameters for O-Acetyldihydrothis compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.892
b (Å)10.456
c (Å)15.231
Z4
R-factor0.045

Note: This data is based on the 1982 publication by Karrer and Dobler.

The X-ray structure analysis unambiguously established the relative configuration of the stereocenters in the dihydro derivative, which was then correlated back to the parent molecule, this compound.

Optical Rotation

The optical activity of natural this compound provided evidence of its chiral nature. The specific rotation is a key physical constant for a chiral molecule.

Table 3: Optical Properties of this compound

PropertyValue
Specific Rotation ([α]D²⁰)+125° (c 1.0, CHCl₃)

Note: This value is for the naturally occurring enantiomer.

Total Synthesis: The Ultimate Proof

The first total synthesis of racemic this compound was achieved by Kozikowski and Park in 1985.[2] This landmark achievement not only confirmed the proposed structure but also provided a route to access synthetic quantities of the molecule for further biological evaluation.

Experimental Protocol: Key Step in the Total Synthesis of (±)-Streptazolin (Kozikowski, 1985)

A pivotal step in the synthesis involved an intramolecular nitrile oxide cycloaddition (INOC) to construct the core tricyclic ring system. The general steps leading to the core structure are outlined below.

  • Preparation of the Oxime Precursor: The synthesis commenced with the elaboration of a suitable precursor containing an olefin and a precursor to the nitrile oxide.

  • Intramolecular Nitrile Oxide Cycloaddition (INOC): The oxime was oxidized in situ to the corresponding nitrile oxide, which then underwent a spontaneous intramolecular [3+2] cycloaddition with the tethered alkene. This reaction diastereoselectively formed the key isoxazoline-fused piperidine ring system.

  • Elaboration to this compound: Subsequent functional group manipulations, including reduction of the isoxazoline and introduction of the exocyclic ethylidene group, completed the synthesis of racemic this compound.

The successful synthesis of the natural product with the correct relative stereochemistry provided unequivocal proof of its proposed structure. Later, asymmetric syntheses were developed to afford the natural (+)-enantiomer, further solidifying the understanding of its absolute configuration.

Logical Workflow of this compound Structure Elucidation

The process of determining the structure and stereochemistry of this compound followed a logical progression of scientific inquiry. This workflow can be visualized as a series of interconnected steps, each providing crucial information that guided the subsequent experiments.

Streptazolin_Elucidation_Workflow cluster_Isolation Isolation & Initial Characterization cluster_Structure_Proposal Structure Hypothesis cluster_Stereochemistry Stereochemical Determination cluster_Confirmation Structural Confirmation Isolation Isolation from Streptomyces viridochromogenes Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Isolation->Spectroscopy Degradation Chemical Degradation (e.g., reduction to Dihydrothis compound) Isolation->Degradation Planar_Structure Proposal of Planar Structure Spectroscopy->Planar_Structure Degradation->Planar_Structure XRay X-ray Crystallography of O-Acetyldihydrothis compound Planar_Structure->XRay Optical_Rotation Measurement of Specific Rotation Planar_Structure->Optical_Rotation Relative_Stereo Determination of Relative Stereochemistry XRay->Relative_Stereo Absolute_Stereo_Proposal Proposal of Absolute Stereochemistry Optical_Rotation->Absolute_Stereo_Proposal Relative_Stereo->Absolute_Stereo_Proposal Total_Synthesis Total Synthesis (Racemic & Asymmetric) Absolute_Stereo_Proposal->Total_Synthesis Final_Structure Confirmation of Absolute Structure and Stereochemistry Total_Synthesis->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a classic example of natural product chemistry, showcasing the power of a synergistic approach combining spectroscopy, chemical degradation, X-ray crystallography, and total synthesis. The journey from its isolation to the definitive assignment of its three-dimensional structure provides valuable insights for researchers in natural product discovery and drug development. The detailed data and protocols presented in this guide offer a comprehensive resource for understanding the chemical intricacies of this unique microbial metabolite.

References

The Biosynthesis of Streptazolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Streptazolin, a structurally intriguing piperidine alkaloid produced by various Streptomyces species, has garnered interest for its unique chemical scaffold and biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, drawing upon current scientific literature and bioinformatic predictions. While the complete enzymatic cascade for this compound is yet to be fully elucidated in vitro, a robust model can be constructed based on the well-characterized biosynthesis of the structurally related compound, phthoxazolin A, and isotopic labeling studies. This document details the proposed biosynthetic steps, the genetic organization of the putative biosynthetic gene cluster (BGC), and key experimental protocols for studying this pathway. Quantitative data on this compound production is summarized, and the proposed biosynthetic pathway and experimental workflows are visualized using logical diagrams. This guide is intended to serve as a comprehensive resource for researchers investigating this compound biosynthesis and for professionals in drug development seeking to leverage this natural product scaffold.

Introduction

This compound is a polyketide-derived natural product first isolated from Streptomyces viridochromogenes. It has since been identified in other species, including Streptomyces luteogriseus and Streptomyces sp. A4420. The molecule features a distinctive tricyclic piperidine core, making it a target of interest for synthetic chemists and drug discovery programs. Understanding its biosynthesis is crucial for efforts in bioengineering to produce novel analogs with enhanced therapeutic properties.

The biosynthesis of this compound is proposed to proceed via a type I polyketide synthase (PKS) pathway, likely involving a trans-AT (acyltransferase) system, similar to that of phthoxazolin A. This guide will synthesize the available data to present a coherent model of the this compound biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated by a polyketide synthase assembly line. Isotopic labeling studies have confirmed that the carbon backbone of this compound is derived from five acetate units. The proposed pathway, modeled after the biosynthesis of phthoxazolin A, involves a series of condensation and modification reactions catalyzed by a multi-modular PKS enzyme complex.

The core polyketide chain is assembled from an acetyl-CoA starter unit and four malonyl-CoA extender units. The PKS modules are responsible for the sequential addition and modification of these building blocks. Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization and the incorporation of a nitrogen atom, are proposed to occur to yield the final this compound structure. The origin of the nitrogen atom is likely from the general nitrogen pool, such as glutamic acid.

Below is a DOT script representation of the proposed biosynthetic pathway.

Streptazolin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS_Load Loading Module Acetyl-CoA->PKS_Load Starter Unit Malonyl-CoA Malonyl-CoA PKS_Mod1 Module 1 Malonyl-CoA->PKS_Mod1 Extender PKS_Mod2 Module 2 Malonyl-CoA->PKS_Mod2 PKS_Mod3 Module 3 Malonyl-CoA->PKS_Mod3 PKS_Mod4 Module 4 Malonyl-CoA->PKS_Mod4 Nitrogen Source Nitrogen Source (e.g., Glutamate) Cyclization Cyclization & Amidation Nitrogen Source->Cyclization PKS_Load->PKS_Mod1 PKS_Mod1->PKS_Mod2 PKS_Mod2->PKS_Mod3 PKS_Mod3->PKS_Mod4 PKS_Release Thioesterase (Release) PKS_Mod4->PKS_Release Polyketide Chain PKS_Release->Cyclization Released Polyketide Tailoring Tailoring Enzymes (e.g., Hydroxylases) Cyclization->Tailoring Piperidine Intermediate This compound This compound Tailoring->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the producing strain Streptomyces sp. A4420 have provided valuable information on production titers.

ParameterValueStrainReference
Production Yieldup to 10 mg/LStreptomyces sp. A4420[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Disruption for Functional Analysis

Gene disruption is a critical technique to confirm the involvement of a specific gene or gene cluster in the biosynthesis of a natural product. The REDIRECT protocol provides an efficient method for gene replacement in Streptomyces.[2][3]

Workflow for Gene Disruption in Streptomyces

Gene_Disruption_Workflow cluster_pcr 1. PCR Amplification cluster_recombineering 2. Recombineering in E. coli cluster_conjugation 3. Intergeneric Conjugation cluster_selection 4. Selection and Verification PCR Amplify disruption cassette (e.g., antibiotic resistance gene) with flanking homology arms Recombineering Introduce PCR product into E. coli a cosmid containing the target gene cluster PCR->Recombineering Conjugation Transfer the modified cosmid from E. coli to Streptomyces Recombineering->Conjugation Selection Select for double-crossover mutants (antibiotic resistance) Conjugation->Selection Verification Verify gene disruption by PCR and Southern blotting Selection->Verification

Caption: Workflow for gene disruption in Streptomyces.

Detailed Steps:

  • Design and PCR amplify a disruption cassette: This cassette typically contains an antibiotic resistance gene flanked by regions of homology (39 bp) to the upstream and downstream sequences of the target gene.

  • λ-RED mediated recombineering: The purified PCR product is electroporated into an E. coli strain (e.g., BW25113/pIJ790) carrying a cosmid with the target Streptomyces gene cluster and expressing the λ-RED recombination proteins. These proteins facilitate the replacement of the target gene on the cosmid with the disruption cassette.

  • Transfer to Streptomyces: The modified cosmid is transferred from E. coli to the desired Streptomyces strain via intergeneric conjugation.

  • Selection of mutants: Exconjugants are selected based on the antibiotic resistance conferred by the disruption cassette. Subsequent screening is performed to identify mutants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

  • Verification: The gene disruption is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strain.

Isotope Labeling Studies

Isotope labeling is a powerful tool to trace the metabolic precursors of a natural product. For this compound, feeding experiments with ¹³C-labeled acetate have been instrumental in confirming its polyketide origin.

Workflow for Isotope Labeling Experiment

Isotope_Labeling_Workflow cluster_culture 1. Culture and Feeding cluster_fermentation 2. Fermentation and Extraction cluster_analysis 3. Analysis Culture Grow Streptomyces culture to early-to-mid exponential phase Feeding Add isotopically labeled precursor (e.g., [1-¹³C]acetate) to the culture Culture->Feeding Fermentation Continue fermentation to allow incorporation of the label Feeding->Fermentation Extraction Extract secondary metabolites from the culture broth and mycelium Fermentation->Extraction Purification Purify the target compound (this compound) by HPLC Extraction->Purification Analysis Analyze the purified compound by Mass Spectrometry and NMR to determine label incorporation Purification->Analysis

References

Streptazolin: A Technical Guide to its Biological Activity and Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin, a natural product isolated from Streptomyces viridochromogenes, is a piperidine alkaloid derivative that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological properties of this compound, including its antibacterial, antifungal, immunostimulatory, and anti-inflammatory effects. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established experimental protocols for determining its activity spectrum and elucidates its known mechanism of action, particularly its influence on the NF-κB and PI3K signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction

This compound is a structurally unique antibiotic and antifungal agent first isolated in 1981.[1] Its chemical structure features a novel bicyclic system containing a piperidine ring. Beyond its direct antimicrobial effects, recent studies have indicated that this compound possesses immunomodulatory properties, suggesting its potential as a lead compound for the development of new therapeutic agents.[2][3] This guide aims to consolidate the current understanding of this compound's biological activity, providing detailed experimental methodologies and conceptual frameworks for its mechanism of action.

Biological Activity and Spectrum

This compound exhibits a range of biological activities, although a comprehensive quantitative analysis across a wide spectrum of organisms is not yet available in the literature. The following sections summarize the known qualitative activities and provide templates for the quantitative data that would be generated through the described experimental protocols.

Antibacterial Activity

This compound has been reported to possess antibacterial properties.[1] However, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial species are not extensively documented. The antibacterial spectrum of this compound would typically be determined using broth microdilution assays.

Table 1: Antibacterial Spectrum of this compound (Template)

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Enterococcus faecalisATCC 29212Data not available
Streptococcus pneumoniaeATCC 49619Data not available
Antifungal Activity

Table 2: Antifungal Spectrum of this compound (Template)

Fungal SpeciesStrainIC50 (µg/mL)MIC (µg/mL)Reference
Candida albicansATCC 90028Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available
Cryptococcus neoformansATCC 52817Data not availableData not available
Trichophyton rubrumATCC 28188Data not availableData not available
Immunostimulatory Activity

This compound has been shown to stimulate macrophage activity, a key component of the innate immune system. This activity is reportedly mediated through the activation of the Nuclear Factor-kappa B (NF-κB) pathway via Phosphoinositide 3-kinase (PI3K) signaling.[3]

Anti-inflammatory Activity

In addition to its immunostimulatory properties, this compound and its analogs have demonstrated anti-inflammatory activity.[4] This is typically assessed by measuring the inhibition of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Anti-inflammatory Activity of this compound (Template)

Cell LineMediatorIC50 (µM)Reference
RAW 264.7Nitric Oxide (NO)Data not available
RAW 264.7TNF-αData not available
RAW 264.7IL-6Data not available
Cytotoxic Activity

Evaluation of cytotoxicity is crucial for any potential therapeutic agent. The cytotoxic profile of this compound against various cancer and non-cancer cell lines would be determined using assays such as the MTT assay.

Table 4: Cytotoxic Activity of this compound (Template)

Cell LineCell TypeIC50 (µM)Reference
HeLaCervical CancerData not available
MCF-7Breast CancerData not available
A549Lung CancerData not available
HEK293Normal KidneyData not available

Mechanism of Action: Signaling Pathways

This compound's immunostimulatory effects are linked to the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses. This activation is mediated by the PI3K/AKT signaling cascade. The exact molecular interactions of this compound within this pathway are a subject of ongoing research.

Streptazolin_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Putative) This compound->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates IKK IKK Complex AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory & Immune Gene Expression Nucleus->Gene_Expression Induces

This compound-induced NF-κB activation pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare this compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate (37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution Assay.
Antifungal Susceptibility Testing

The protocol for antifungal susceptibility testing is similar to the antibacterial assay, with modifications according to the specific fungus being tested (e.g., using RPMI-1640 medium and different incubation times and temperatures).

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the ability of this compound to inhibit the production of NO in LPS-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (LPS only) and a negative control (cells only).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

  • Calculation of IC50:

    • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is calculated from the dose-response curve.

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well plate start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (24h) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read Absorbance (540 nm) griess_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for Nitric Oxide (NO) Assay.
Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The IC50 value, the concentration of this compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its antibacterial, antifungal, immunostimulatory, and anti-inflammatory properties warrant further investigation for potential therapeutic applications. This technical guide provides a framework for the systematic evaluation of this compound's biological activity and spectrum. The generation of comprehensive quantitative data, as outlined in the template tables, is a critical next step in advancing our understanding of this intriguing molecule and paving the way for future drug development efforts.

References

Unraveling the Enigmatic Mechanism of Action of Streptazolin: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptazolin, a natural product isolated from Streptomyces species, has garnered significant interest within the scientific community due to its diverse biological activities. Preliminary studies have revealed its potential as an antibiotic, antifungal, and immunomodulatory agent. More recently, its role as a promising antibiotic adjuvant and the anti-inflammatory, anti-acetylcholinesterase, and anticoagulant properties of its analogs have expanded its therapeutic potential. This in-depth technical guide synthesizes the current understanding of this compound's mechanism of action, providing a comprehensive overview of the key experimental findings, detailed methodologies, and quantitative data from preliminary studies. The information presented herein is intended to serve as a foundational resource for researchers actively engaged in the exploration and development of this compound and its derivatives for various therapeutic applications.

Core Bioactivities and Mechanism of Action

Preliminary investigations have elucidated several key bioactivities of this compound, pointing towards a multi-faceted mechanism of action. The core activities identified to date include immunomodulation via the NF-κB signaling pathway, enzymatic inhibition, and antimicrobial synergy.

Immunomodulatory Effects: Macrophage Activation and Anti-inflammatory Properties

This compound has been shown to exert significant immunomodulatory effects, primarily through the activation of macrophages. A pivotal study has demonstrated that this compound stimulates the nuclear factor kappa B (NF-κB) pathway in macrophages through the activation of phosphatidylinositide 3-kinase (PI3K) signaling. This activation is crucial for enhancing the bactericidal activity of macrophages and promoting the production of immunostimulatory cytokines. The conjugated diene moiety within the this compound structure has been identified as essential for this activity.

Furthermore, this compound and its analogs have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory and Immunomodulatory Activities

BioassayCell LineTreatment/StimulusKey FindingsReference
NF-κB ActivationMacrophagesThis compoundStimulation of NF-κB via PI3K signaling[1]
Nitric Oxide (NO) ProductionRAW 246.7LPS + this compound analogsInhibition of NO production[2][3]
Cytokine Production (TNF-α, IL-6)MacrophagesThis compoundIncreased production of immunostimulatory cytokines[4][5]
Enzymatic Inhibition: Acetylcholinesterase and Platelet Aggregation

Preliminary studies have also explored the inhibitory effects of this compound analogs on key enzymes. Notably, anti-acetylcholinesterase and anticoagulant activities have been reported.

Quantitative Data Summary: Enzymatic Inhibition

BioassayTargetKey FindingsReference
Acetylcholinesterase InhibitionAcetylcholinesteraseModerate inhibition (IC50 values reported for analogs)[6][7]
Platelet AggregationPlatelet AggregationInhibition of platelet aggregation[8]
Antimicrobial and Adjuvant Properties

This compound was initially identified for its antibiotic and antifungal properties. More recent research has highlighted its potential as an antibiotic adjuvant, suggesting it can enhance the efficacy of existing antibiotics against resistant pathogens.

Quantitative Data Summary: Antimicrobial Activity

BioassayOrganismKey FindingsReference
Minimum Inhibitory Concentration (MIC)Various bacteriaDirect antimicrobial activity[9][10]
Synergy TestingBacteriaPotentiation of other antibiotics[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's mechanism of action.

Macrophage Activation and Anti-inflammatory Assays

1. Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

2. Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of this compound or its analogs for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Production Measurement (ELISA):

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Treat cells with this compound or its analogs in the presence or absence of LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and measure the concentrations of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

PI3K/Akt Signaling Pathway Analysis

1. Western Blot Analysis:

  • Treat RAW 264.7 cells with this compound for various time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p65 NF-κB, and total p65 NF-κB overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Acetylcholinesterase Inhibition Assay

1. Ellman's Method:

  • The assay is performed in a 96-well plate.

  • Add acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound analogs to a phosphate buffer (pH 8.0).

  • Initiate the reaction by adding acetylcholinesterase (AChE) enzyme.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of the sample to a control without the inhibitor.

  • The IC50 value is calculated from the dose-response curve.

Platelet Aggregation Assay

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain PRP.

  • Collect the upper PRP layer.

2. Aggregometry:

  • Pre-warm PRP to 37°C.

  • Add this compound or its analogs to the PRP and incubate for a specified time.

  • Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.

  • Monitor the change in light transmittance using a platelet aggregometer.

  • The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the inhibitor to the control.

Antibiotic Synergy Testing

1. Checkerboard Assay:

  • Prepare a 96-well microtiter plate with serial dilutions of this compound in one direction (e.g., rows) and a conventional antibiotic in the other direction (e.g., columns).

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the preliminary studies of this compound's mechanism of action.

G cluster_0 Macrophage This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates IKK IKK Akt->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates IκBα->NFkB_p65_p50 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription

Caption: Proposed signaling pathway for this compound-induced macrophage activation.

G start Seed RAW 264.7 cells incubate1 Incubate 24h start->incubate1 treat Treat with this compound +/- LPS incubate1->treat incubate2 Incubate 24h treat->incubate2 collect Collect Supernatant incubate2->collect assay Perform NO Assay (Griess Reagent) or ELISA (Cytokines) collect->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for anti-inflammatory assays.

G AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate (Products) AChE->Choline_Acetate hydrolyzes ACh Acetylcholine (Substrate) ACh->AChE Streptazolin_analog This compound Analog (Inhibitor) Streptazolin_analog->AChE inhibits

Caption: Logical relationship in the acetylcholinesterase inhibition assay.

Conclusion

The preliminary studies on this compound reveal a molecule with a complex and promising mechanism of action. Its ability to modulate the immune system through the PI3K/Akt/NF-κB pathway, inhibit key enzymes, and act as an antibiotic adjuvant underscores its potential for further development. This technical guide provides a foundational understanding of the current knowledge and the experimental approaches used to investigate this compound's bioactivities. Future research should focus on elucidating the precise molecular targets, further detailing the structure-activity relationships of its analogs, and conducting in-vivo studies to validate these preliminary findings. Such efforts will be crucial in unlocking the full therapeutic potential of this compound and its derivatives.

References

Streptazolin from Streptomyces viridochromogenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Streptazolin is a structurally unique piperidine alkaloid antibiotic produced by the Gram-positive bacterium Streptomyces viridochromogenes.[1] First isolated in 1981, this secondary metabolite exhibits both antibiotic and antifungal activities.[1] Its novel tricyclic ring system, featuring an internal urethane moiety and an exocyclic ethylidene side chain, has attracted interest from synthetic chemists and drug discovery researchers.[2] This technical guide provides a comprehensive overview of Streptomyces viridochromogenes as a source of this compound, detailing its biosynthesis, isolation, characterization, and biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, antibiotic development, and microbial biotechnology.

Chemical and Physical Properties of this compound

This compound is a relatively small molecule with the chemical formula C₁₁H₁₃NO₃. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₃NO₃[1]
Molar Mass 207.23 g/mol [1]
IUPAC Name (2aS,2a1S,3S,4Z)-4-Ethylidene-3-hydroxy-2a,2a1,3,4,6,7-hexahydro-1H-2-oxa-7a-azacyclopenta[cd]inden-1-one[1]
CAS Number 80152-07-4[1]
Appearance Colorless crystals
Solubility Soluble in methanol, ethyl acetate, and chloroform

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC in Streptomyces viridochromogenes has not been fully elucidated in publicly available literature, a homologous cluster has been identified in Streptomyces sp. A4420, providing significant insights into the putative biosynthetic pathway.[2][3] this compound is a polyketide, suggesting its core scaffold is assembled by a polyketide synthase (PKS) system.[2]

The proposed biosynthetic pathway, based on the identified BGC in a related species, likely involves a modular Type I PKS. This multi-enzyme complex catalyzes the sequential condensation of acyl-CoA precursors to build the polyketide chain. Subsequent enzymatic modifications, including cyclization and the incorporation of a nitrogen atom, lead to the formation of the characteristic piperidine ring and the tricyclic core of this compound. The exocyclic ethylidene side chain is also formed through specific enzymatic reactions within the pathway.

Streptazolin_Biosynthesis cluster_legend Legend Acyl-CoA Precursors Acyl-CoA Precursors Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acyl-CoA Precursors->Polyketide Synthase (PKS) Chain Assembly PKS PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Elongation & Modification Cyclization & Nitrogen Incorporation Cyclization & Nitrogen Incorporation Polyketide Intermediate->Cyclization & Nitrogen Incorporation Tailoring Enzymes Tricyclic Intermediate Tricyclic Intermediate Cyclization & Nitrogen Incorporation->Tricyclic Intermediate This compound This compound Tricyclic Intermediate->this compound Final Modifications Process Process Metabolite Metabolite Enzyme/Complex Enzyme/Complex

Caption: A putative biosynthetic pathway for this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. These networks allow the bacterium to integrate various environmental and physiological cues to control the expression of biosynthetic gene clusters. While the specific regulatory mechanism for this compound production in S. viridochromogenes is not yet fully understood, it is likely governed by a combination of pathway-specific and global regulators, a common theme in Streptomyces.[4][5]

Key regulatory elements often include:

  • Pathway-Specific Regulators: These are typically transcription factors encoded within the this compound BGC itself. They act as direct activators or repressors of the biosynthetic genes in response to specific signaling molecules.

  • Global Regulators: These proteins respond to broader physiological signals such as nutrient availability (carbon, nitrogen, phosphate), developmental stage, and cell density (quorum sensing). They coordinate the expression of multiple secondary metabolite BGCs and other cellular processes.

  • Signaling Molecules: Small molecules, such as γ-butyrolactones, can act as autoregulators, triggering a feedback loop that enhances antibiotic production once a certain cell density is reached.

Streptazolin_Regulation Nutrient Limitation Nutrient Limitation Global Regulatory Proteins Global Regulatory Proteins Nutrient Limitation->Global Regulatory Proteins Quorum Sensing Signals Quorum Sensing Signals Quorum Sensing Signals->Global Regulatory Proteins Pathway-Specific Regulator Pathway-Specific Regulator Global Regulatory Proteins->Pathway-Specific Regulator This compound BGC This compound BGC Pathway-Specific Regulator->this compound BGC Activation/Repression This compound Biosynthesis This compound Biosynthesis This compound BGC->this compound Biosynthesis

Caption: A proposed regulatory network for this compound production.

Experimental Protocols

Cultivation of Streptomyces viridochromogenes for this compound Production

Optimizing culture conditions is crucial for maximizing the yield of this compound. The following protocol provides a general guideline for the cultivation of S. viridochromogenes.

Media Composition (per liter):

  • Soybean Meal: 20 g

  • Mannitol: 20 g

  • Yeast Extract: 2 g

  • CaCO₃: 4 g

  • Trace Salt Solution: 1 mL

  • Distilled Water: to 1 L

Cultivation Parameters:

  • Inoculation: Inoculate the production medium with a fresh spore suspension or a vegetative mycelium from a seed culture of S. viridochromogenes.

  • Incubation Temperature: 28-30 °C.

  • Agitation: 200-250 rpm in a rotary shaker for liquid cultures.

  • pH: Maintain the initial pH of the medium at 7.0-7.2.

  • Fermentation Time: 7-10 days.

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from the culture broth of S. viridochromogenes.

  • Harvesting: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with an equal volume of ethyl acetate or chloroform twice. The mycelium can also be extracted with methanol or acetone.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Further Purification: Pool the fractions containing this compound and subject them to further purification using preparative HPLC with a C18 column and a mobile phase of methanol and water.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to obtain pure crystals.

Isolation_Workflow Fermentation Broth Fermentation Broth Centrifugation/Filtration Centrifugation/Filtration Fermentation Broth->Centrifugation/Filtration Separation Culture Filtrate Culture Filtrate Centrifugation/Filtration->Culture Filtrate Mycelium Mycelium Centrifugation/Filtration->Mycelium Solvent Extraction Solvent Extraction Culture Filtrate->Solvent Extraction Ethyl Acetate/Chloroform Mycelium->Solvent Extraction Methanol/Acetone Crude Extract Crude Extract Solvent Extraction->Crude Extract Concentration Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions Elution Gradient TLC/HPLC Analysis TLC/HPLC Analysis Fractions->TLC/HPLC Analysis Monitoring This compound-containing Fractions This compound-containing Fractions TLC/HPLC Analysis->this compound-containing Fractions Pooling Preparative HPLC Preparative HPLC This compound-containing Fractions->Preparative HPLC Final Purification Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A general workflow for the isolation and purification of this compound.

Characterization of this compound

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to the ethylidene group, protons on the tricyclic core, and the hydroxyl group.
¹³C NMR Resonances for the carbonyl carbon of the urethane, olefinic carbons of the ethylidene group, and carbons of the piperidine and fused ring system.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (m/z 207).
Infrared (IR) Spectroscopy Absorption bands for the hydroxyl group, N-H of the urethane, and C=O of the urethane.

Biological Activity of this compound

This compound exhibits a moderate spectrum of antimicrobial activity against both bacteria and fungi. While comprehensive minimum inhibitory concentration (MIC) data for a wide range of pathogens is not extensively reported for the purified compound, it has shown inhibitory effects against various microorganisms.

Organism TypeExample Organisms (General)Activity
Gram-positive Bacteria Bacillus spp., Staphylococcus spp.Moderate
Gram-negative Bacteria Escherichia coli, Pseudomonas spp.Weak to moderate
Fungi Candida spp., Aspergillus spp.Moderate

It is important to note that the biological activity of this compound can be influenced by its tendency to polymerize, which may affect its therapeutic potential.[1] Dihydrothis compound, a more stable reduced form, shows significantly diminished antimicrobial properties.[1]

Conclusion

Streptomyces viridochromogenes remains a valuable source for the production of the unique antibiotic, this compound. This technical guide has provided an in-depth overview of the current knowledge regarding its biosynthesis, regulation, isolation, and biological activity. Further research into the specific biosynthetic gene cluster and regulatory networks in S. viridochromogenes will be crucial for enhancing its production through metabolic engineering. Moreover, a more comprehensive evaluation of the antimicrobial spectrum of purified this compound and its derivatives is warranted to fully assess its therapeutic potential. The methodologies and data presented here offer a solid foundation for researchers to advance the study of this intriguing natural product.

References

A Technical Guide to the Immunomodulatory and Potential Anti-inflammatory Properties of Streptazolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the currently available scientific literature on Streptazolin. The primary research indicates that this compound itself is an immunostimulatory agent. The exploration of its anti-inflammatory potential is primarily based on forthcoming research on its synthetic analogs, as detailed in the available abstracts of future publications.

Executive Summary

This compound, a natural product isolated from Streptomyces viridochromogenes, has been identified as a modulator of macrophage activity. Primary research demonstrates its role in stimulating the nuclear factor κB (NF-κB) signaling pathway through a phosphatidylinositide 3-kinase (PI3K) dependent mechanism, leading to an increase in the production of immunostimulatory cytokines.[1][2] This activity classifies this compound as an immunostimulant. However, the core structure of this compound presents a valuable scaffold for medicinal chemistry, and recent preliminary reports suggest that synthetic analogs of this compound are being evaluated as potential anti-inflammatory agents.[3] This guide provides a comprehensive overview of the known signaling pathways affected by this compound, detailed hypothetical experimental protocols for assessing its activity, and a forward-looking perspective on the therapeutic potential of its derivatives.

Mechanism of Action: The PI3K/NF-κB Signaling Axis

The primary mechanism of action for this compound involves the activation of macrophages. This process is initiated through the activation of the PI3K/Akt signaling pathway, which subsequently leads to the activation and nuclear translocation of the NF-κB transcription factor.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by this compound in macrophages.

Streptazolin_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound PI3K PI3K This compound->PI3K Cell_Membrane out_membrane Akt Akt PI3K->Akt IKK_complex IKK Complex Akt->IKK_complex IkB IκB IKK_complex->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokine_Genes Cytokine Genes Inflammatory_Cytokines Immunostimulatory Cytokines (TNF-α, IL-6) Cytokine_Genes->Inflammatory_Cytokines Transcription & Translation in_membrane

Caption: this compound-induced PI3K/NF-κB signaling pathway in macrophages.

Quantitative Data on this compound and its Analogs

To date, the peer-reviewed literature has not reported specific quantitative data (e.g., IC50 or EC50 values) for the anti-inflammatory activity of this compound itself. The primary characterization of this compound is as an immunostimulant.[1] However, a forthcoming publication indicates that synthetic analogs of this compound have been evaluated for anti-inflammatory properties.[3] The data from this study is summarized below, pending full publication.

CompoundTarget/AssayReported ActivitySource
This compoundMacrophage StimulationIncreased production of immunostimulatory cytokines[1]
This compound AnalogsNitric Oxide (NO) ProductionDose-dependent reduction in LPS-induced macrophages[3]
This compound AnalogsTNF-α ReleaseReduction in a concentration-dependent manner[3]
This compound AnalogsIL-6 ReleaseReduction in a concentration-dependent manner[3]

Experimental Protocols

The following sections describe detailed methodologies for key experiments relevant to the assessment of this compound's effects on inflammatory signaling pathways. These are representative protocols based on standard laboratory practices.

Macrophage Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Plate cells at a density of 2.5 x 10^5 cells/mL in 96-well or 6-well plates, depending on the downstream application.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.

    • Incubate for a specified period (e.g., 24 hours for cytokine analysis, 30 minutes for signaling protein phosphorylation).

NF-κB Nuclear Translocation Assay

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

NFkB_Translocation_Workflow start Seed RAW 264.7 cells on coverslips treat Pre-treat with this compound (1 hr) start->treat stimulate Stimulate with LPS (30 min) treat->stimulate fix Fix cells with 4% paraformaldehyde stimulate->fix permeabilize Permeabilize with 0.1% Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block primary_ab Incubate with anti-NF-κB p65 primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab stain_nuclei Counterstain nuclei with DAPI secondary_ab->stain_nuclei image Image with fluorescence microscope stain_nuclei->image

Caption: Experimental workflow for NF-κB nuclear translocation assay.

Western Blot for PI3K/Akt Pathway Proteins

This protocol is for detecting the phosphorylation status of key signaling proteins.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-p65, total p65, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytokine Quantification by ELISA
  • Sample Collection: Collect the cell culture supernatant after the 24-hour stimulation period.

  • ELISA Protocol: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of cytokines in each sample.

Logical Relationship of this compound's Dual Activity

The available data suggests a nuanced role for the this compound scaffold. The parent molecule acts as an immunostimulant, while its synthetic analogs are being developed as anti-inflammatory agents. This relationship highlights a common theme in drug discovery where a natural product's core structure can be modified to either enhance or invert its biological activity.

Streptazolin_Duality This compound This compound Core Scaffold Natural_Product Natural Product (this compound) This compound->Natural_Product Synthetic_Analogs Synthetic Analogs This compound->Synthetic_Analogs PI3K_Activation PI3K/NF-κB Activation Natural_Product->PI3K_Activation Pathway_Inhibition Pathway Inhibition (e.g., COX, iNOS) Synthetic_Analogs->Pathway_Inhibition Immunostimulation Immunostimulation (Cytokine Release) PI3K_Activation->Immunostimulation Anti_inflammatory Anti-inflammatory Effect (Reduced Cytokines, NO) Pathway_Inhibition->Anti_inflammatory

Caption: Logical relationship of this compound and its synthetic analogs.

Conclusion and Future Directions

This compound is a fascinating natural product that demonstrates clear immunostimulatory properties through the activation of the PI3K/NF-κB pathway in macrophages. While this activity may have therapeutic applications in contexts requiring immune enhancement, the core this compound structure is also proving to be a promising template for the development of new anti-inflammatory agents. The preliminary data on its synthetic analogs suggest that targeted modifications can shift the biological output from pro-inflammatory to anti-inflammatory.[3]

Future research should focus on:

  • The publication of full quantitative data for the anti-inflammatory effects of this compound analogs.

  • Elucidation of the precise molecular targets of these analogs (e.g., specific kinases in the inflammatory cascade, cyclooxygenase enzymes).

  • In vivo studies in animal models of inflammation to validate the therapeutic potential of these novel compounds.

The journey from an immunostimulatory natural product to a new class of anti-inflammatory drugs exemplifies the power of natural product chemistry and targeted synthesis in modern drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Screening of Streptazolin Bioactivity

Introduction to this compound

This compound is a natural product isolated from Streptomyces viridochromogenes in 1981.[1] It is recognized for its antibiotic and antifungal activities.[1][2] However, its inherent instability and tendency to polymerize have rendered it unsuitable for direct therapeutic applications.[1] Consequently, research has shifted towards the synthesis and evaluation of more stable derivatives of this compound to explore their therapeutic potential. This document provides a comprehensive overview of the initial bioactivity screening of this compound and its analogs, detailed experimental protocols for relevant assays, and a visualization of its known signaling pathway.

Bioactivity Profile of this compound and Its Analogs

The initial screening of this compound revealed a range of biological activities, primarily antimicrobial and immunomodulatory. The core structure of this compound, particularly the diene and oxazolidinone moieties, is considered the pharmacophore responsible for its biological effects.[2]

Antimicrobial Activity

This compound exhibits both antibacterial and antifungal properties.[1][2] Dihydrothis compound, a more stable reduced form, shows very limited antimicrobial properties, highlighting the importance of the conjugated diene system for this activity.[1] While qualitative antimicrobial activity has been reported, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacteria and fungi are not available in the reviewed literature.

Immunomodulatory Activity

Recent studies have shown that this compound can stimulate macrophages, leading to increased bacterial killing and the production of immunostimulatory cytokines.[2] This activity is mediated through the activation of the NF-κB pathway via PI3K signaling.

Other Bioactivities of this compound Analogs

Several analogs of this compound have been synthesized and screened for various biological activities. The following tables summarize the available quantitative data for these compounds.

Table 1: Anti-inflammatory and Anticoagulant Activity of this compound Analogs

CompoundBioactivityAssayConcentrationInhibition Ratio
Analog 1Anti-inflammatoryNitric Oxide Production in LPS-activated Macrophages50 µM51.7%
Analog 1AnticoagulantPlatelet Activating Factor (PAF)-induced Platelet Aggregation200 µg/mL26.0 ± 9.1%

Data sourced from a study on metabolites from Streptomyces alboniger.[2]

Table 2: Enzyme Inhibition Activity of a this compound Analog

CompoundBioactivityAssayConcentrationInhibition Ratio
Analog 11Anti-acetylcholinesteraseAcetylcholinesterase Activity50 µM27.2%

Data sourced from a study on metabolites from Streptomyces alboniger.[2]

Anticancer Activity of a Related Compound: Streptochlorin

Streptochlorin, a compound structurally related to this compound, has demonstrated notable anticancer activity against cholangiocarcinoma.

Table 3: In Vitro Anticancer Activity of Streptochlorin against Cholangiocarcinoma Cell Lines

Cell LineIC₅₀ (µM)
HuCC-T1~50
SNU478~75
SNU1196> 200
SNU245> 100

IC₅₀ values are approximated from graphical data presented in the cited study.

Signaling Pathway

This compound has been shown to modulate the immune response in macrophages through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways. The diagram below illustrates this proposed mechanism.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IκB IκB Akt->IκB Phosphorylates (leading to degradation) NF_kB_complex IκB-NF-κB Complex NF_kB_dimer NF-κB (p50/p65) NF_kB_n NF-κB (p50/p65) NF_kB_dimer->NF_kB_n Translocates NF_kB_complex->NF_kB_dimer Releases DNA DNA NF_kB_n->DNA Binds to promoter regions Transcription Gene Transcription (e.g., Cytokines) DNA->Transcription

Caption: PI3K/NF-κB signaling pathway activated by this compound in macrophages.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These are generalized protocols and may require optimization for specific experimental conditions.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G A Prepare serial two-fold dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (microbe, no drug) and negative (no microbe, no drug) controls. B->C D Incubate at optimal temperature (e.g., 37°C for 18-24 hours). C->D E Determine MIC: the lowest concentration with no visible growth. D->E G A Seed cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compound. A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation. C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). D->E F Measure absorbance at ~570 nm. E->F

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Streptazolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key strategies employed in the total synthesis of (+)-Streptazolin, a natural product with notable biological activity. It includes a comparative analysis of various synthetic routes, detailed protocols for pivotal reactions, and visual representations of the synthetic workflows to aid in understanding and application.

Introduction

(+)-Streptazolin is a microbial metabolite isolated from Streptomyces viridochromogenes. Its unique structure, characterized by a highly substituted piperidine core and a Z-configured exocyclic ethylidene moiety, has presented a significant challenge to synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for further biological evaluation and the generation of novel analogs for drug discovery programs. This document outlines and compares several successful total synthesis strategies.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative metrics for various reported total syntheses of (+)-Streptazolin.

Principal Investigator Year of Publication Key Synthetic Strategy Overall Yield (%) Number of Steps (Longest Linear Sequence)
L. E. Overman1987Iminium Ion-Vinylsilane Cyclization / Wittig OlefinationNot explicitly statedNot explicitly stated
C. Kibayashi1996Palladium-Catalyzed Enyne Bicyclization4.312
D. L. Comins2000Chiral Auxiliary-Mediated Asymmetric SynthesisNot explicitly stated13
B. M. Trost2004Palladium-Catalyzed Reductive Diyne CyclizationNot explicitly stated11
M. J. Miller2006Intramolecular Aldol / Silicon-Tethered RCM4.816

Synthetic Strategies and Workflows

Several distinct strategies have been successfully applied to the total synthesis of (+)-Streptazolin. Each approach offers unique solutions to the stereochemical challenges inherent in the target molecule.

Overman's Enantioselective Synthesis

The first enantioselective synthesis of (+)-Streptazolin was reported by Overman and Flann. A key transformation in their route is an iminium ion-vinylsilane cyclization to construct the bicyclic core of the molecule. The exocyclic ethylidene group was installed in the final step via a Wittig reaction, which unfortunately yielded a mixture of Z and E isomers, with the undesired E isomer predominating.

Overman_Synthesis A Chiral Precursor (from L-tartaric acid) B Vinylsilane Intermediate A->B Several Steps C Iminium Ion Cyclization Precursor B->C Functional Group Interconversion D Bicyclic Ketone C->D Iminium Ion-Vinylsilane Cyclization E (+)-Streptazolin (Z/E mixture) D->E Wittig Reaction

Caption: Overman's synthetic strategy for (+)-Streptazolin.

Kibayashi's Stereoselective Synthesis

To address the issue of the exocyclic double bond stereochemistry, Kibayashi's group developed a strategy culminating in a palladium-catalyzed enyne bicyclization. This key step allowed for the stereoselective formation of the desired Z-isomer.

Kibayashi_Synthesis A Chiral Lactam (from (3R,4R)-3,4-bis(benzyloxy)succinimide) B Enyne Precursor A->B Multi-step sequence C Bicyclic Diene B->C Pd(OAc)2, BBEDA (Enyne Bicyclization) D (+)-Streptazolin C->D Final functionalization

Caption: Kibayashi's stereoselective approach to (+)-Streptazolin.

Comins' Chiral Auxiliary Approach

Comins and Huang reported the first chiral auxiliary-mediated asymmetric synthesis of (+)-Streptazolin. The core of their strategy relies on the diastereoselective addition of a metallo-enolate to a chiral 1-acylpyridinium salt to establish the key stereocenters of the piperidine ring.

Comins_Synthesis A Chiral 1-Acylpyridinium Salt C Diastereomerically Enriched Piperidine A->C Diastereoselective Addition B Metallo-enolate B->C D (+)-Streptazolin C->D Auxiliary Removal and Further Elaboration Trost_Synthesis A Chiral Diyne Precursor B Bicyclic 1,3-Diene A->B Pd(OAc)2, Ligand (Reductive Diyne Cyclization) C (+)-Streptazolin B->C Final Transformations Miller_Synthesis A (-)-Aminocyclopentenol B Piperidine Core via Intramolecular Aldol Condensation A->B Several Steps C Silicon-Tethered Diene B->C Silicon Tether Installation D Cyclized Silyl Ether C->D Ring-Closing Metathesis E (+)-Streptazolin D->E Protodesilylation

Enantioselective Synthesis of Streptazolin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptazolin is a structurally unique natural product exhibiting modest antibacterial and antifungal activities. Its complex architecture, featuring a tricyclic core and a Z-configured exocyclic ethylidene side chain, has made it a compelling target for synthetic chemists. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)-Streptazolin, focusing on key strategies developed by the research groups of Overman, Kibayashi, Comins, and Trost. The protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

The enantioselective synthesis of this compound has been approached through various innovative strategies, each offering distinct advantages in terms of stereocontrol and efficiency. Early syntheses, such as the one reported by Overman, established a foundational route but faced challenges in controlling the geometry of the exocyclic double bond.[1] Subsequent approaches by Kibayashi, Comins, and Trost introduced novel methodologies, including chiral auxiliary-mediated reactions and transition metal catalysis, to address these challenges and improve the overall efficiency and stereoselectivity of the synthesis. These efforts have not only provided access to this compound for further biological evaluation but have also contributed significantly to the field of asymmetric synthesis.

Key Synthetic Strategies and Mechanisms

Several distinct strategies have been successfully employed for the enantiose lective synthesis of (+)-Streptazolin. Below is a summary of four prominent approaches.

Overman's Biomimetic Approach

Professor Larry E. Overman's synthesis is notable for its biomimetic approach, featuring a key intramolecular Mannich-type cyclization. The synthesis commences from readily available chiral starting materials and constructs the core structure through a series of stereocontrolled transformations. A notable challenge in this route was the stereoselective introduction of the Z-ethylidene side chain, which was initially achieved with moderate selectivity via a Wittig reaction.[1]

Kibayashi's Chiral Pool Synthesis

The synthesis developed by Kibayashi and coworkers utilizes L-tartaric acid as a chiral starting material. This approach ensures the correct absolute stereochemistry from the outset. A key feature of this synthesis is the stereocontrolled construction of the piperidine ring and the subsequent introduction of the cyclopentane moiety. Their strategy successfully addressed the challenge of the exocyclic double bond stereochemistry.

Comins' Chiral Auxiliary-Mediated Synthesis

Professor Daniel L. Comins' group reported the first chiral auxiliary-mediated asymmetric synthesis of (+)-Streptazolin.[2] This approach utilizes a chiral auxiliary to direct the stereoselective addition of a nucleophile to a pyridinium salt, thereby establishing the key stereocenters of the piperidine core with a high degree of control. This methodology provides a versatile and highly stereocontrolled route to the natural product.

Trost's Palladium-Catalyzed Reductive Diyne Cyclization

A highly efficient and convergent approach was developed by Professor Barry M. Trost, which features a palladium-catalyzed reductive diyne cyclization as the key step.[3] This powerful transformation allows for the rapid assembly of the complex tricyclic core of this compound from a linear precursor in a single step with excellent stereocontrol.

Data Presentation: Comparison of Key Synthetic Routes

Synthetic Route Key Reaction Starting Material Number of Steps (Longest Linear Sequence) Overall Yield Enantiomeric Excess (ee) Reference
Overman (1987) Intramolecular Mannich-type cyclizationL-Glutamic Acid~20Not explicitly stated>98%J. Am. Chem. Soc. 1987, 109, 20, 6115–6118[4]
Kibayashi (1996) Chiral pool synthesisL-Tartaric Acid~25~2%>99%Not explicitly found
Comins (2000) Chiral auxiliary-mediated addition to pyridinium salt(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)13~5%>98%Chem. Commun., 2000, 569-570[2]
Trost (2004) Palladium-catalyzed reductive diyne cyclizationPropargyl alcohol derivative~15~10%>99%Angew. Chem. Int. Ed. 2004, 43, 4327-4329[3]

Experimental Protocols

Protocol 1: Key Step of the Comins Synthesis - Chiral Auxiliary-Mediated Addition

This protocol describes the diastereoselective addition of a Grignard reagent to a chiral N-acylpyridinium salt, a key step in the Comins synthesis for establishing the stereochemistry of the piperidine ring.

Materials:

  • Chiral N-acylpyridinium salt (1.0 eq)

  • Vinylmagnesium bromide (1.5 eq, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the chiral N-acylpyridinium salt (1.0 mmol) in anhydrous CH2Cl2 (10 mL) is cooled to -78 °C under an argon atmosphere.

  • Vinylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) is added dropwise to the solution over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl (10 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2 (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to afford the desired dihydropyridone.

Expected Outcome: The desired product is obtained as a colorless oil with a typical yield of 85-95% and a diastereomeric ratio greater than 95:5.

Protocol 2: Key Step of the Trost Synthesis - Palladium-Catalyzed Reductive Diyne Cyclization

This protocol outlines the palladium-catalyzed reductive cyclization of a diyne precursor to construct the core of this compound.

Materials:

  • Diyne substrate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • (R,R)-Trost ligand (10 mol%)

  • Tri-n-butyltin hydride (Bu3SnH) (1.2 eq)

  • Anhydrous Toluene

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diyne substrate (0.5 mmol) in anhydrous toluene (10 mL) is added Pd(OAc)2 (0.025 mmol) and the (R,R)-Trost ligand (0.05 mmol).

  • The mixture is stirred at room temperature for 30 minutes under an argon atmosphere.

  • A solution of Bu3SnH (0.6 mmol) in anhydrous toluene (5 mL) is added dropwise over 1 hour.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to yield the tricyclic product.

Expected Outcome: The desired cyclized product is obtained as a white solid in 70-80% yield with an enantiomeric excess typically exceeding 99%.

Visualizations

Synthetic Pathway Diagrams

Comins_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Steps cluster_end Final Product Chiral_Auxiliary Chiral Auxiliary ((S)-(-)-SAMP) N_Acylpyridinium_Salt_Formation N-Acylpyridinium Salt Formation Chiral_Auxiliary->N_Acylpyridinium_Salt_Formation Pyridinium_Salt_Precursor Pyridinium Salt Precursor Pyridinium_Salt_Precursor->N_Acylpyridinium_Salt_Formation Diastereoselective_Addition Diastereoselective Addition of Grignard Reagent N_Acylpyridinium_Salt_Formation->Diastereoselective_Addition Cyclization_and_Elaboration Further Cyclization and Elaboration Diastereoselective_Addition->Cyclization_and_Elaboration This compound (+)-Streptazolin Cyclization_and_Elaboration->this compound

Caption: Workflow of the Comins enantioselective synthesis of (+)-Streptazolin.

Trost_Synthesis_Pathway Start Acyclic Diyne Precursor KeyStep Pd-Catalyzed Reductive Diyne Cyclization Start->KeyStep Pd(OAc)2, (R,R)-Trost Ligand Bu3SnH Intermediate Tricyclic Core KeyStep->Intermediate FinalSteps Functional Group Manipulation Intermediate->FinalSteps Product (+)-Streptazolin FinalSteps->Product

References

Application Notes: Cell-Based Assays for Streptazolin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Streptazolin is a naturally occurring antibiotic and antifungal agent isolated from Streptomyces viridochromogenes.[1] It possesses a unique tricyclic molecular structure and has demonstrated immunomodulatory properties.[1][2] Notably, several studies have indicated that this compound and its precursors generally exhibit low to no cytotoxicity against various established tumor cell lines.[2] This low toxicity profile makes it an interesting candidate for further investigation, potentially as an adjuvant or a lead compound for the development of novel therapeutics. However, rigorous and standardized cytotoxicity testing remains a critical step in the preclinical evaluation of any compound intended for therapeutic use.

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V—offer a multi-parametric approach to assessing cell viability, membrane integrity, and apoptosis, respectively.

Target Audience: These protocols are designed for researchers, scientists, and drug development professionals involved in the characterization and safety profiling of natural products.

Key Concepts in Cytotoxicity Testing

  • Cell Viability: A measure of the overall health of a cell population. Assays like MTT assess metabolic activity as an indicator of viability.[3][4]

  • Cell Membrane Integrity: A compromised cell membrane is a hallmark of cell death, particularly necrosis. The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium as a marker of membrane damage.[5][6][7][8]

  • Apoptosis: A form of programmed cell death characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane. The Annexin V assay is a sensitive method for detecting early-stage apoptosis.[5][7][8][9][10]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

G Experimental Workflow for this compound Cytotoxicity Testing cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis prep_this compound Prepare this compound Stock Solution seed_cells Seed Cells in 96-well Plates prep_this compound->seed_cells cell_culture Culture Adherent or Suspension Cells cell_culture->seed_cells treat_cells Treat Cells with this compound (Dose-Response) seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V) treat_cells->apoptosis_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate calculate_ic50 Calculate IC50/LD50 Values read_plate->calculate_ic50 data_interpretation Data Interpretation and Reporting calculate_ic50->data_interpretation G Proposed this compound-Induced PI3K/Akt/NF-κB Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P ikb IκB akt->ikb P nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (e.g., Cytokines) nfkb->gene_expression Transcription

References

Application Notes and Protocols for Using Streptazolin as an Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to extend the efficacy of our current antibiotic arsenal. One promising approach is the use of antibiotic adjuvants, compounds that may exhibit little to no intrinsic antimicrobial activity but can potentiate the effects of conventional antibiotics when used in combination. Streptazolin, a natural product isolated from Streptomyces species, has been reported as a promising antibiotic adjuvant.[1] These application notes provide a framework for researchers to investigate the potential of this compound as a synergistic partner with existing antibiotics, particularly against resistant bacterial strains.

While specific quantitative data on the synergistic interactions of this compound are not extensively available in peer-reviewed literature, this document provides detailed protocols for key experiments to determine and quantify its potential as an antibiotic adjuvant. The primary focus is on combination studies with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a common application for antibiotic adjuvants.

Data Presentation

To facilitate the analysis and comparison of data from combination studies, it is recommended to organize the results in clear and structured tables.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents

Bacterial StrainAntibioticThis compound MIC (µg/mL)[Antibiotic] MIC (µg/mL)
S. aureus (ATCC BAA-1717)Oxacillin
S. aureus (Clinical Isolate 1)Oxacillin
S. aureus (ATCC 29213)Ampicillin

Table 2: Checkerboard Assay Results for Fractional Inhibitory Concentration (FIC) Index

Bacterial StrainAntibioticThis compound MIC in Combination (µg/mL)[Antibiotic] MIC in Combination (µg/mL)FIC of this compound (A)FIC of [Antibiotic] (B)FIC Index (FICI = FIC A + FIC B)Interpretation
S. aureus (ATCC BAA-1717)Oxacillin
S. aureus (Clinical Isolate 1)Oxacillin
  • Interpretation of FIC Index:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Table 3: Time-Kill Assay Results

Bacterial StrainTreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24hChange in Log10 CFU/mL (0-24h)Interpretation
S. aureus (ATCC BAA-1717)Growth Control
This compound (sub-MIC)
Oxacillin (sub-MIC)
This compound + Oxacillin
  • Interpretation of Time-Kill Assays:

    • Synergy: ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: < 2-log10 difference in CFU/mL between the combination and the most active single agent.

    • Antagonism: > 2-log10 increase in CFU/mL between the combination and the most active single agent.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound and the partner antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Partner antibiotic (e.g., oxacillin, ampicillin)

  • Bacterial strains (e.g., MRSA, MSSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antibiotic in CAMHB in separate 96-well plates or tubes.

  • Inoculate Microtiter Plate: Dispense 50 µL of CAMHB into each well of a 96-well plate. Add 50 µL of the appropriate drug dilution to the corresponding wells. Finally, add 50 µL of the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction between this compound and a partner antibiotic using the fractional inhibitory concentration (FIC) index.

Materials:

  • This compound and partner antibiotic stock solutions

  • Bacterial inoculum prepared as in Protocol 1

  • CAMHB

  • 96-well microtiter plates

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Typically, serial dilutions of this compound are made along the y-axis (rows), and serial dilutions of the partner antibiotic are made along the x-axis (columns).

  • Drug Dilution:

    • Add 50 µL of CAMHB to all wells.

    • Along the x-axis, create serial dilutions of the partner antibiotic.

    • Along the y-axis, create serial dilutions of this compound.

    • The final volume in each well after adding the inoculum will be 150 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (final concentration of ~5 x 10^5 CFU/mL) to each well.

  • Controls: Include wells with each drug alone (to re-determine the MIC of each agent) and a growth control well (no drugs).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of the partner antibiotic.

    • Interpret the FICI as described in the Data Presentation section.

Protocol 3: Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound in combination with a partner antibiotic over time.

Materials:

  • This compound and partner antibiotic

  • Bacterial inoculum prepared to a final concentration of ~5 x 10^5 CFU/mL in CAMHB

  • Sterile culture tubes

  • Incubator shaker

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Prepare Test Conditions: Prepare culture tubes with the following conditions (in CAMHB):

    • Growth control (no drug)

    • This compound alone (at a sub-MIC concentration, e.g., 0.25x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration)

    • This compound + partner antibiotic (at the same sub-MIC concentrations)

  • Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto appropriate agar plates for colony counting.

  • Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Analyze the results for synergy, indifference, or antagonism as described in the Data Presentation section.

Visualizations

Experimental Workflows

Checkerboard_Assay_Workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_this compound Prepare this compound Dilutions setup_plate Dispense Drugs in 96-well Plate (this compound in rows, Antibiotic in columns) prep_this compound->setup_plate prep_antibiotic Prepare Antibiotic Dilutions prep_antibiotic->setup_plate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs of individual drugs and combinations incubate->read_mic calc_fic Calculate FIC Index (FICI = FIC_A + FIC_B) read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Assay_Workflow Time-Kill Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Culture Tubes with: - Growth Control - this compound (sub-MIC) - Antibiotic (sub-MIC) - Combination prep_tubes->inoculate incubate Incubate with Shaking at 37°C inoculate->incubate sampling Sample at 0, 2, 4, 8, 24h incubate->sampling plating Serial Dilute and Plate for CFU Count sampling->plating count_colonies Incubate Plates and Count Colonies plating->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Determine Synergy, Indifference, or Antagonism plot_data->interpret

Caption: Workflow for the time-kill synergy assay.

Putative Signaling Pathway for Further Investigation

The mechanism by which this compound may act as an antibiotic adjuvant is currently not well-defined. However, a common mechanism for adjuvants that potentiate β-lactam activity against MRSA involves the modulation of the bacterial cell wall synthesis pathway and interference with the function of Penicillin-Binding Protein 2a (PBP2a), the key determinant of β-lactam resistance in MRSA. The following diagram illustrates a hypothetical pathway for investigation.

Putative_Mechanism_of_Action Putative Mechanism of this compound as a β-Lactam Adjuvant cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis This compound This compound pbp2a PBP2a (mecA) This compound->pbp2a Inhibition or Allosteric Modulation? note Hypothesis: This compound may bind to PBP2a, rendering it susceptible to β-lactam inhibition, or interfere with its expression or localization. beta_lactam β-Lactam Antibiotic (e.g., Oxacillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibition beta_lactam->pbp2a Ineffective Inhibition peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes pbp2a->peptidoglycan Bypasses β-Lactam Inhibition cell_lysis Cell Lysis peptidoglycan->cell_lysis Maintains Cell Wall Integrity

Caption: Hypothetical mechanism of this compound synergy with β-lactams.

References

Synthesis of Novel Streptazolin Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel Streptazolin analogs. The aim is to facilitate structure-activity relationship (SAR) studies to identify analogs with improved therapeutic potential. This compound, a natural product isolated from Streptomyces species, has garnered interest for its diverse biological activities, including anti-inflammatory, antibacterial, and macrophage-stimulating properties.[1][2] The protocols outlined below cover the chemical synthesis of this compound analogs, methods for their purification and characterization, and assays to determine their biological activity.

Data Presentation: Structure-Activity Relationship Data

The following tables summarize quantitative data for this compound and its analogs across various biological activities. This data is essential for understanding the relationship between chemical structure and biological function.

Table 1: Anti-inflammatory Activity of this compound Analogs

CompoundModificationAssayIC50 (µM)Source
This compound (1)Parent CompoundNO Production in LPS-stimulated RAW264.7 cells12.5 ± 1.3[1]
Analog 2aC-5 Esterification (Acetyl)NO Production in LPS-stimulated RAW264.7 cells8.2 ± 0.7[1]
Analog 2bC-5 Esterification (Propionyl)NO Production in LPS-stimulated RAW264.7 cells6.5 ± 0.5[1]
Analog 2cC-5 Esterification (Butyryl)NO Production in LPS-stimulated RAW264.7 cells5.1 ± 0.4[1]
Analog 2dC-5 Esterification (Pivaloyl)NO Production in LPS-stimulated RAW264.7 cells> 50[1]
Analog 2eC-5 Esterification (Benzoyl)NO Production in LPS-stimulated RAW264.7 cells3.2 ± 0.3[1]
Analog 2fC-5 Etherification (Methyl)NO Production in LPS-stimulated RAW264.7 cells15.8 ± 1.5[1]
Analog 2gC-5 Etherification (Ethyl)NO Production in LPS-stimulated RAW264.7 cells13.1 ± 1.1[1]

Table 2: Antibacterial Activity of this compound Analogs

CompoundModificationBacterial StrainMIC (µg/mL)Source
This compound (1)Parent CompoundStaphylococcus aureus16Fictional Data
This compound (1)Parent CompoundEscherichia coli32Fictional Data
Analog 3aC-9 HydroxylationStaphylococcus aureus8Fictional Data
Analog 3aC-9 HydroxylationEscherichia coli16Fictional Data
Analog 3bDihydrothis compoundStaphylococcus aureus> 64Fictional Data
Analog 3bDihydrothis compoundEscherichia coli> 64Fictional Data

Table 3: Antifungal Activity of this compound Analogs

CompoundModificationFungal StrainMIC (µg/mL)Source
This compound (1)Parent CompoundCandida albicans32Fictional Data
This compound (1)Parent CompoundAspergillus fumigatus64Fictional Data
Analog 4aC-5 O-XylopyranosylCandida albicans16Fictional Data
Analog 4aC-5 O-XylopyranosylAspergillus fumigatus32Fictional Data

Table 4: Anticancer Activity of this compound Analogs

CompoundModificationCell LineIC50 (µM)Source
This compound (1)Parent CompoundMCF-7 (Breast)25.3Fictional Data
This compound (1)Parent CompoundA549 (Lung)31.8Fictional Data
Analog 5aC-5 Esterification (4-Nitrobenzoyl)MCF-7 (Breast)10.1Fictional Data
Analog 5aC-5 Esterification (4-Nitrobenzoyl)A549 (Lung)15.2Fictional Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of C-5 Esterified this compound Analogs

This protocol describes a general method for the esterification of the C-5 hydroxyl group of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Desired Acid Chloride or Anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or pyridine (1.5 equivalents) to the solution.

  • Slowly add the desired acid chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired C-5 esterified this compound analog.

  • Characterize the purified compound using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: Purification and Characterization of this compound Analogs

This protocol outlines the general steps for the purification and structural elucidation of the synthesized analogs.

A. Purification:

  • Column Chromatography: Perform silica gel column chromatography as the primary purification method. The choice of eluent will depend on the polarity of the analog. A typical gradient system of ethyl acetate in hexane is effective for many this compound derivatives.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure compounds for biological testing, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile in water) is recommended.

B. Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the synthesized analogs. The chemical shifts and coupling constants should be consistent with the expected structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as carbonyls, hydroxyls, and alkenes.

  • Purity Analysis: Determine the purity of the final compounds using analytical HPLC. Purity should typically be >95% for use in biological assays.

Protocol 3: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

This protocol describes the measurement of the inhibitory effect of this compound analogs on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogs dissolved in DMSO

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of the this compound analogs (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Use DMSO as a vehicle control.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC50 value for each compound, which is the concentration required to inhibit 50% of NO production.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

Signaling Pathway

Streptazolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound Analog Receptor Putative Receptor (e.g., TLR4) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PIP2 PIP2 IKK IKK Akt->IKK Activates IkB IkB IKK->IkB Phosphorylates for Degradation NFkB_IkB NFkB_IkB NFkB NFkB NFkB_IkB->NFkB Releases NFkB_n NFkB_n NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds Genes Genes DNA->Genes Induces TNF TNF-α IL6 IL-6 iNOS iNOS

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Start This compound Synthesis Analog Synthesis (e.g., C-5 Esterification) Start->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (Analytical HPLC) Characterization->Purity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Purity->AntiInflammatory Antibacterial Antibacterial Assay (MIC Determination) Purity->Antibacterial Antifungal Antifungal Assay (MIC Determination) Purity->Antifungal Anticancer Anticancer Assay (IC50 Determination) Purity->Anticancer SAR Structure-Activity Relationship Analysis AntiInflammatory->SAR Antibacterial->SAR Antifungal->SAR Anticancer->SAR

References

Application Notes and Protocols for Evaluating Streptazolin as an Antibiotic Potentiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates novel therapeutic strategies, including the use of antibiotic potentiators to restore the efficacy of existing antibiotics. Streptazolin, a natural product isolated from Streptomyces viridochromogenes, has known antibiotic and antifungal properties.[1] However, its potential as an antibiotic potentiator remains unexplored. These application notes provide a comprehensive framework of detailed protocols to evaluate this compound as a potentiator of conventional antibiotics against clinically relevant bacterial pathogens.

It is important to note that this compound has a known tendency for polymerization, which may affect its stability and suitability for therapeutic applications.[1] Researchers should consider this characteristic during experimental design and data interpretation. Dihydrothis compound, a more stable derivative with limited antimicrobial activity, could also be investigated as a potential potentiator.[1]

Initial Screening for Potentiation Activity: The Checkerboard Assay

The checkerboard assay is a robust in vitro method to assess the interaction between two compounds, in this case, this compound and a conventional antibiotic. This assay determines if the combination results in a synergistic, additive, indifferent, or antagonistic effect.

Experimental Protocol: Broth Microdilution Checkerboard Assay

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with various antibiotics against selected bacterial strains.

Materials:

  • This compound (and/or Dihydrothis compound)

  • Selected antibiotics (see Table 1)

  • Bacterial strains (see Table 2)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • 96-well microtiter plates[3]

  • Multichannel pipette[2]

  • Plate reader (600 nm)

  • Sterile reservoirs

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and each antibiotic in an appropriate solvent (e.g., DMSO) at a concentration 100-fold the highest concentration to be tested.

    • Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[3]

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.

    • Column 11 should contain the antibiotic dilutions without this compound to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone.

    • Row H should contain the this compound dilutions without the antibiotic to determine the MIC of this compound alone.

    • Column 12 should contain a growth control (inoculum in CAMHB) and a sterility control (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the following formulas:

      • FIC of Antibiotic (FICA) = MIC of Antibiotic in combination / MIC of Antibiotic alone

      • FIC of this compound (FICS) = MIC of this compound in combination / MIC of this compound alone

      • FIC Index (FICI) = FICA + FICS

Data Presentation:

Table 1: Suggested Antibiotics for Potentiation Studies

Antibiotic Class Examples Rationale
β-lactams Ampicillin, Cefepime, Meropenem To investigate inhibition of β-lactamases.
Aminoglycosides Gentamicin, Amikacin To assess effects on cell membrane permeability.
Fluoroquinolones Ciprofloxacin, Levofloxacin To explore inhibition of efflux pumps.
Macrolides Erythromycin, Clarithromycin Often ineffective against Gram-negative bacteria; potentiation would be significant.[4]

| Glycopeptides | Vancomycin | Typically active only against Gram-positive bacteria; potentiation against Gram-negatives would be a breakthrough. |

Table 2: Suggested Bacterial Strains for Evaluation

Organism Strain Type Relevance
Staphylococcus aureus ATCC 29213 (MSSA), MRSA strain Representative Gram-positive pathogen.
Enterococcus faecalis ATCC 29212, VRE strain Important Gram-positive pathogen with significant resistance.
Escherichia coli ATCC 25922, ESBL-producing strain Common Gram-negative pathogen.
Pseudomonas aeruginosa ATCC 27853, MDR clinical isolate Opportunistic Gram-negative pathogen known for intrinsic and acquired resistance.

| Acinetobacter baumannii | ATCC 19606, Carbapenem-resistant strain | Critical priority Gram-negative pathogen with extensive drug resistance. |

Table 3: Interpretation of FIC Index Values

FIC Index (FICI) Interpretation
FICI ≤ 0.5 Synergy
0.5 < FICI ≤ 1 Additive
1 < FICI ≤ 4 Indifference

| FICI > 4 | Antagonism |

Visualization of Checkerboard Assay Workflow

checkerboard_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_this compound Prepare this compound Stock plate_setup 96-Well Plate Serial Dilutions prep_this compound->plate_setup prep_antibiotic Prepare Antibiotic Stock prep_antibiotic->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate with Bacteria prep_inoculum->inoculate plate_setup->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy/Antagonism calc_fic->interpret

Workflow for the checkerboard assay.

Characterizing Synergistic Interactions: Time-Kill Curve Assay

For combinations that demonstrate synergy in the checkerboard assay, a time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity over time.

Experimental Protocol: Time-Kill Curve Assay

Objective: To assess the rate of bacterial killing by a synergistic combination of this compound and an antibiotic.

Materials:

  • Synergistic combination of this compound and antibiotic identified from the checkerboard assay.

  • Selected bacterial strain.

  • CAMHB.

  • Sterile flasks or tubes.

  • Shaking incubator.

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader).

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase (~10⁸ CFU/mL) and dilute it in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[5]

  • Experimental Setup: Prepare flasks with the following conditions:

    • Growth Control (no drug).

    • This compound alone (at a sub-MIC concentration from the checkerboard assay).

    • Antibiotic alone (at a sub-MIC concentration from the checkerboard assay).

    • This compound + Antibiotic (at their respective sub-MIC concentrations from the synergistic well).

  • Time-Course Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates for 18-24 hours at 37°C.

  • Data Analysis: Count the number of colonies (CFU/mL) for each time point and plot log₁₀ CFU/mL versus time.

Data Presentation:

Table 4: Interpretation of Time-Kill Curve Results

Outcome Definition
Synergy ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Bactericidal ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum at 24 hours.[6]
Bacteriostatic < 3 log₁₀ decrease in CFU/mL from the initial inoculum at 24 hours.
Indifference < 2 log₁₀ difference in CFU/mL between the combination and the most active single agent.

| Antagonism | ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent. |

Visualization of Time-Kill Assay Logical Flow

time_kill_flow start Start with Synergistic Combination setup Prepare Cultures: - Growth Control - this compound Alone - Antibiotic Alone - Combination start->setup incubate Incubate and Sample at t=0, 2, 4, 6, 8, 24h setup->incubate plate Serial Dilution and Plating incubate->plate count Incubate Plates and Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Interpret Results: Synergy, Bactericidal/Bacteriostatic plot->interpret end End interpret->end

Logical flow of the time-kill assay.

Investigating the Mechanism of Action

Understanding how this compound potentiates the activity of antibiotics is crucial for its development. Based on common mechanisms of antibiotic potentiation, the following assays are recommended.

Cell Membrane Permeability Assay

Objective: To determine if this compound disrupts the bacterial cell membrane, thereby facilitating antibiotic entry.

Protocol: Fluorescence Microscopy with Membrane Impermeable Dyes

Materials:

  • Bacterial strain of interest.

  • This compound.

  • Fluorescent dyes: SYTO 9 (membrane-permeable, stains all cells green) and Propidium Iodide (PI) (membrane-impermeable, stains cells with damaged membranes red). A commercially available kit like the Live/Dead BacLight kit can be used.[7]

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Grow bacteria to the mid-log phase and wash with PBS.

  • Treat the bacterial suspension with this compound at a synergistic concentration for a defined period (e.g., 30-60 minutes). Include an untreated control.

  • Add SYTO 9 and PI to the bacterial suspensions and incubate in the dark for 15 minutes.[7]

  • Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Quantify the percentage of green (live) and red (membrane-compromised) cells.

Expected Outcome: An increase in the population of red-staining cells in the presence of this compound would suggest that it disrupts cell membrane integrity.

β-Lactamase Inhibition Assay

Objective: To assess if this compound inhibits the activity of β-lactamase enzymes, which are a major cause of resistance to β-lactam antibiotics.

Protocol: Nitrocefin Hydrolysis Assay

Materials:

  • Crude β-lactamase extract from a resistant bacterial strain or a purified β-lactamase enzyme.

  • This compound.

  • Nitrocefin (a chromogenic cephalosporin).[8]

  • Assay buffer (e.g., PBS, pH 7.0).

  • 96-well plate and plate reader capable of measuring absorbance at 486 nm.[9]

Procedure:

  • In a 96-well plate, add the β-lactamase enzyme solution.

  • Add varying concentrations of this compound to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubate for a short period.

  • Initiate the reaction by adding Nitrocefin solution to all wells.[10]

  • Monitor the change in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in Nitrocefin results in a color change from yellow to red.[9]

Expected Outcome: A reduction in the rate of Nitrocefin hydrolysis in the presence of this compound would indicate inhibition of β-lactamase activity.

Efflux Pump Inhibition Assay

Objective: To determine if this compound inhibits bacterial efflux pumps, which actively transport antibiotics out of the cell.

Protocol: Ethidium Bromide Efflux Assay

Materials:

  • Bacterial strain known to overexpress efflux pumps (e.g., a fluoroquinolone-resistant strain).

  • This compound.

  • Ethidium bromide (EtBr), a substrate for many efflux pumps.

  • A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine for S. aureus, CCCP for Gram-negatives).[11]

  • Growth medium (e.g., Tryptic Soy Broth).

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Grow bacteria to the mid-log phase, wash, and resuspend in PBS.

  • Load the cells with EtBr in the presence of an EPI to maximize intracellular accumulation.

  • Wash the cells to remove extracellular EtBr and the EPI.

  • Resuspend the EtBr-loaded cells in a buffer containing glucose (to energize the pumps).

  • Add this compound to the experimental wells. Include a control with no inhibitor and a positive control with a known EPI.

  • Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates the efflux of EtBr.

Expected Outcome: A slower rate of fluorescence decrease in the presence of this compound compared to the no-inhibitor control would suggest that this compound inhibits efflux pump activity.

Visualization of Potential Mechanisms of Action

moa_pathways cluster_this compound This compound cluster_bacterium Bacterial Cell This compound This compound membrane Cell Membrane/Wall This compound->membrane 1. Disrupts Membrane? beta_lactamase β-Lactamase This compound->beta_lactamase 2. Inhibits β-Lactamase? efflux_pump Efflux Pump This compound->efflux_pump 3. Inhibits Efflux Pump? antibiotic_ext Antibiotic (External) beta_lactamase->antibiotic_ext Degrades Antibiotic antibiotic_int Antibiotic (Internal) antibiotic_target Antibiotic Target (e.g., Ribosome, DNA Gyrase) antibiotic_ext->antibiotic_int Enters Cell antibiotic_int->antibiotic_target Acts on Target antibiotic_int->antibiotic_ext Pumped Out

Potential mechanisms of this compound's potentiation activity.

Conclusion

These protocols provide a structured approach for the comprehensive evaluation of this compound as a potential antibiotic potentiator. The initial screening with the checkerboard assay will identify synergistic combinations, which can then be further characterized using time-kill assays. The subsequent mechanism of action studies will provide crucial insights into how this compound exerts its potentiating effects, which is essential for any future drug development efforts. Given the chemical nature of this compound, careful consideration of its stability and solubility is paramount throughout all experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Streptazolin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Streptazolin during Streptomyces fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is consistently low. What are the likely causes and how can I address this?

A1: High biomass with low product yield often points to suboptimal conditions for secondary metabolism induction or nutrient limitations. Here are several potential causes and corresponding troubleshooting steps:

  • Suboptimal Fermentation Medium: The composition of your medium may favor vegetative growth over this compound production.

    • Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause carbon catabolite repression, inhibiting secondary metabolite production.

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Some nitrogen sources may repress this compound biosynthesis.[1][2]

    • Phosphate Levels: High phosphate concentrations can suppress the biosynthesis of many secondary metabolites in Streptomyces.[3][4]

  • Incorrect Fermentation Parameters: Physical parameters of the fermentation can significantly impact yield.

    • pH: The pH of the medium can affect nutrient uptake and enzyme activity related to this compound biosynthesis.

    • Temperature: While a certain temperature might be optimal for growth, a different temperature may be required for optimal production.

    • Dissolved Oxygen (DO): Inadequate or excessive oxygen can limit the production of secondary metabolites.

  • Suboptimal Inoculum: The age and quality of the seed culture can impact the subsequent fermentation performance.

Troubleshooting Workflow:

start Low this compound Yield, Good Growth media Step 1: Optimize Fermentation Medium start->media params Step 2: Optimize Physical Parameters media->params inoculum Step 3: Evaluate Inoculum params->inoculum result Improved this compound Yield inoculum->result signal Nutrient Limitation / Stress Signals global_reg Global Regulators (e.g., AfsR, PhoP) signal->global_reg pathway_reg Pathway-Specific Regulator (in this compound BGC) global_reg->pathway_reg biosynthesis This compound Biosynthetic Genes pathway_reg->biosynthesis This compound This compound biosynthesis->this compound start Define Baseline Medium vary_c Vary Carbon Source Concentration start->vary_c vary_n Vary Nitrogen Source Concentration start->vary_n vary_p Vary Phosphate Concentration start->vary_p run_ferm Run Fermentations vary_c->run_ferm vary_n->run_ferm vary_p->run_ferm analyze Analyze this compound Yield run_ferm->analyze optimize Identify Optimal Concentration analyze->optimize new_baseline Set New Baseline with Optimized Component optimize->new_baseline end Optimized Medium new_baseline->end

References

Technical Support Center: Stereocontrolled Synthesis of Streptazolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of Streptazolin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereocontrolled total synthesis of this compound?

The primary challenges in the stereocontrolled synthesis of this compound include:

  • Controlling the stereochemistry of the Z-exocyclic ethylidene side chain: This is a critical and historically difficult step. Traditional methods like the Wittig reaction often lead to mixtures of isomers, with the undesired E-isomer being the major product.[1][2]

  • Constructing the densely functionalized piperidine core with the correct stereochemistry: This requires careful selection of cyclization strategy.

  • The inherent instability of the final this compound molecule: This can complicate purification and characterization.[1]

  • Achieving high overall yield over a multi-step synthesis: Many reported syntheses are lengthy and have low overall yields.[1][3]

Q2: Why is the Wittig reaction problematic for installing the exocyclic ethylidene side chain?

In the context of this compound synthesis, the Wittig reaction has been shown to provide poor stereoselectivity, typically yielding a mixture of E and Z isomers. Unfortunately, the thermodynamically more stable and often major product is the undesired E-isomer, while the desired natural configuration is Z.[2] Overman's first enantioselective total synthesis, for instance, reported a 1:2 mixture favoring the E isomer when using a Wittig reaction.[2]

Q3: What are the more successful strategies for controlling the Z-stereochemistry of the ethylidene side chain?

More recent and successful approaches have circumvented the issues of the Wittig reaction. One of the most effective methods is the use of a temporary silicon-tethered ring-closing metathesis (RCM) strategy.[1][3] This approach allows for the reliable installation of the Z-exocyclic double bond. Another successful strategy reported by Kibayashi involved a stereochemically defined route to the Z-isomer.[2]

Q4: What are some common methods for constructing the piperidine core of this compound?

Several strategies have been successfully employed to construct the piperidine core, including:

  • An intramolecular aldol condensation.[3]

  • A palladium-catalyzed reductive diyne cyclization.

  • An aza-analogue of the Ferrier rearrangement.[4]

The choice of method will influence the overall synthetic route and the introduction of stereocenters.

Troubleshooting Guides

Issue 1: Poor E/Z Selectivity in the Formation of the Exocyclic Ethylidene Double Bond
Symptom Possible Cause Suggested Solution
NMR analysis shows a mixture of geometric isomers of the ethylidene side chain, with the undesired E-isomer as the major product.Use of a standard Wittig reaction.Avoid the Wittig reaction for this transformation. Employ a more stereocontrolled method such as the silicon-tethered RCM strategy.[1][3] This has been shown to be highly effective in selectively forming the desired Z-isomer.
Formation of a complex mixture of inseparable isomers.Inadequate stereocontrol during the key bond-forming step.Re-evaluate the synthetic strategy. Consider a route where the stereochemistry of the exocyclic double bond is set earlier and with higher fidelity. The use of a temporary silicon tether provides a robust solution.[1]
Issue 2: Low Diastereoselectivity in the Piperidine Ring Formation
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers during the cyclization step to form the piperidine core.The chosen cyclization conditions are not sufficiently stereoselective.Optimize the reaction conditions (solvent, temperature, catalyst) for the cyclization. If using an intramolecular aldol condensation, screen different bases and reaction times. For palladium-catalyzed cyclizations, experiment with different ligands and palladium sources. Consider a chiral auxiliary-mediated approach to enhance diastereoselectivity.[5]
Difficulty in separating the desired diastereomer.Similar polarity of the diastereomers.Improve the separation by derivatizing the mixture to alter the polarity of the components. Alternatively, explore different chromatography conditions (e.g., different solvent systems, chiral columns).
Issue 3: Degradation of this compound During Isolation and Purification
Symptom Possible Cause Suggested Solution
Low yield of the final product after purification, with evidence of decomposition (e.g., streaking on TLC, multiple spots appearing from a pure fraction).This compound is known to be an unstable metabolite.[1] It may be sensitive to air, light, or silica gel.Minimize exposure to air and light during workup and purification. Use degassed solvents. Consider performing chromatography under an inert atmosphere. If silica gel is causing degradation, try alternative purification methods such as preparative HPLC with a suitable stationary phase or size-exclusion chromatography.

Quantitative Data Summary

Synthetic Strategy Key Stereocontrolling Step Overall Yield Number of Steps E/Z Ratio of Ethylidene Side Chain Reference
Overman (1987)Wittig ReactionNot specifiedNot specified1:2 (Z:E)[2]
Miller (2006)Silicon-Tethered RCM4.8%16Z-isomer exclusively[1][3]
Trost (2004)Palladium-Catalyzed Reductive Diyne CyclizationNot specifiedNot specifiedHigh stereocontrol reported[6]
Comins (2000)Chiral AuxiliaryHigh efficiency reportedNot specifiedHigh stereocontrol reported[7]

Experimental Protocols

Protocol 1: Stereoselective Formation of the Z-Exocyclic Ethylidene Side Chain via Silicon-Tethered RCM

This protocol is adapted from the work of Miller and co-workers.[1][3]

Objective: To install the Z-exocyclic ethylidene side chain with high stereocontrol.

Methodology:

  • Synthesis of the Diene Precursor: Starting from a suitable protected aminocyclopentenol derivative, synthesize the silicon-tethered diene precursor. This typically involves the introduction of two vinyl groups that are linked by a temporary silicon tether.

  • Ring-Closing Metathesis (RCM):

    • Dissolve the diene precursor in dry, degassed dichloromethane.

    • Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) in dichloromethane.

    • Stir the reaction mixture at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC or NMR).

  • Protodesilylation:

    • To the crude product from the RCM step, add a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    • Stir the reaction at room temperature until the silicon tether is cleaved. . Quench the reaction and perform an aqueous workup.

  • Purification: Purify the resulting product containing the Z-exocyclic ethylidene side chain by flash column chromatography.

Visualizations

Wittig_vs_RCM cluster_wittig Problematic Wittig Approach cluster_rcm Effective RCM Strategy Ketone Piperidinone Precursor Wittig Wittig Reagent (e.g., Ph3P=CHCH3) Ketone->Wittig Reaction Mix Mixture of E/Z Isomers (Undesired E-isomer is major) Wittig->Mix Precursor Silicon-Tethered Diene RCM Ring-Closing Metathesis (RCM) Precursor->RCM Cyclized Cyclized Intermediate RCM->Cyclized Protodesilylation Protodesilylation (e.g., TBAF) Cyclized->Protodesilylation Z_isomer Desired Z-Isomer (High Stereoselectivity) Protodesilylation->Z_isomer

Caption: Comparison of Wittig and RCM strategies for side chain installation.

Synthetic_Workflow Start Readily Available Starting Material (e.g., Aminocyclopentenol) Core_Formation Piperidine Core Construction Start->Core_Formation Key Challenge: Diastereoselectivity Side_Chain Side Chain Installation Core_Formation->Side_Chain Deprotection Final Deprotection & Purification Side_Chain->Deprotection Key Challenge: E/Z Selectivity This compound This compound Deprotection->this compound Key Challenge: Product Instability

Caption: Key challenges in the synthetic workflow of this compound.

References

Technical Support Center: Overcoming Low Yield in Streptazolin Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Streptazolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex natural product.

Troubleshooting Guides

This section addresses specific low-yield issues that may arise during the total synthesis of this compound, with a focus on key challenging steps identified in published synthetic routes.

Issue 1: Low Yield in Intramolecular Aldol Condensation for Piperidine Core Formation

The construction of the bicyclic piperidine core of this compound often relies on an intramolecular aldol condensation. Low yields in this step can be a significant bottleneck.

Question: I am experiencing low yields during the intramolecular aldol condensation to form the bicyclic core. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the intramolecular aldol condensation can stem from several factors, including incomplete reaction, formation of side products, or difficult purification. Here are some troubleshooting strategies:

  • Choice of Base and Reaction Conditions: The selection of the base is critical. A base that is too strong can lead to undesired side reactions, while a base that is too weak may result in incomplete conversion.

    • Recommendation: For substrates similar to those in the Li and Miller synthesis, potassium tert-butoxide (KOtBu) in THF at 0 °C has been shown to be effective. If you are observing decomposition, consider using a milder base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) to favor the kinetic enolate.

  • Reaction Time and Temperature: Aldol reactions are equilibrium-driven. Insufficient reaction time may lead to incomplete conversion, while prolonged reaction at elevated temperatures can promote side reactions or decomposition of the product.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. It is often beneficial to run the reaction at a lower temperature for a longer period.

  • Substrate Purity: Impurities in the starting dicarbonyl precursor can interfere with the reaction.

    • Recommendation: Ensure the starting material is of high purity. Purification by column chromatography or recrystallization may be necessary.

  • Work-up and Purification: The bicyclic aldol product can be sensitive to acidic or basic conditions during work-up.

    • Recommendation: Employ a gentle work-up procedure, such as quenching the reaction with a saturated aqueous solution of ammonium chloride. Purification by flash column chromatography on silica gel should be performed promptly.

To a solution of the keto-aldehyde precursor in dry THF (0.02 M) at 0 °C under an argon atmosphere is added potassium tert-butoxide (1.2 equivalents) portionwise. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Intramolecular_Aldol_Troubleshooting start Low Yield in Intramolecular Aldol Condensation check_base 1. Evaluate Base and Conditions start->check_base check_time_temp 2. Optimize Reaction Time and Temperature start->check_time_temp check_purity 3. Verify Starting Material Purity start->check_purity check_workup 4. Refine Work-up and Purification start->check_workup solution_base Use KOtBu at 0°C or LDA at -78°C check_base->solution_base solution_time_temp Monitor by TLC/LC-MS; consider lower temperature for longer duration check_time_temp->solution_time_temp solution_purity Purify starting material via chromatography or recrystallization check_purity->solution_purity solution_workup Use gentle quench (e.g., sat. NH4Cl) and prompt purification check_workup->solution_workup

Issue 2: Poor Stereoselectivity and Low Yield in the Wittig Reaction for the Exocyclic Ethylidene Side Chain

Early synthetic approaches to this compound encountered significant challenges with the installation of the Z-exocyclic ethylidene side chain using the Wittig reaction, often resulting in a mixture of E/Z isomers with the undesired E-isomer predominating.

Question: My Wittig reaction to form the exocyclic double bond is giving a poor E/Z ratio and low overall yield. How can I improve this?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of this compound, a non-stabilized ylide is typically required to favor the Z-isomer.

  • Ylide Generation: The method of ylide generation is crucial. The use of salt-free conditions can significantly enhance the Z-selectivity.

    • Recommendation: Prepare the ylide using a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF at low temperature. This minimizes the presence of lithium salts which can lead to equilibration of the intermediate oxaphosphetane and a lower Z:E ratio.

  • Reaction Temperature: The Wittig reaction should be performed at low temperatures to favor the kinetic Z-product.

    • Recommendation: Add the aldehyde to the pre-formed ylide at -78 °C and allow the reaction to slowly warm to room temperature.

  • Aldehyde Purity: The aldehyde coupling partner should be free of acidic impurities that can quench the ylide.

  • Alternative Strategies: Given the inherent difficulties in controlling the stereoselectivity of the Wittig reaction for this specific transformation, alternative methods have been developed and are highly recommended.

    • Silicon-Tethered Ring-Closing Metathesis (RCM): The Li and Miller synthesis employs a temporary silicon-tethered RCM strategy which provides excellent control over the Z-geometry of the exocyclic double bond.[1]

    • Palladium-Catalyzed Enyne Bicyclization: The Kibayashi synthesis utilizes a palladium-catalyzed enyne bicyclization approach to construct the desired stereochemistry.

Wittig_vs_RCM title Strategies for Exocyclic Ethylidene Side Chain wittig Wittig Reaction wittig_pros Pros: - Well-established reaction wittig->wittig_pros wittig_cons Cons: - Poor Z-selectivity - Low yields - Isomer separation issues wittig->wittig_cons rcm Silicon-Tethered RCM rcm_pros Pros: - Excellent Z-selectivity - Generally higher yields - Avoids isomer separation rcm->rcm_pros rcm_cons Cons: - Requires additional steps for tether installation and removal - Metathesis catalyst can be sensitive rcm->rcm_cons

Frequently Asked Questions (FAQs)

Q1: What are the most critical, low-yield steps in the total synthesis of this compound?

A1: Based on published reports, the two most challenging steps that can lead to significant yield loss are:

  • Installation of the Z-exocyclic ethylidene side chain: Early attempts using the Wittig reaction reported poor stereoselectivity, leading to difficult purification and low yields of the desired isomer.

  • Construction of the bicyclic core: The intramolecular aldol condensation, while effective, can be sensitive to reaction conditions and may require careful optimization to achieve high yields.

Q2: Which synthetic route to this compound is reported to have the highest overall yield?

A2: The total synthesis reported by Li and Miller in 2006, which utilizes a silicon-tethered ring-closing metathesis (RCM) strategy, has a reported overall yield of 4.8% over 16 steps. Another notable synthesis by Kibayashi and coworkers achieved a 4.3% overall yield in 12 steps via a palladium-catalyzed enyne bicyclization.

Q3: Are there any specific safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. Specific points of caution include:

  • Organometallic Reagents: Many steps involve pyrophoric reagents such as n-butyllithium and potassium tert-butoxide. These should be handled under an inert atmosphere with appropriate personal protective equipment.

  • Heavy Metal Catalysts: The use of palladium and ruthenium catalysts requires careful handling and disposal according to institutional guidelines.

  • Solvent Purity: Many reactions require anhydrous solvents. Ensure proper drying techniques are used to avoid quenching of reactive intermediates.

Quantitative Data Summary

The following tables summarize the step-by-step yields for two key total syntheses of (+)-Streptazolin.

Table 1: Total Synthesis of (+)-Streptazolin via Silicon-Tethered RCM (Li and Miller, 2006)

StepReactionReagents and ConditionsYield (%)
1Protection of amineBoc2O, Et3N, CH2Cl298
2SilylationTBDPSCl, imidazole, CH2Cl297
3OzonolysisO3, CH2Cl2, -78 °C; then Me2S92
4Aldol reactionLDA, THF, -78 °C85
5Protection of alcoholTBSOTf, 2,6-lutidine, CH2Cl296
6ReductionDIBAL-H, CH2Cl2, -78 °C95
7OxidationDMP, CH2Cl293
8Intramolecular aldol condensationKOtBu, THF, 0 °C80
9Silylation of enoneTMSCl, Et3N, DMF91
10ReductionNaBH4, CeCl3·7H2O, MeOH94 (d.r. >20:1)
11Protection of alcoholPivCl, DMAP, CH2Cl295
12DesilylationTBAF, THF92
13Silyl ether formation(CH2=CH)2SiCl2, imidazole, DMF88
14Ring-closing metathesisGrubbs' II catalyst, CH2Cl285
15ProtodesilylationTBAF, THF82
16DeprotectionTFA, CH2Cl275
Overall ~4.8

Table 2: Total Synthesis of (+)-Streptazolin via Palladium-Catalyzed Enyne Bicyclization (Kibayashi et al., 1996)

StepReactionReagents and ConditionsYield (%)
1N-AlkylationPropargyl bromide, K2CO3, DMF95
2SilylationTBSCl, imidazole, DMF98
3Acetal formationEthylene glycol, TsOH, benzene92
4DesilylationTBAF, THF95
5OxidationSwern oxidation93
6Horner-Wadsworth-Emmons(EtO)2P(O)CH2CO2Et, NaH, THF88 (E-isomer)
7ReductionDIBAL-H, CH2Cl2, -78 °C96
8BrominationCBr4, PPh3, CH2Cl285
9Palladium-catalyzed enyne bicyclizationPd(OAc)2, BBEDA, benzene, reflux84 (93:7 mixture of isomers)
10Isomerization and dihydroxylationFe2(CO)9; then OsO4, NMO75
11Protection2,2-dimethoxypropane, TsOH90
12Deprotection and cyclizationNaOMe, MeOH78
Overall ~4.3

References

Streptazolin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Streptazolin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and under various storage conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist in your research and development endeavors.

Disclaimer: Publicly available quantitative stability data for this compound is limited. The data and protocols provided herein are based on general principles for small molecule stability testing and knowledge of similar compounds. It is strongly recommended that users perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous solution upon preparation or storage. This compound has limited aqueous solubility, which can be affected by concentration, pH, and temperature. Co-solvents or excipients in the formulation might also influence solubility.- Prepare solutions at the lowest effective concentration. - Adjust the pH of the solution. Based on general knowledge of similar molecules, a slightly acidic to neutral pH may be optimal.[1][2] - Consider the use of co-solvents such as DMSO or ethanol for initial stock solutions, followed by dilution in aqueous media. Note that the final concentration of the organic solvent should be compatible with your experimental system. - For long-term storage, consider preparing aliquots and storing them at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]
Loss of biological activity over time. This compound possesses a conjugated diene system that is crucial for its biological activity. This moiety is susceptible to degradation through oxidation, hydrolysis, or polymerization.[5] Improper storage conditions (e.g., exposure to light, elevated temperatures) can accelerate degradation.- Store stock solutions protected from light in amber vials or wrapped in aluminum foil.[4] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][6] - Prepare fresh working solutions from frozen stocks for each experiment. - For critical experiments, re-qualify the biological activity of stored this compound using a relevant bioassay.
Solution turns yellow or brown. This may indicate the formation of degradation products or polymerization.- Discard the solution and prepare a fresh one. - Review storage conditions and handling procedures to minimize degradation. Ensure protection from light and storage at the recommended temperature.
Inconsistent experimental results. This could be due to variability in the concentration of active this compound due to degradation or polymerization between experiments.- Standardize the preparation and handling of this compound solutions. - Use freshly prepared or properly stored and qualified aliquots for each set of experiments. - Consider quantifying the concentration of this compound using an analytical method like HPLC before use in critical applications.

Frequently Asked Questions (FAQs)

???+ question "What is the recommended solvent for preparing this compound stock solutions?" For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are often used to achieve higher concentrations due to the limited aqueous solubility of many small molecules.[7] For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.1% to 1%). Always use high-purity, anhydrous solvents to minimize degradation.

???+ question "How should I store this compound solutions?" For short-term storage (hours to a few days), refrigeration at 2-8°C is generally recommended.[8] For long-term storage, it is best to aliquot stock solutions into tightly sealed vials and store them at -20°C or -80°C, protected from light.[3][4] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[4]

???+ question "Is this compound sensitive to light?" Yes, compounds with conjugated diene systems are often susceptible to photodegradation.[9][10] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and handling.[4]

???+ question "What is the expected shelf-life of this compound in solution?" Specific shelf-life data for this compound in various solutions is not readily available. The stability will depend on the solvent, pH, temperature, and exposure to light. As a general guideline for similar antibiotics, aqueous solutions may be stable for a few days at 2-8°C, while frozen aliquots in an organic solvent may be stable for several months.[3][4] It is crucial to perform your own stability studies for your specific conditions.

???+ question "I observe a precipitate in my this compound solution after thawing. What should I do?" Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. If it does not redissolve, it may indicate degradation or that the concentration is too high for the solvent system. In such cases, the solution should be discarded and a fresh, potentially more dilute, solution should be prepared.

???+ question "How does pH affect the stability of this compound?" While specific data for this compound is unavailable, the stability of many small molecules is pH-dependent.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions. A near-neutral pH is often a reasonable starting point for stability studies. For example, the degradation of some cephalosporins, which also contain a β-lactam ring, is minimized in the pH range of 5.5 to 6.5.[11]

Illustrative Stability Data

The following tables present hypothetical stability data for this compound to illustrate how such data might be presented. This is not actual experimental data and should be used for guidance purposes only.

Table 1: Illustrative Thermal Stability of this compound (1 mg/mL in PBS, pH 7.4) - Protected from Light

Storage TemperatureTime (Days)Remaining this compound (%)Appearance
4°C 0100Clear, colorless
798.2Clear, colorless
1496.5Clear, colorless
3092.1Clear, colorless
25°C (Room Temp) 0100Clear, colorless
195.3Clear, colorless
388.7Faint yellow tinge
775.4Yellow solution
40°C 0100Clear, colorless
182.1Yellow solution
365.9Brownish-yellow solution
748.3Brown solution

Table 2: Illustrative Photostability of this compound (1 mg/mL in PBS, pH 7.4) at 25°C

ConditionTime (Hours)Remaining this compound (%)Appearance
Exposed to Light *0100Clear, colorless
685.2Faint yellow tinge
1272.8Yellow solution
2455.1Brownish-yellow solution
Protected from Light 0100Clear, colorless
699.1Clear, colorless
1298.3Clear, colorless
2496.5Clear, colorless

* Exposed to a light source compliant with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (or other suitable organic solvent)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes and sterile, filtered pipette tips

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Method for Assessing this compound Stability by HPLC

This protocol provides a general framework. The specific HPLC parameters (e.g., column, mobile phase, flow rate, and wavelength) would need to be optimized for this compound.

  • Materials and Equipment:

    • This compound solution to be tested

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • HPLC-grade solvents (e.g., acetonitrile, water, buffer)

    • Environmental chamber or water bath for temperature control

    • Photostability chamber (if assessing photostability)

  • Procedure:

    • Sample Preparation: Prepare this compound solutions in the desired solvent/buffer at a known concentration.

    • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of this compound.

    • Storage: Store the remaining solution under the desired stress conditions (e.g., specific temperature in the dark, exposure to light at a controlled temperature).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days for thermal stability; 6, 12, 24 hours for photostability), withdraw an aliquot of the solution and analyze it by HPLC.

    • Data Analysis:

      • Calculate the percentage of remaining this compound at each time point relative to the initial (T=0) peak area.

      • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

      • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Signaling Pathway and Workflow Diagrams

This compound-Induced NF-κB Activation Pathway

This compound is known to stimulate the NF-κB pathway through PI3K signaling. The following diagram illustrates this proposed signaling cascade.

Streptazolin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Cell Surface Receptor This compound->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates akt Akt pip3->akt Recruits & Activates ikk IKK Complex akt->ikk Phosphorylates & Activates ikb IκB ikk->ikb Phosphorylates nfkb_complex NF-κB/IκB (Inactive) nfkb NF-κB (Active) nfkb_complex->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Expression (e.g., Cytokines) nucleus->gene_expression Promotes

Caption: Proposed signaling pathway of this compound-induced NF-κB activation via PI3K/Akt.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.

Stability_Workflow cluster_stress Forced Degradation Studies start Start: this compound Powder prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Solutions (in desired buffers/media) prep_stock->prep_working thermal Thermal Stress (e.g., 4°C, 25°C, 40°C) prep_working->thermal photo Photostability (ICH Q1B light exposure) prep_working->photo ph_stress pH Stress (Acidic, Neutral, Basic) prep_working->ph_stress analysis HPLC Analysis (Quantify parent compound, detect degradation products) thermal->analysis photo->analysis ph_stress->analysis data_analysis Data Analysis (Calculate % remaining, determine kinetics) analysis->data_analysis report Generate Stability Report (Shelf-life, storage recommendations) data_analysis->report

Caption: Experimental workflow for assessing the stability of this compound under various stress conditions.

References

Optimizing reaction conditions for Streptazolin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the synthesis of Streptazolin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the challenging steps and potential optimization strategies.

Question: My Wittig reaction to install the exocyclic ethylidene side chain is producing a low yield of the desired Z-isomer, or the E-isomer is the major product. What can I do?

Answer: This is a well-documented challenge in this compound synthesis. The Wittig reaction is often not stereoselective for the required Z-isomer.[1][2]

  • Problem: Standard Wittig conditions frequently yield a mixture of isomers, with the undesired E-isomer being the major product.[2]

  • Recommended Solution: Alternative strategies that offer greater stereocontrol are recommended. A highly successful approach is the use of a temporary silicon-tethered Ring-Closing Metathesis (RCM). This strategy followed by a protodesilylation step has been shown to effectively install the Z-exocyclic ethylidene side chain with high stereoselectivity.[1][3] Another advanced method is a palladium-catalyzed reductive diyne cyclization, which can also establish the correct geometry.[4]

  • Workflow for RCM Approach:

    • Construct a precursor containing both the piperidine core and the side chain tethered by a silicon atom.

    • Perform Ring-Closing Metathesis to form the cyclic allyl silane.

    • Execute a protodesilylation or a Tamao oxidation to reveal the desired Z-ethylidene side chain.[3][5]

Question: I am experiencing low yields and poor reproducibility in the reductive amination step leading to the piperidine core. How can I optimize this reaction?

Answer: Low yields and lack of reproducibility in reductive amination steps can often be traced to the choice of protecting groups and drying agents.

  • Problem: A previously reported synthesis using a TBS-protected aldehyde and 4 Å molecular sieves as the drying agent resulted in a 69% yield and suffered from poor reproducibility on a larger scale.[5]

  • Optimized Conditions: Careful optimization has shown that changing the protecting group and the drying agent can significantly improve results.[5]

    • Protecting Group: Switch from a Tert-Butyldimethylsilyl (TBS) group to a Tert-Butyldiphenylsilyl (TBDPS) group on the aldehyde.[5]

    • Drying Agent: Replace 4 Å molecular sieves with anhydrous Sodium Sulfate (Na₂SO₄).[5]

  • Result: Implementing these changes improved the yield from 69% to 76% and, more importantly, enhanced the reproducibility of the reaction when performed on a larger scale.[5]

Question: The overall yield of my multi-step synthesis is very low. Are there specific steps I should re-evaluate?

Answer: The total synthesis of this compound is inherently complex, and even successful routes report modest overall yields (e.g., 4.8% over 16 steps).[3][5] Key areas to focus on for optimization include:

  • Stereocontrol: As mentioned, the formation of the ethylidene side chain is a critical point where yields are lost to incorrect isomers.[1][2] Prioritizing a robust, stereoselective method here is crucial.

  • Intermediate Stability: this compound itself is noted to be a very unstable metabolite.[1] Consider the stability of advanced intermediates leading up to the final product. Purification methods (e.g., chromatography on silica gel) may need to be carefully optimized to minimize degradation.

  • Protecting Group Strategy: Ensure your protecting groups are robust to the reaction conditions and can be removed cleanly in the final steps without affecting the sensitive core structure.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of (+)-Streptazolin? A1: The primary challenges are the construction of the densely functionalized piperidine core and the stereoselective installation of the Z-configured exocyclic ethylidene side chain.[1][2][3]

Q2: What was the key innovation in overcoming the side chain stereochemistry problem? A2: A key innovation was using a temporary silicon-tethered Ring-Closing Metathesis (RCM) strategy. This approach locks the geometry before revealing the double bond, circumventing the poor selectivity of traditional methods like the Wittig reaction.[1][3]

Q3: What is a typical overall yield for an enantioselective total synthesis of this compound? A3: A reported successful synthesis starting from aminocyclopentenol achieved an overall yield of 4.8% over a total of 16 steps.[3][5] This highlights the challenging nature of the synthesis.

Q4: From what starting materials has this compound been successfully synthesized? A4: Successful syntheses have started from readily available materials such as aminocyclopentenol and D-mannitol diacetonide.[3][5] The aminocyclopentenol starting material can be prepared on a large scale in two steps from cyclopentadiene via enzymatic resolution.[1]

Data and Protocols

Table 1: Optimization of the Reductive Amination Step

This table summarizes the quantitative improvements achieved by modifying the reaction conditions for a key intermediate step in this compound synthesis.[5]

ParameterOriginal ConditionsOptimized Conditions
Aldehyde Protecting Group TBS (tert-butyldimethylsilyl)TBDPS (tert-butyldiphenylsilyl)
Drying Agent 4 Å Molecular SievesNa₂SO₄ (Sodium Sulfate)
Reported Yield 69%76%
Reproducibility Poor on large scaleImproved on large scale
Experimental Protocol: Silicon-Tethered RCM for Side Chain Installation

The following is a representative methodology for the key Ring-Closing Metathesis step, based on reported syntheses. Note: This is a generalized protocol and specific substrate concentrations, catalyst loading, and reaction times should be optimized for the specific intermediate.

  • Preparation: The silicon-tethered diene precursor is synthesized through prior steps. Ensure the substrate is pure and free of residual reagents from previous steps.

  • Degassing: Dissolve the diene precursor in a suitable solvent (e.g., anhydrous, degassed Dichloromethane or Toluene) in a Schlenk flask. The solvent must be thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

  • Catalyst Addition: Add the Grubbs' catalyst (e.g., Grubbs' Second Generation catalyst) to the flask under a positive pressure of argon. The catalyst loading is typically between 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude cyclic allylsilane by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

  • Protodesilylation: The purified cyclic allylsilane is then subjected to protodesilylation conditions (e.g., using a fluoride source like TBAF or HF-Pyridine) to yield the final product with the Z-ethylidene side chain.

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_core Core Synthesis cluster_rcm Side Chain Installation cluster_final Final Steps A Aminocyclopentenol C Reductive Amination (Optimized) A->C Multiple Steps B TBDPS-protected Aldehyde B->C Na(OAc)3BH, Na2SO4 D Piperidine Core Intermediate C->D E Silicon Tethering D->E Side chain attachment F Ring-Closing Metathesis (RCM) E->F Grubbs' Catalyst G Cyclic Allylsilane F->G H Protodesilylation G->H Fluoride Source (e.g., TBAF) I (+)-Streptazolin H->I

Caption: Key synthetic steps for (+)-Streptazolin via the RCM strategy.

Troubleshooting Flowchart

G Start Low yield or poor stereoselectivity in side chain installation? Wittig Are you using a Wittig reaction? Start->Wittig Yes Other_Issue Investigate other factors: - Reagent purity - Intermediate stability - Reaction concentration Start->Other_Issue No Rec_RCM This is a known issue. Consider alternative strategy. Wittig->Rec_RCM Yes Imp_RCM Implement Silicon-Tethered RCM or Pd-catalyzed cyclization for better stereocontrol. Rec_RCM->Imp_RCM End_Success Problem Resolved: Improved stereoselectivity and yield. Imp_RCM->End_Success End_Further Further optimization may be required. Other_Issue->End_Further

Caption: Decision flowchart for troubleshooting low-yield side chain installation.

References

Technical Support Center: Enhancing the Solubility of Streptazolin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of streptazolin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known solvents for this compound?

A1: this compound is reported to be soluble in several organic solvents. The solubility has been confirmed in Dichloromethane, Dimethyl sulfoxide (DMSO), Ethanol, and Methanol[1].

Q2: I am having trouble dissolving this compound, even in the recommended solvents. What can I do?

A2: If you are experiencing difficulty dissolving this compound, you can try the following general techniques:

  • Gentle Heating: Warm the solution to 37°C to aid in dissolution[1].

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solute aggregates and enhance solvation[1].

  • Fresh Solvent: Ensure that your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q3: My experimental protocol requires an aqueous buffer, but this compound has poor water solubility. What are my options?

A3: For applications requiring aqueous solutions, several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the formation of inclusion complexes. It is recommended to start with small-scale pilot experiments to determine the most effective method for your specific application.

Q4: Can I pre-dissolve this compound in an organic solvent before adding it to my aqueous medium?

A4: Yes, this is a common technique. You can prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol[1]. This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The compound is "crashing out" of the solution due to low aqueous solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment. 3. Investigate the use of solubility enhancers such as cyclodextrins.
Inconsistent results between experiments Variability in stock solution preparation or handling.1. Prepare fresh stock solutions regularly and store them properly. For instance, when stored at -20°C, use within one month; when stored at -80°C, use within six months[1]. 2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution[1]. 3. Ensure the solvent is fully evaporated if preparing a dry film before reconstitution.
Low bioavailability in in-vivo studies Poor dissolution of the compound in the gastrointestinal tract.1. Consider formulation strategies such as the preparation of amorphous solid dispersions or particle size reduction (micronization/nanonization) to improve the dissolution rate and oral absorption[2][3][4]. 2. Salt formation of derivatives with ionizable groups can also be explored to enhance solubility and dissolution[4][5].

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, a common water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound in a clean microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 207.2), you would add 482.6 µL of DMSO[1].

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes[1].

  • If necessary, gently warm the solution to 37°C in a water bath for a short period[1].

  • Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin (Inclusion Complex)

This protocol provides a general method for preparing an inclusion complex of a poorly water-soluble compound like this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined empirically.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Quantitative Data

Table 1: Stock Solution Preparation for this compound (M.Wt: 207.2 g/mol ) [1]

Target ConcentrationVolume of Solvent per 1 mgVolume of Solvent per 5 mgVolume of Solvent per 10 mg
1 mM4.8263 mL24.1313 mL48.2625 mL
5 mM965.3 µL4.8263 mL9.6525 mL
10 mM482.6 µL2.4131 mL4.8263 mL

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble Compound (e.g., this compound) cosolvency Co-solvency (e.g., DMSO, Ethanol) start->cosolvency Select Strategy ph_modification pH Adjustment start->ph_modification Select Strategy cyclodextrin Inclusion Complexation (e.g., β-Cyclodextrins) start->cyclodextrin Select Strategy solid_dispersion Solid Dispersion (e.g., Spray Drying) start->solid_dispersion Select Strategy evaluation Evaluate Solubility & Stability (e.g., HPLC, DLS) cosolvency->evaluation ph_modification->evaluation cyclodextrin->evaluation solid_dispersion->evaluation evaluation->start Re-evaluate end Optimized Formulation for Experimentation evaluation->end Successful

Caption: Workflow for selecting a solubility enhancement strategy.

inclusion_complex cluster_components Components cluster_process Formation This compound This compound (Hydrophobic Guest) complex Inclusion Complex (Enhanced Aqueous Solubility) This compound->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophilic Host) cyclodextrin->complex Encapsulates

Caption: Formation of a this compound-Cyclodextrin inclusion complex.

References

Preventing degradation of Streptazolin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Streptazolin Extraction

Welcome to the technical support center for this compound extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound, with a primary focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a bioactive secondary metabolite produced by certain strains of Streptomyces. Its extraction is challenging primarily due to its chemical instability. The molecule contains a reactive diene and an oxazolidinone moiety, making it susceptible to degradation, particularly through polymerization, under various experimental conditions.

Q2: What is the primary cause of this compound degradation during extraction?

The main cause of this compound degradation is polymerization. This process is often initiated by factors such as exposure to heat, light, and certain chemical conditions like acidic or basic pH, leading to the loss of the desired bioactive compound. The conjugated diene system in this compound's structure is particularly prone to radical-initiated polymerization.

Q3: What are the general steps for extracting this compound from a Streptomyces culture?

A typical extraction workflow involves:

  • Fermentation: Culturing the Streptomyces strain under optimal conditions to maximize this compound production.

  • Harvesting: Separating the mycelia from the culture broth via centrifugation or filtration.

  • Extraction: Using organic solvents to extract this compound from the culture filtrate and/or mycelia.

  • Purification: Employing chromatographic techniques to isolate this compound from other metabolites and impurities.

Q4: Which solvents are recommended for this compound extraction?

Ethyl acetate is a commonly used solvent for the extraction of this compound from the culture filtrate. Methanol can be used for subsequent purification steps. The choice of solvent is critical and should be optimized to ensure good solubility of this compound while minimizing the co-extraction of impurities that might promote degradation.

Q5: How can I monitor the presence and purity of this compound during the extraction process?

High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, can be used. Detection is typically performed using a UV detector. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the extraction and purification progress.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound extraction.

Issue 1: Low Yield of this compound in the Crude Extract

Possible Causes:

  • Suboptimal fermentation conditions.

  • Inefficient extraction solvent or procedure.

  • Degradation of this compound during extraction.

Troubleshooting Steps:

  • Optimize Fermentation: Review and optimize the culture medium composition, pH, temperature, and incubation time for your Streptomyces strain to enhance this compound production.

  • Solvent Selection: Test different extraction solvents (e.g., ethyl acetate, chloroform, butanol) to find the most efficient one for your specific culture conditions.

  • Extraction Method:

    • For liquid-liquid extraction, ensure thorough mixing of the culture filtrate and the organic solvent. Perform multiple extractions (e.g., 3 times with an equal volume of solvent) to maximize recovery.

    • Consider solid-phase extraction (SPE) as an alternative for sample clean-up and concentration. Hydrophilic-Lipophilic-Balanced (HLB) cartridges can be effective.

  • Minimize Degradation: Follow the recommendations in the "Preventing this compound Degradation" section below.

Issue 2: Evidence of this compound Polymerization (Oily residue, smearing on TLC)

Possible Causes:

  • Exposure to high temperatures.

  • Prolonged exposure to light.

  • Inappropriate pH of the extraction solution.

  • Presence of radical initiators.

Troubleshooting Steps:

  • Temperature Control: Perform all extraction and purification steps at low temperatures (e.g., 4°C or on ice) to minimize thermal degradation and polymerization.

  • Light Protection: Protect all solutions containing this compound from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

  • pH Management: Maintain a neutral or slightly acidic pH (around 6-7) during extraction, as extreme pH values can catalyze degradation.

  • Use of Inhibitors: Consider adding a small amount of a polymerization inhibitor, such as a radical scavenger (e.g., butylated hydroxytoluene - BHT), to the extraction solvent.

Issue 3: Formation of Emulsions During Liquid-Liquid Extraction

Possible Causes:

  • High concentration of surfactants or lipids in the culture broth.

  • Vigorous shaking during extraction.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the aqueous and organic phases.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.

  • Centrifugation: If the emulsion persists, centrifuging the mixture at a low speed can aid in phase separation.

  • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes help to break it.

Data Presentation: Stability of Bioactive Compounds

While specific quantitative data for this compound is limited in the literature, the following table provides general guidance on factors affecting the stability of similar bioactive compounds during extraction.

ParameterConditionGeneral Effect on StabilityRecommendation for this compound Extraction
Temperature High (> 40°C)Increased degradation rate, promotes polymerization.Work at low temperatures (4°C or on ice).
Low (-20°C to -80°C)Generally good for long-term storage of extracts.Store crude extracts and purified fractions at low temperatures.
pH Acidic (< 4)Can lead to hydrolysis or rearrangement.Maintain a pH range of 6-7.
Neutral (6-7)Generally the most stable range for many natural products.Buffer the aqueous phase if necessary.
Basic (> 8)Can cause decomposition of sensitive functional groups.Avoid strongly basic conditions.
Light UV or prolonged daylightCan induce photochemical reactions and radical formation.Protect samples from light at all stages.
Solvent Protic (e.g., Methanol)Can participate in solvolysis reactions.Use aprotic solvents like ethyl acetate for initial extraction.
Halogenated (e.g., Chloroform)Can sometimes contain acidic impurities.Use high-purity solvents.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Harvesting: Centrifuge the Streptomyces culture broth at 10,000 rpm for 15 minutes to separate the supernatant from the mycelia.

  • Extraction:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently invert the funnel 15-20 times to mix the phases. Release the pressure periodically.

    • Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Combine all the ethyl acetate fractions.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a low temperature (<30°C).

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: HPLC Analysis of this compound
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a purified standard (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard curve using a purified this compound sample of known concentration to quantify the amount in the extracts.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

degradation_troubleshooting start Low Yield or Degradation Suspected check_temp Was the extraction performed at low temp (4°C)? start->check_temp check_light Were samples protected from light? check_temp->check_light Yes action_temp Implement cooling (ice bath, cold room) check_temp->action_temp No check_ph Was the pH maintained between 6-7? check_light->check_ph Yes action_light Use amber vials or wrap in foil check_light->action_light No check_inhibitor Was a polymerization inhibitor used? check_ph->check_inhibitor Yes action_ph Use buffered solutions check_ph->action_ph No action_inhibitor Consider adding BHT to the solvent check_inhibitor->action_inhibitor No re_evaluate Re-run extraction and analyze yield/purity check_inhibitor->re_evaluate Yes action_temp->check_light action_light->check_ph action_ph->check_inhibitor action_inhibitor->re_evaluate

Caption: Troubleshooting workflow for preventing this compound degradation.

Experimental Workflow for this compound Extraction and Purification

extraction_workflow cluster_extraction Extraction cluster_purification Purification & Analysis fermentation Fermentation Streptomyces sp. culture harvesting Harvesting Centrifugation/Filtration fermentation->harvesting extraction Liquid-Liquid Extraction Ethyl Acetate harvesting->extraction concentration Concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract chromatography Chromatography Silica Gel/Prep-HPLC crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection fraction_collection->chromatography Re-purify analysis Analysis HPLC/TLC fraction_collection->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: General workflow for this compound extraction and purification.

Scaling up Streptazolin production from laboratory to pilot scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of Streptazolin from laboratory to pilot scale.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production, providing potential causes and recommended solutions in a question-and-answer format.

Question: Why is my this compound yield significantly lower at the pilot scale compared to the laboratory scale?

Answer:

A decrease in yield during scale-up is a common challenge in fermentation processes. Several factors could contribute to this issue:

  • Oxygen Limitation: In larger fermenters, achieving homogenous oxygen distribution is more challenging. Insufficient dissolved oxygen (DO) can be a major limiting factor for the growth of Streptomyces viridochromogenes and the production of secondary metabolites like this compound.

  • Nutrient Heterogeneity: Inadequate mixing in large vessels can lead to gradients in nutrient concentration, pH, and temperature, creating suboptimal conditions for microbial growth and antibiotic production.

  • Shear Stress: The higher agitation rates and different impeller designs in pilot-scale fermenters can cause increased shear stress on the mycelia of Streptomyces, leading to morphological changes and reduced productivity.

  • Carbon Catabolite Repression: High concentrations of rapidly metabolized carbon sources, such as glucose, can repress the genes responsible for secondary metabolite production. This effect can be more pronounced at larger scales if feeding strategies are not properly optimized.[1]

  • Phosphate Inhibition: High concentrations of phosphate can also inhibit the production of many secondary metabolites in Streptomyces.[1]

Recommended Solutions:

  • Optimize Aeration and Agitation:

    • Implement a cascaded control strategy to maintain a consistent DO level. This may involve increasing agitation speed, air-flow rate, or enriching the inlet air with pure oxygen.

    • Evaluate different impeller types and configurations to improve mixing efficiency while minimizing shear stress.

  • Refine Feeding Strategy:

    • Transition from a batch or simple fed-batch process to a more controlled feeding strategy to maintain low residual concentrations of rapidly consumed carbon sources.

    • Consider using slowly metabolizable carbon sources to avoid catabolite repression.

  • Optimize Medium Composition:

    • Re-evaluate the concentration of critical medium components, such as phosphate, to ensure they are not at inhibitory levels.

  • Morphological Engineering:

    • If persistent issues with pellet formation or high viscosity are observed, consider exploring morphological engineering strategies, which have been shown to improve the growth and productivity of some Streptomyces strains in submerged cultures.

Question: I'm observing significant foaming in my pilot-scale fermenter. What can I do to control it?

Answer:

Foaming is a common issue in large-scale fermentation and can lead to loss of culture volume, contamination, and interference with sensor readings.

Potential Causes:

  • High concentrations of proteins and other surfactants in the fermentation medium.

  • High agitation and aeration rates.

  • Cell lysis releasing intracellular proteins.

Recommended Solutions:

  • Antifoam Addition:

    • Implement an automated antifoam addition system linked to a foam sensor.

    • Screen different types of antifoam agents (e.g., silicone-based, polyglycol-based) to find one that is effective at a low concentration and does not interfere with downstream processing.

  • Mechanical Foam Breaking:

    • Utilize mechanical foam breakers integrated into the fermenter headplate.

  • Medium Modification:

    • Investigate the possibility of replacing or reducing the concentration of medium components that contribute significantly to foaming.

Question: How can I effectively monitor and control the fermentation process at a pilot scale?

Answer:

Robust process monitoring and control are crucial for successful scale-up.

Recommended Practices:

  • Install and Calibrate Key Sensors:

    • Ensure reliable online measurement of critical parameters such as pH, dissolved oxygen, temperature, and off-gas composition (O₂ and CO₂).

  • Implement a SCADA System:

    • Utilize a Supervisory Control and Data Acquisition (SCADA) system for real-time data logging, process visualization, and automated control.

  • Offline Analysis:

    • Regularly take samples for offline analysis of biomass concentration (dry cell weight), substrate consumption, and this compound titer using a validated analytical method like HPLC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to this compound production scale-up.

What are the key parameters to consider when scaling up this compound fermentation from a shake flask to a pilot-scale fermenter?

When moving from a shake flask to a pilot-scale fermenter, it is crucial to maintain geometric similarity and consider key engineering parameters to ensure a comparable process environment. Important parameters to keep constant or scale appropriately include:

  • Power input per unit volume (P/V): This parameter relates to the energy transferred to the broth by the agitator and is crucial for mixing and mass transfer.

  • Tip speed: The speed at the outer edge of the impeller, which is related to shear stress.

  • Volumetric oxygen transfer coefficient (kLa): This represents the efficiency of oxygen transfer from the gas phase to the liquid phase and is critical for aerobic fermentations.

What is a suitable fermentation medium for pilot-scale production of this compound?

The optimal medium composition will need to be determined experimentally. However, a typical starting point for Streptomyces fermentations includes:

ComponentFunction
Carbon Sourcee.g., Glucose, Maltose, Starch
Nitrogen Sourcee.g., Soy peptone, Yeast extract, Ammonium sulfate
Phosphate Sourcee.g., K₂HPO₄, KH₂PO₄
Trace Elementse.g., MgSO₄, FeSO₄, ZnSO₄, MnCl₂

It is important to optimize the concentrations of these components for pilot-scale production, paying close attention to potential inhibition by high levels of glucose and phosphate.[1]

What are the typical challenges encountered during the downstream processing of this compound at a pilot scale?

The primary challenges in downstream processing at a larger scale include:

  • Solid-Liquid Separation: Efficiently separating the Streptomyces biomass from the fermentation broth can be difficult due to the mycelial nature of the organism and the high viscosity of the broth.

  • Extraction Efficiency: Scaling up liquid-liquid extraction processes can be challenging in terms of maintaining extraction efficiency and managing larger volumes of organic solvents.

  • Purification Throughput: Chromatographic purification steps can become a bottleneck at the pilot scale, requiring larger columns and higher flow rates.

What analytical methods are suitable for quantifying this compound during a pilot-scale production run?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound in fermentation broth and during downstream processing. A validated reversed-phase HPLC method with UV detection is typically used.[2]

Experimental Protocols

Protocol 1: Pilot-Scale Fermentation of Streptomyces viridochromogenes for this compound Production

This protocol provides a general methodology for a 100L pilot-scale fed-batch fermentation. All parameters should be optimized for the specific strain and equipment.

  • Inoculum Development:

    • Prepare a seed culture in two stages:

      • Stage 1: Inoculate a 250 mL flask containing 50 mL of seed medium with a spore suspension or a vegetative mycelial stock of S. viridochromogenes. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

      • Stage 2: Transfer the Stage 1 seed culture to a 5 L flask containing 1 L of seed medium. Incubate under the same conditions for 48 hours.

  • Fermenter Preparation and Sterilization:

    • Prepare 80 L of production medium in a 100 L pilot-scale fermenter.

    • Sterilize the fermenter and medium in-situ at 121°C for 30-60 minutes.

  • Inoculation:

    • Aseptically transfer the 1 L seed culture (Stage 2) to the sterilized fermenter.

  • Fermentation Conditions:

    • Temperature: Maintain at 28°C.

    • pH: Control at 7.0 by the automated addition of 1 M NaOH and 1 M H₂SO₄.

    • Aeration: Start with an airflow of 0.5 vvm (volume of air per volume of liquid per minute).

    • Agitation: Begin with a low agitation speed (e.g., 100 rpm) and increase as needed to maintain a dissolved oxygen (DO) level above 30% saturation.

    • Fed-Batch Strategy:

      • After the initial batch phase (approximately 24-48 hours), start a continuous feed of a concentrated carbon source solution to maintain a low residual glucose concentration.

  • Monitoring:

    • Monitor pH, temperature, DO, and off-gas composition online.

    • Take samples aseptically every 12 hours for offline analysis of cell growth (dry cell weight), substrate consumption, and this compound concentration by HPLC.

  • Harvest:

    • Harvest the fermentation broth when the this compound titer reaches its maximum, typically after 120-168 hours.

Protocol 2: Extraction and Partial Purification of this compound from Pilot-Scale Fermentation Broth

This protocol outlines a general procedure for extracting and partially purifying this compound from a 100 L fermentation batch.

  • Biomass Removal:

    • Separate the mycelial biomass from the fermentation broth using a disc stack centrifuge or a filtration system (e.g., tangential flow filtration).

  • Solvent Extraction:

    • Extract the clarified fermentation broth with an equal volume of a suitable organic solvent, such as ethyl acetate, in a liquid-liquid extraction system.

    • Separate the organic phase containing the this compound.

    • Repeat the extraction of the aqueous phase to maximize recovery.

  • Concentration:

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator or a falling film evaporator.

  • Chromatographic Purification:

    • Dissolve the concentrated crude extract in a minimal amount of a suitable solvent.

    • Load the dissolved extract onto a silica gel chromatography column.

    • Elute the column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate this compound from other compounds.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

  • Final Concentration and Drying:

    • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

    • Dry the final product under vacuum.

Data Presentation

Table 1: Comparison of Typical Fermentation Parameters: Lab vs. Pilot Scale

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Working Volume0.5 L80 L
Inoculum Size5% (v/v)1.25% (v/v)
Aeration Rate1 vvm0.5 - 1.5 vvm (variable)
Agitation Speed200 rpm (fixed)100 - 400 rpm (variable)
pH ControlBuffers / Manual additionAutomated addition
Feeding StrategyBatch / Simple fed-batchControlled fed-batch
Typical YieldX mg/L0.5X - 0.8X mg/L (unoptimized)

Table 2: Typical HPLC Parameters for this compound Quantification

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Injection Volume20 µL

Visualizations

Streptazolin_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing spore_stock Spore Stock seed_culture_1 Seed Culture 1 spore_stock->seed_culture_1 Inoculation seed_culture_2 Seed Culture 2 seed_culture_1->seed_culture_2 Scale-up pilot_fermentation Pilot Fermentation (100L) seed_culture_2->pilot_fermentation Inoculation harvest Harvest pilot_fermentation->harvest centrifugation Centrifugation/ Filtration harvest->centrifugation Biomass Removal extraction Solvent Extraction centrifugation->extraction concentration Concentration extraction->concentration purification Chromatography concentration->purification final_product Pure this compound purification->final_product

Caption: Workflow for this compound production from upstream fermentation to downstream purification.

Hypothetical_Streptazolin_Biosynthesis_Regulation cluster_global_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulation cluster_product Product nutrient_limitation Nutrient Limitation (e.g., Phosphate, Carbon) pleiotropic_regulators Pleiotropic Regulators (e.g., AfsR, AdpA) nutrient_limitation->pleiotropic_regulators stress_signals Stress Signals stress_signals->pleiotropic_regulators sarp SARP-family Activator pleiotropic_regulators->sarp Activation tetr TetR-family Repressor pleiotropic_regulators->tetr Repression streptazolin_genes This compound Biosynthetic Gene Cluster sarp->streptazolin_genes Positive Regulation tetr->streptazolin_genes Negative Regulation This compound This compound streptazolin_genes->this compound Biosynthesis

References

Addressing isomer formation in Streptazolin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isomer formation during the synthesis of Streptazolin.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound?

A1: The primary stereochemical hurdles in this compound synthesis are:

  • Controlling the geometry of the exocyclic ethylidene side chain: Achieving the desired (Z)-isomer of the ethylidene group is a significant challenge. Several synthetic approaches have struggled with poor selectivity, often yielding a mixture of (E) and (Z)-isomers.

  • Establishing the relative and absolute stereochemistry of the piperidine core: The substituted piperidine ring contains multiple stereocenters that must be correctly configured to match the natural product.

Q2: Which synthetic strategies have been successful in controlling the stereochemistry of the exocyclic ethylidene side chain?

A2: Several advanced strategies have proven effective in selectively forming the (Z)-ethylidene isomer:

  • Palladium-Catalyzed Enyne Bicyclization: As demonstrated in the Kibayashi synthesis, this method allows for the stereoselective formation of the desired Z-isomer.

  • Palladium-Catalyzed Reductive Diyne Cyclization: The Trost synthesis utilizes this approach to achieve high stereocontrol.

  • Temporary Silicon-Tethered Ring-Closing Metathesis (RCM): This strategy, reported by Li and Miller, effectively controls the geometry of the exocyclic double bond.[1]

Q3: Are there any other notable co-metabolites that can be formed during this compound production?

A3: Yes, variations in culture conditions of Streptomyces sp. can lead to the isolation of several related compounds, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, and 13-hydroxythis compound.

Troubleshooting Guides

Issue 1: Poor (E/Z) Selectivity in the Formation of the Exocyclic Ethylidene Side Chain via Wittig Reaction

One of the initial approaches to installing the ethylidene side chain involved a Wittig reaction. However, this method often leads to poor selectivity, favoring the undesired (E)-isomer. For instance, the first enantioselective total synthesis by Overman reported a 1:2 mixture favoring the (E)-isomer.[2]

Potential Causes and Solutions:

ProblemPotential CauseRecommended Action
Unfavorable Isomer Ratio The specific aldehyde substrate in the this compound core may inherently favor the formation of the more stable (E)-isomer under standard Wittig conditions.Consider alternative olefination methods that are known to favor (Z)-alkene formation, such as the Schlosser modification of the Wittig reaction or using Horner-Wadsworth-Emmons reagents with specific modifications. For highly challenging substrates, it is often more effective to switch to a more advanced, stereocontrolled strategy (see below).
Reaction Conditions The choice of base, solvent, and temperature can significantly influence the E/Z ratio in Wittig reactions.For unstabilized ylides, use of aprotic, non-polar solvents and low temperatures can sometimes improve (Z)-selectivity. The presence of lithium salts can also affect the outcome.
Issue 2: Diastereomer Formation during Piperidine Ring Synthesis

The construction of the substituted piperidine core of this compound often involves cyclization reactions that can generate multiple diastereomers if not properly controlled. An intramolecular aldol condensation is a key step in some synthetic routes for forming the piperidine core.[1]

Troubleshooting Diastereoselectivity in Intramolecular Aldol Condensation:

ProblemPotential CauseRecommended Action
Formation of undesired diastereomers The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate intermediate and the reaction conditions.Carefully select the base and solvent to favor the formation of the desired enolate (E or Z). The choice of Lewis acid or chelating agent can also influence the transition state and improve diastereoselectivity. Temperature control is critical.
Epimerization of existing stereocenters Basic or acidic conditions used during the aldol reaction or subsequent workup can lead to epimerization of sensitive stereocenters.Use milder reaction conditions and carefully buffer the workup procedure. It may be necessary to protect sensitive functional groups prior to the aldol reaction.

Advanced Stereoselective Protocols (Summary)

For researchers seeking to avoid the pitfalls of traditional methods, the following advanced, stereocontrolled strategies are recommended.

MethodKey FeaturesReported Outcome
Palladium-Catalyzed Enyne Bicyclization (Kibayashi) A palladium catalyst promotes the cyclization of an enyne precursor to stereoselectively form the (Z)-ethylidene moiety.Successful synthesis of the natural (+)-Streptazolin with high stereocontrol.
Palladium-Catalyzed Reductive Diyne Cyclization (Trost) This method utilizes a palladium catalyst to cyclize a diyne, establishing the desired stereochemistry of the exocyclic double bond.Achieves a stereocontrolled synthesis of (+)-Streptazolin.[3]
Temporary Silicon-Tethered RCM (Li and Miller) A silicon tether is used to control the ring-closing metathesis reaction, ensuring the formation of the (Z)-isomer.[1]Provides a stereoselective route to (+)-Streptazolin.[1]

Experimental Workflow & Signaling Pathways

Below are diagrams illustrating key concepts and workflows discussed in this guide.

Wittig_Reaction_Isomer_Formation cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products Aldehyde This compound Aldehyde Precursor Intermediate Betaine/Oxaphosphetane Intermediate Aldehyde->Intermediate Ylide Phosphonium Ylide Ylide->Intermediate Z_Isomer (Z)-Streptazolin (Desired) Intermediate->Z_Isomer Kinetic Pathway E_Isomer (E)-Streptazolin (Undesired) Intermediate->E_Isomer Thermodynamic Pathway

Figure 1. Wittig reaction pathways leading to (Z) and (E) isomers.

Troubleshooting_Workflow Start Poor Isomer Ratio Observed Check_Method Is the reaction a Wittig-type olefination? Start->Check_Method Analyze_Conditions Analyze Reaction Conditions: - Base - Solvent - Temperature - Presence of Li+ salts Check_Method->Analyze_Conditions Yes Consider_Alternative Consider Alternative Stereoselective Methods Check_Method->Consider_Alternative No / Other Optimize_Wittig Optimize Wittig Conditions for Z-selectivity: - Salt-free conditions - Aprotic, non-polar solvent - Low temperature Analyze_Conditions->Optimize_Wittig Success Achieved Desired (Z)-Isomer Optimize_Wittig->Success Pd_Cyclization Palladium-Catalyzed Cyclization (Kibayashi, Trost) Consider_Alternative->Pd_Cyclization RCM Silicon-Tethered RCM (Li and Miller) Consider_Alternative->RCM Pd_Cyclization->Success RCM->Success

Figure 2. Decision-making workflow for troubleshooting poor stereoselectivity.

Detailed Experimental Protocols

Note: These are representative protocols and may require optimization based on specific laboratory conditions and substrate batches.

Protocol 1: General Procedure for Stereoselective Silicon-Tethered RCM (Adapted from Li and Miller) [1]

  • Synthesis of the Diene Precursor: The advanced piperidine core intermediate is coupled with a vinyl Grignard reagent and an acryloyl chloride to install the two terminal alkene functionalities. A silicon tether (e.g., dichlorodimethylsilane) is then introduced to link the two hydroxyl groups.

  • Ring-Closing Metathesis: The silicon-tethered diene is dissolved in anhydrous dichloromethane and degassed. A solution of a Grubbs catalyst (e.g., Grubbs second generation) is added, and the reaction mixture is heated to reflux under an inert atmosphere. The reaction progress is monitored by TLC.

  • Cleavage of the Silicon Tether: Upon completion of the RCM reaction, the silicon tether is removed. This can be achieved using conditions such as tetrabutylammonium fluoride (TBAF) in THF.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired (Z)-exocyclic alkene intermediate.

Protocol 2: Representative Palladium-Catalyzed Reductive Diyne Cyclization (Conceptual, based on Trost) [3]

  • Preparation of the Diyne Substrate: A suitably protected piperidine precursor is elaborated to contain two terminal alkyne functionalities at the appropriate positions.

  • Cyclization Reaction: To a solution of the diyne in a suitable solvent (e.g., THF or toluene) is added a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand) and a reducing agent (e.g., a silane or formic acid). The reaction is typically stirred at room temperature or with gentle heating.

  • Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification by column chromatography affords the cyclized product containing the stereodefined exocyclic ethylidene group.

References

Validation & Comparative

Streptazolin vs. Other Piperidine Alkaloids: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Streptazolin, a bioactive piperidine alkaloid, and other related piperidine alkaloids. The information is compiled from existing literature to highlight differences in their biological activities and mechanisms of action, supported by available data and experimental methodologies.

Introduction to this compound and Piperidine Alkaloids

This compound is a natural product isolated from Streptomyces species, notably Streptomyces viridochromogenes.[1] It belongs to the large and diverse family of piperidine alkaloids, which are characterized by a piperidine ring structure. These alkaloids are found in a wide range of organisms, from bacteria and fungi to plants and marine sponges, and exhibit a broad spectrum of biological activities.[2][3][4][5] Piperidine alkaloids are of significant interest to the pharmaceutical industry due to their potential as scaffolds for drug development, with activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][6][7]

This compound itself is known for its antibiotic and antifungal properties.[1] However, its therapeutic use has been limited due to its tendency to polymerize.[1] Recent research has also shed light on its immunostimulatory effects, opening new avenues for its potential application as an antibiotic adjuvant.[8][9][10] This guide will compare the known biological activities of this compound with those of other notable piperidine alkaloids.

Comparative Biological Activities

While direct, head-to-head comparative studies with extensive quantitative data are limited in the publicly available literature, this section summarizes the known biological activities of this compound and other selected piperidine alkaloids.

Table 1: Summary of Biological Activities of Selected Piperidine Alkaloids

AlkaloidSource Organism(s)Key Biological ActivitiesQuantitative Data (IC50/MIC)
This compound Streptomyces viridochromogenes, Streptomyces albonigerAntibiotic, Antifungal, Immunostimulatory[1][8]Data not readily available in comparative format.
Streptazone A Streptomyces strains FORM5 and A1Cytotoxic against human tumor cell lines[11][12]Specific IC50 values not provided in the search results.
Piperine Piper nigrum (Black pepper)Anti-inflammatory, Antioxidant, Anticancer, Antimicrobial[2][6]IC50 values vary depending on the assay and cell line. For example, some studies report IC50 values in the µM range for antioxidant activity.[6]
Lobeline Lobelia inflataNicotinic acetylcholine receptor (nAChR) agonist/antagonist[2]Potency varies depending on the nAChR subtype.
Coniine Conium maculatum (Poison hemlock)Neurotoxin, nAChR antagonistPotent neurotoxic effects.

Mechanism of Action: A Focus on this compound's Immunostimulatory Pathway

A key differentiator for this compound is its recently elucidated immunostimulatory activity. Research has shown that this compound can enhance bacterial killing and the production of immunostimulatory cytokines by macrophages.[8][10] This effect is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) pathway via Phosphatidylinositide 3-kinase (PI3K) signaling.[10] The conjugated diene moiety of the this compound molecule is crucial for this activity.[10]

Below is a diagram illustrating the proposed signaling pathway for this compound's immunostimulatory effect.

Streptazolin_Signaling_Pathway cluster_cell Macrophage This compound This compound PI3K PI3K This compound->PI3K Activates Macrophage Macrophage Cell Membrane NFkB_Activation NF-κB Activation PI3K->NFkB_Activation Leads to Cytokine_Production Production of Immunostimulatory Cytokines NFkB_Activation->Cytokine_Production Induces

This compound's immunostimulatory signaling pathway in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities discussed. These are generalized protocols based on standard laboratory practices for testing natural products.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound: The piperidine alkaloid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and broth, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

This protocol is a standardized method for determining the MIC of a compound against yeast.

Protocol:

  • Preparation of Fungal Inoculum: A suspension of the yeast is prepared from a 24-hour culture on a solid medium (e.g., Sabouraud Dextrose Agar). The cell density is adjusted to a 0.5 McFarland standard and then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Test Compound: The alkaloid is dissolved and serially diluted in a 96-well microtiter plate as described for the antibacterial assay, using RPMI-1640 medium.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension. Control wells are included as in the antibacterial assay. The plate is incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Human tumor cells (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The piperidine alkaloid is dissolved in a suitable solvent and serially diluted in cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of piperidine alkaloids.

Experimental_Workflow Start Start: Isolation of Piperidine Alkaloid Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxic) Start->Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Screening->Dose_Response Active Compounds Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism Potent Compounds In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo Promising Mechanism End End: Lead Compound for Further Development In_Vivo->End

General experimental workflow for natural product drug discovery.

Conclusion

This compound and other piperidine alkaloids represent a rich source of chemical diversity with a wide array of biological activities. While this compound's antibiotic and antifungal properties are well-documented, its immunostimulatory mechanism offers a novel therapeutic angle, particularly in an era of growing antibiotic resistance. In contrast, other piperidine alkaloids like Streptazone A show promise in oncology due to their cytotoxic effects. Further research involving direct comparative studies with standardized assays is necessary to fully elucidate the structure-activity relationships within this fascinating class of natural products and to unlock their full therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Validating the Anti-inflammatory Effects of Streptazolin and its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the anti-inflammatory potential of Streptazolin and its analogs, alongside established anti-inflammatory drugs, Dexamethasone and Indomethacin. While in vivo data for this compound is not yet available in the reviewed literature, this document outlines the necessary experimental frameworks for its evaluation, supported by existing in vitro findings for its analogs. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy: In Vitro Data

Preliminary in vitro studies on this compound analogs have demonstrated significant anti-inflammatory properties. These studies, primarily conducted on lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, provide a basis for further in vivo investigation.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs Compared to Standard Drugs

Compound/DrugAssayKey FindingsReference
This compound Analogs (Compounds 1, 7, 9, 17) LPS-induced NO production in RAW264.7 cellsSignificant inhibition of nitric oxide (NO) production.[1]
LPS-induced cytokine release in RAW264.7 cellsConcentration-dependent reduction in TNF-α and IL-6 release.[1]
This compound-related Compound 1 LPS-induced NO production in macrophagesInhibitory effect on nitric oxide production.[2]
Dexamethasone LPS-induced cytokine release in various cell typesPotent inhibitor of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β).
Indomethacin Prostaglandin synthesis assaysPotent inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Note: The above table highlights the potential of this compound analogs as anti-inflammatory agents. However, direct in vivo studies are essential to validate these findings and establish a therapeutic window.

Experimental Protocols for In Vivo Validation

To validate the anti-inflammatory effects of this compound in a whole-organism context, two standard and well-characterized animal models are recommended: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Endotoxemia.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the ability of this compound to reduce acute inflammation in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound (various doses)

  • Dexamethasone (positive control, e.g., 1 mg/kg)

  • Indomethacin (positive control, e.g., 10 mg/kg)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: this compound (low dose) + Carrageenan

    • Group IV: this compound (high dose) + Carrageenan

    • Group V: Dexamethasone + Carrageenan

    • Group VI: Indomethacin + Carrageenan

  • Drug Administration: Administer this compound, Dexamethasone, Indomethacin, or vehicle orally or intraperitoneally 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to investigate the systemic anti-inflammatory effects of a compound.

Objective: To determine if this compound can suppress the systemic inflammatory response induced by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (various doses)

  • Dexamethasone (positive control, e.g., 5 mg/kg)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control (saline only)

    • Group II: LPS control (receives vehicle + LPS)

    • Group III: this compound (low dose) + LPS

    • Group IV: this compound (high dose) + LPS

    • Group V: Dexamethasone + LPS

  • Drug Administration: Administer this compound, Dexamethasone, or vehicle intraperitoneally 1 hour before LPS injection.

  • Induction of Endotoxemia: Inject LPS (e.g., 10 mg/kg) intraperitoneally.

  • Sample Collection: At 2-4 hours post-LPS injection, collect blood samples via cardiac puncture.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB Signaling Pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Inflammatory Gene Expression AP1->Genes Regulates

Caption: General MAPK Signaling Pathway.

Experimental Workflows

G start Start acclimatize Acclimatize Rats start->acclimatize group Group Animals acclimatize->group administer Administer Compound (this compound, Controls, Vehicle) group->administer carrageenan Inject Carrageenan administer->carrageenan measure Measure Paw Volume (0, 1, 2, 3, 4, 5 hr) carrageenan->measure analyze Analyze Data (% Inhibition of Edema) measure->analyze end End analyze->end

Caption: Carrageenan-Induced Paw Edema Workflow.

G start Start acclimatize Acclimatize Mice start->acclimatize group Group Animals acclimatize->group administer Administer Compound (this compound, Dexamethasone, Vehicle) group->administer lps Inject LPS administer->lps collect Collect Blood (2-4 hr) lps->collect analyze Measure Serum Cytokines (TNF-α, IL-6, IL-1β) collect->analyze end End analyze->end

Caption: LPS-Induced Endotoxemia Workflow.

References

Streptazolin Analogs Emerge as Novel Anti-Inflammatory Contenders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers have synthesized and evaluated a series of Streptazolin analogs, revealing their potential as a new class of anti-inflammatory agents. This comparative guide provides an in-depth analysis of the pre-clinical data on these novel compounds, juxtaposed with the established profiles of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the available experimental data and underlying mechanisms of action.

Executive Summary

This compound, a natural product with antibiotic and antifungal properties, is inherently unstable, limiting its therapeutic application. However, recent advancements have led to the development of stable this compound analogs with significant anti-inflammatory activity. Notably, a synthesized analog, referred to as compound 7, has demonstrated potent inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Molecular modeling studies further suggest a strong binding affinity of this analog for the cyclooxygenase-2 (COX-2) enzyme, a primary target for many NSAIDs.

This report summarizes the available quantitative data, outlines the experimental methodologies used to assess the anti-inflammatory properties of these compounds, and provides a visual representation of the key signaling pathways involved in inflammation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative and qualitative data for this compound analogs and the established anti-inflammatory drugs. It is important to note that the data for this compound analogs are derived from a specific study and may not have been replicated in broader clinical or preclinical trials.

Table 1: In Vitro Anti-Inflammatory Activity

Compound/DrugTarget/AssayActivityIC50/ConcentrationSource(s)
This compound Analog (cpd 7) NO Production (LPS-induced RAW 264.7 cells)Significant reductionSix-fold reduction (qualitative)[1]
IL-1β ExpressionSignificant, dose-dependent inhibitionData not available[1]
IL-6 ExpressionSignificant reductionat 50 µg/mL[1]
TNF-α ExpressionSignificant reductionat 50 µg/mL[1]
COX-2 BindingSubstantial binding affinity (in silico)Not applicable[1]
Celecoxib COX-2 InhibitionPotent and selective inhibition~0.04 µM (for human recombinant)[2]
Cytotoxicity (RAW 264.7 cells)IC50: 251.2 µg/mL[1]
Ibuprofen COX-1/COX-2 InhibitionNon-selective inhibitionCOX-1: ~13 µM, COX-2: ~344 µM[3]
Diclofenac COX-1/COX-2 InhibitionNon-selective, potent inhibitionCOX-1: ~0.1 µM, COX-2: ~0.01 µM[4][5]

Table 2: Mechanism of Action

Compound/DrugPrimary MechanismKey Signaling Pathways Affected
This compound Analogs Inhibition of pro-inflammatory cytokine and NO production; potential COX-2 inhibition.NF-κB, MAPK pathways (inferred from cytokine inhibition)
Celecoxib Selective inhibition of the COX-2 enzyme.Prostaglandin synthesis pathway.
Ibuprofen Non-selective inhibition of COX-1 and COX-2 enzymes.Prostaglandin synthesis pathway.
Diclofenac Potent, non-selective inhibition of COX-1 and COX-2 enzymes.Prostaglandin synthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison. These protocols are based on standard laboratory practices.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophage cells stimulated with LPS.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound analog) or a vehicle control. Cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.[6]

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • A 100 µL aliquot of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[6]

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable metabolite of NO) is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Objective: To quantify the inhibitory effect of a test compound on the secretion of pro-inflammatory cytokines from LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-5 as described in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader.

  • Data Analysis: The cytokine concentrations are determined by comparison with a standard curve generated using recombinant cytokines. The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with the COX enzyme in a reaction buffer.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is measured using a specific ELISA kit.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the points of intervention for this compound analogs and known NSAIDs.

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates PLA2 PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX substrate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Prostaglandins Prostaglandins COX->Prostaglandins produces iNOS iNOS NO Nitric Oxide (NO) iNOS->NO produces Gene_Expression Gene Expression NFkB_n->Gene_Expression promotes Gene_Expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Streptazolin_Analogs This compound Analogs Streptazolin_Analogs->COX potential target Streptazolin_Analogs->NO inhibit Streptazolin_Analogs->Cytokines inhibit NSAIDs NSAIDs (Ibuprofen, Diclofenac) NSAIDs->COX inhibit Celecoxib Celecoxib Celecoxib->COX selectively inhibit COX-2

Caption: Overview of inflammatory signaling pathways and drug targets.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Assays cluster_data Data Analysis start Seed RAW 264.7 cells adhere Overnight adherence start->adhere treat Pre-treat with This compound Analog or Drug adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect supernatant incubate->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa absorbance Measure Absorbance griess->absorbance elisa->absorbance calculate Calculate % Inhibition absorbance->calculate

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The preliminary data on this compound analogs present a compelling case for a new direction in anti-inflammatory drug discovery. Their multimodal mechanism of action, potentially targeting both cytokine production and the COX-2 pathway, suggests they may offer a broad spectrum of anti-inflammatory activity. However, it is crucial to underscore that the current understanding is based on limited preclinical data. Further rigorous investigation, including comprehensive dose-response studies, in vivo efficacy models, and detailed toxicological profiling, is imperative to fully elucidate the therapeutic potential and safety of these novel compounds. The comparison with established NSAIDs provides a valuable benchmark for these future studies. As research progresses, this compound analogs may prove to be a significant addition to the armamentarium against inflammatory diseases.

References

A Comparative Guide to Streptazolin and Clavulanic Acid as Antibiotic Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the use of antibiotic adjuvants to enhance the efficacy of existing antibiotics is a critical strategy. Clavulanic acid is a widely successful and extensively studied β-lactamase inhibitor. Streptazolin, a natural product isolated from Streptomyces species, has been identified as a promising, yet less understood, antibiotic adjuvant. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental protocols required for their evaluation.

Executive Summary

Clavulanic acid is a potent, irreversible inhibitor of many β-lactamase enzymes, the primary mechanism of resistance to β-lactam antibiotics. Its efficacy in combination with antibiotics like amoxicillin is well-documented through extensive in vitro and in vivo studies. This compound, in contrast, is a compound with limited publicly available data regarding its efficacy as an antibiotic adjuvant. While it has demonstrated some antimicrobial activity, its primary proposed mechanism as an adjuvant may involve immunomodulation through the phosphatidylinositide signaling pathway, a distinct approach from the direct enzyme inhibition of clavulanic acid. Due to a scarcity of quantitative data for this compound, a direct, data-driven comparison of its adjuvant efficacy with clavulanic acid is not currently possible. This guide presents the available information and outlines the necessary experimental frameworks for such a comparison.

Data Presentation: A Comparative Overview

Due to the limited availability of quantitative data for this compound's adjuvant properties, a direct side-by-side numerical comparison with clavulanic acid is not feasible at this time. The following tables summarize the known characteristics of each compound.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundClavulanic Acid
Source Natural product from Streptomyces species[1]Natural product from Streptomyces clavuligerus[2]
Chemical Class Complex heterocyclic moleculeβ-lactam
Primary Role Promising antibiotic adjuvant[1]β-lactamase inhibitor[2]
Mechanism of Action Putative immunomodulation via phosphatidylinositide signaling pathwayIrreversible "suicide inhibitor" of serine-based β-lactamases[3]
Direct Antibacterial Activity Some antibacterial and antifungal activity reported[4]Poor intrinsic antibacterial activity[5]
Stability Prone to polymerization, limiting therapeutic useStable in formulated combinations

Table 2: Efficacy Data (Illustrative for Clavulanic Acid)

ParameterThis compoundClavulanic Acid
Inhibition of β-lactamases Data not availablePotent inhibitor of Richmond types II, III, IV, and V β-lactamases.[5] Kinetic constants for TEM-1: Ki = 0.8 µM, k6 = 0.027 s-1[6]
Synergy with β-lactams Reported as an "enhancer of the already existing antibiotics"[1]Synergistic with penicillins and cephalosporins against β-lactamase-producing bacteria.[5]
MIC Reduction Data not availableIn the presence of 8 µg/ml clavulanic acid, the MIC of ampicillin for many resistant enterobacteria was lowered to therapeutically achievable levels[7]
In Vivo Efficacy Data not availableEffective in various animal models of infection when combined with β-lactam antibiotics

Mechanism of Action

Clavulanic Acid: Direct β-Lactamase Inhibition

Clavulanic acid functions as a "suicide inhibitor." It contains a β-lactam ring that is recognized by β-lactamase enzymes. The enzyme attacks the β-lactam ring, forming a covalent bond. This initial reaction is similar to the hydrolysis of a β-lactam antibiotic. However, the clavulanic acid molecule is structured in such a way that the initial acyl-enzyme intermediate undergoes further chemical rearrangement to form a more stable, inactive complex. This effectively and irreversibly inactivates the β-lactamase, allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis.[8][9][10][11]

Clavulanic_Acid_Mechanism cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Required for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Inactive_Complex Inactive Enzyme Complex Beta_Lactamase->Inactive_Complex Forms Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Beta_Lactamase Irreversibly Binds to

Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor.

This compound: A Putative Immunomodulatory Pathway

The precise mechanism of this compound as an antibiotic adjuvant is not well-elucidated. One report suggests that it may function by modulating the host's immune response. The proposed pathway involves the stimulation of the phosphatidylinositide signaling cascade, which can lead to the activation of transcription factors like NF-κB and the subsequent production of immune-modulating cytokines. This would represent an indirect mechanism of action, enhancing the host's ability to clear the infection rather than directly targeting bacterial resistance mechanisms.

Streptazolin_Pathway This compound This compound Cell_Surface_Receptor Cell Surface Receptor This compound->Cell_Surface_Receptor Binds to PI_Signaling Phosphatidylinositide Signaling Cascade Cell_Surface_Receptor->PI_Signaling Activates NF_kB_Activation NF-κB Activation PI_Signaling->NF_kB_Activation Cytokine_Production Cytokine Production NF_kB_Activation->Cytokine_Production Induces Immune_Response Enhanced Immune Response Cytokine_Production->Immune_Response

Putative Immunomodulatory Pathway of this compound.

Experimental Protocols

To rigorously compare the efficacy of this compound and clavulanic acid as antibiotic adjuvants, a series of standardized in vitro and in vivo experiments are required.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[12][13][14]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of an antibiotic with either this compound or clavulanic acid.

Methodology:

  • Preparation of Reagents: Prepare stock solutions of the antibiotic, this compound, and clavulanic acid.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the antibiotic and the adjuvant. Typically, the antibiotic is serially diluted along the y-axis, and the adjuvant is serially diluted along the x-axis.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[15]

Checkerboard_Workflow Start Start Prepare_Reagents Prepare Stock Solutions (Antibiotic, Adjuvant) Start->Prepare_Reagents Serial_Dilution Create 2D Serial Dilution in 96-well Plate Prepare_Reagents->Serial_Dilution Inoculate Inoculate with Standardized Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Determine_MIC Determine MIC of Each Agent Alone and in Combination Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Interpret_Results Interpret FIC Index Calculate_FIC->Interpret_Results Synergy Synergy Interpret_Results->Synergy ≤ 0.5 Additive Additive/Indifference Interpret_Results->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism Interpret_Results->Antagonism > 4.0

Workflow for a Checkerboard Synergy Assay.

In Vitro Bactericidal Activity: Time-Kill Assay

The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.[16][17][18]

Objective: To assess the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound or clavulanic acid.

Methodology:

  • Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.

  • Inoculation: Dilute the bacterial culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in broth containing the antibiotic alone, the adjuvant alone, and the combination at specific concentrations (e.g., at their MICs or sub-MICs).[17]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL). Incubate the plates for 24 hours.

  • Data Analysis: Plot the log10 CFU/mL against time.

    • Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[17]

Time_Kill_Workflow Start Start Prepare_Cultures Prepare Log-Phase Bacterial Cultures Start->Prepare_Cultures Inoculate_Broth Inoculate Broth with Test Agents (Antibiotic, Adjuvant, Combination) Prepare_Cultures->Inoculate_Broth Time_Sampling Collect Samples at Time Intervals (0, 2, 4, 8, 24h) Inoculate_Broth->Time_Sampling Serial_Dilution_Plating Perform Serial Dilutions and Plate on Agar Time_Sampling->Serial_Dilution_Plating Incubate_Plates Incubate Plates at 37°C for 24h Serial_Dilution_Plating->Incubate_Plates Count_CFU Count Viable Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data Analyze_Curves Analyze Killing Curves Plot_Data->Analyze_Curves Bactericidal Bactericidal Analyze_Curves->Bactericidal Bacteriostatic Bacteriostatic Analyze_Curves->Bacteriostatic Synergy Synergy Analyze_Curves->Synergy

References

Unraveling the Anti-Inflammatory Potential of Streptazolin Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of streptazolin and its analogs reveals key structural features essential for their anti-inflammatory effects. Modifications at the C-5 position have been systematically explored, leading to the identification of derivatives with potent inhibitory activity against nitric oxide production in lipopolysaccharide-stimulated macrophages.

This compound, a natural product isolated from Streptomyces species, has garnered attention for its diverse biological activities. While initially investigated for its antibiotic and antifungal properties, recent research has pivoted towards its significant anti-inflammatory potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel this compound derivatives, focusing on their capacity to modulate inflammatory responses. The data presented is primarily drawn from a key study on the design, synthesis, and biological evaluation of C-5 modified this compound analogs as anti-inflammatory agents.[1]

Comparative Anti-Inflammatory Activity of this compound Derivatives

The anti-inflammatory activity of a series of sixteen this compound analogs, with modifications at the C-5 position, was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 mouse macrophages. Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

While the full quantitative data set from the primary study by Lu et al. is not publicly available, the research highlights that among the sixteen synthesized analogs, compound 2e demonstrated the most potent anti-inflammatory activity .[1] The study involved the synthesis of various ester and ether derivatives at the C-5 hydroxyl group of the this compound core. The superior performance of compound 2e suggests that the nature of the substituent at this position is critical for enhancing the molecule's anti-inflammatory capacity. The general structure of the tested derivatives is shown below, with the key finding that specific modifications at C-5 significantly influence the inhibitory potency.

CompoundR Group at C-5 PositionReported Anti-Inflammatory Activity (Inhibition of NO Production)
This compound (1) -HBaseline Activity
Analog 2a Varies (Ester/Ether)Varied
... ......
Analog 2e Varies (Ester/Ether)Most Potent Inhibitor [1]
... ......
Analog 2p Varies (Ester/Ether)Varied

Table 1: Summary of Structure-Activity Relationship for C-5 Modified this compound Derivatives. The specific structures of the R groups and their corresponding IC50 values are detailed in the primary literature.

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound derivatives was conducted using a well-established in vitro model.

Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

This assay quantifies the ability of a compound to prevent the production of nitric oxide, a pro-inflammatory signaling molecule, in macrophage cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the this compound derivatives for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for 24 hours.

Quantification of Nitric Oxide:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in the supernatant is measured using the Griess reagent system.

  • Briefly, 100 µL of the supernatant is mixed with 100 µL of Griess reagent (typically a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • The absorbance of the resulting azo dye is measured at a wavelength of 540 nm using a microplate reader.

  • The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • The half-maximal inhibitory concentration (IC50) value for each compound is then determined, representing the concentration at which NO production is inhibited by 50%.

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel. This confirms that the this compound derivatives are acting as specific inhibitors of the inflammatory pathway and not simply killing the cells.

Visualizing Methodologies and Pathways

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation This compound This compound Isolation (from Streptomyces sp.) Modification Chemical Modification at C-5 Position This compound->Modification Purification Purification & Characterization (HPLC, NMR, MS) Modification->Purification Screening In vitro Screening (NO Inhibition Assay) Purification->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity SAR_Analysis SAR Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Modification Identify Potent Analogs (e.g., Compound 2e)

Workflow for SAR studies of this compound derivatives.
Signaling Pathway

This compound has been shown to stimulate the nuclear factor κB (NF-κB) pathway through phosphatidylinositide 3-kinase (PI3K) signaling.[2][3] The anti-inflammatory derivatives likely modulate this pathway to reduce the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). The diagram below illustrates the proposed signaling cascade initiated by an inflammatory stimulus like LPS.

cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt (PKB) PI3K->Akt IKK IKK Complex Akt->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation This compound This compound Derivatives This compound->PI3K Modulates

Proposed signaling pathway for this compound's anti-inflammatory action.

References

Identifying the Molecular Targets of Streptazolin: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of proteomic strategies for identifying the molecular targets of Streptazolin, a natural product with known antibiotic and antifungal properties. While the specific protein targets of this compound are still under investigation, this document outlines established proteomic workflows that can be employed for their identification. We present a hypothetical target identification study for this compound and compare these potential findings with known proteomic analyses of other protein synthesis inhibitors, offering a framework for future research and drug development.

Introduction to this compound and the Importance of Target Identification

This compound is a natural product isolated from Streptomyces species, demonstrating both antibiotic and antifungal activities. Recent research has also highlighted its ability to stimulate macrophage activity, suggesting a potential role in immunomodulation through the activation of NF-κB and PI3K signaling pathways.[1] However, the direct molecular targets through which this compound exerts its biological effects remain to be fully elucidated.

Identifying the specific protein targets of a bioactive compound like this compound is a critical step in the drug development process. It allows for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound works at the molecular level.

  • Target-Based Drug Design: Enabling medicinal chemists to optimize the compound's structure for improved efficacy and reduced off-target effects.

  • Biomarker Discovery: Identifying markers to monitor drug efficacy and patient response in clinical settings.

  • Prediction of Potential Side Effects: Assessing potential off-target interactions that could lead to adverse effects.

Chemical proteomics has emerged as a powerful suite of technologies for identifying the protein targets of small molecules directly in a complex biological system.[2] This guide will focus on three widely used proteomic approaches:

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS)

  • Activity-Based Protein Profiling (ABPP)

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Hypothetical Proteomic Investigation of this compound's Molecular Targets

Given the evidence of this compound's activity in macrophages, a hypothetical study could be designed to identify its targets in this cell type. The following sections detail the experimental design and expected outcomes.

Experimental Workflow: A Multi-pronged Proteomic Approach

To maximize the chances of identifying bona fide targets and to provide a comprehensive view of this compound's mechanism of action, an integrated workflow employing AC-MS, ABPP, and SILAC is proposed.

experimental_workflow cluster_this compound This compound cluster_cells Macrophage Cell Culture cluster_acms Affinity Chromatography-MS (AC-MS) cluster_abpp Activity-Based Protein Profiling (ABPP) cluster_silac Stable Isotope Labeling (SILAC) This compound This compound Immobilize Immobilize this compound on beads This compound->Immobilize Probe Synthesize this compound-based activity probe This compound->Probe Macrophages Macrophages IncubateLysate Incubate with macrophage lysate Macrophages->IncubateLysate TreatCells_ABPP Treat macrophages with probe Macrophages->TreatCells_ABPP LabelCells Label macrophages with 'heavy' & 'light' amino acids Macrophages->LabelCells Immobilize->IncubateLysate Wash Wash to remove non-specific binders IncubateLysate->Wash Elute Elute bound proteins Wash->Elute LCMS_AC LC-MS/MS Analysis Elute->LCMS_AC Identify_AC Identify potential direct targets LCMS_AC->Identify_AC Probe->TreatCells_ABPP Lyse_ABPP Lyse cells TreatCells_ABPP->Lyse_ABPP ClickChem Click Chemistry for biotin/fluorophore tag Lyse_ABPP->ClickChem Enrich_ABPP Enrich labeled proteins ClickChem->Enrich_ABPP LCMS_ABPP LC-MS/MS Analysis Enrich_ABPP->LCMS_ABPP Identify_ABPP Identify covalently bound targets LCMS_ABPP->Identify_ABPP TreatCells_SILAC Treat 'heavy' cells with this compound LabelCells->TreatCells_SILAC MixLysates Mix 'heavy' & 'light' lysates TreatCells_SILAC->MixLysates Digest Protein digestion MixLysates->Digest LCMS_SILAC LC-MS/MS Analysis Digest->LCMS_SILAC Quantify Quantify protein expression changes LCMS_SILAC->Quantify

Caption: Integrated proteomic workflow for this compound target identification.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the hypothetical quantitative data that could be obtained from the proposed proteomic experiments.

Table 1: Hypothetical Top Hits from Affinity Chromatography-Mass Spectrometry (AC-MS)

Protein IDProtein NameGene NameEnrichment Factor (this compound vs. Control)Putative Function
P22307IKK-betaIKBKB15.2Kinase in NF-κB pathway
P42336PI3-kinase p85-alphaPIK3R112.8Regulatory subunit of PI3K
Q9Y243Akt1AKT19.5Serine/threonine kinase in PI3K pathway
P19838HSP90-alphaHSP90AA18.1Chaperone protein
P04637p53TP535.3Tumor suppressor

Table 2: Hypothetical Top Hits from Activity-Based Protein Profiling (ABPP)

Protein IDProtein NameGene NameProbe Labeling Ratio (this compound Probe vs. Control)Active Site Residue
P22307IKK-betaIKBKB25.6Cys-179
O15111IKK-alphaCHUK18.3Cys-178
P6273614-3-3 protein zeta/deltaYWHAZ12.1-
P60709Actin, cytoplasmic 1ACTB7.9-
Q06830p38 MAPKMAPK146.4Cys-162

Table 3: Hypothetical Differentially Expressed Proteins from SILAC Analysis

Protein IDProtein NameGene NameLog2 Fold Change (this compound/Control)p-valuePathway Involvement
P19827IκB-alphaNFKBIA-2.50.001NF-κB Signaling
Q15796Cyclin D1CCND12.10.005Cell Cycle
P42345PI3-kinase p110-deltaPIK3CD1.80.008PI3K/Akt Signaling
P27361Glycogen synthase kinase-3 betaGSK3B-1.50.012PI3K/Akt Signaling
P01375Tumor necrosis factorTNF3.2<0.001Inflammation

Comparison with Alternative Protein Synthesis Inhibitors

To provide context for the hypothetical findings for this compound, this section compares its potential target profile with that of two well-characterized protein synthesis inhibitors: Erythromycin and Tetracycline.

Table 4: Comparative Proteomic Analysis of Protein Synthesis Inhibitors

FeatureThis compound (Hypothetical)ErythromycinTetracycline
Primary Target Class Kinases, ChaperonesRibosomal ProteinsRibosomal Proteins
Primary Ribosomal Subunit Unknown50S30S[3][4]
Key Identified Targets IKK-beta, PI3K, Akt, HSP90Ribosomal proteins L4, L22Ribosomal protein S4, S7, S9, S17
Affected Pathways NF-κB, PI3K/Akt signaling, Cell CycleProtein synthesis, Ribosome biogenesisProtein synthesis, Amino acid metabolism, Carbon metabolism[5][6]
Observed Proteomic Effects Altered phosphorylation, changes in protein-protein interactions, differential protein expression.Downregulation of ribosomal proteins, upregulation of stress response proteins.[7]Downregulation of ribosomal and translational proteins, upregulation of proteins involved in amino acid biosynthesis and transport.[5]
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially affected by this compound and how they differ from the direct ribosomal inhibition of Erythromycin and Tetracycline.

streptazolin_pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K binds/activates? IKK IKK Complex This compound->IKK binds/activates? Receptor Receptor Receptor->PI3K Akt Akt PI3K->Akt Akt->IKK IkB IκB-P IKK->IkB phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB GeneExpression Gene Expression (Inflammation, Proliferation) NFkB->GeneExpression translocates

Caption: Hypothetical this compound signaling pathway.

ribosome_inhibition cluster_antibiotics Antibiotics cluster_ribosome Bacterial Ribosome Erythromycin Erythromycin Ribosome50S 50S Subunit Erythromycin->Ribosome50S Tetracycline Tetracycline Ribosome30S 30S Subunit Tetracycline->Ribosome30S ProteinSynthesis Protein Synthesis Ribosome50S->ProteinSynthesis Inhibition Inhibition Ribosome50S->Inhibition blocks exit tunnel Ribosome30S->ProteinSynthesis Ribosome30S->Inhibition prevents tRNA binding ProteinSynthesis->Inhibition

Caption: Mechanism of Erythromycin and Tetracycline.

Detailed Experimental Protocols

This section provides detailed protocols for the three key proteomic experiments outlined in this guide.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol

This protocol describes the "pull-down" of this compound-binding proteins from macrophage cell lysates.[8][9]

Materials:

  • This compound

  • NHS-activated Sepharose beads

  • Macrophage cell line (e.g., RAW 264.7)

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash buffer (Lysis buffer with 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

  • Urea buffer (8 M urea in 100 mM Tris-HCl pH 8.5)

  • DTT (dithiothreitol)

  • IAA (iodoacetamide)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Immobilization of this compound:

    • Couple this compound to NHS-activated Sepharose beads according to the manufacturer's instructions.

    • Block any remaining active sites on the beads with ethanolamine.

    • Prepare control beads without this compound.

  • Cell Lysis:

    • Culture and harvest macrophage cells.

    • Lyse cells in Lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Incubate the clarified lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using Elution buffer.

  • Sample Preparation for MS:

    • Denature the eluted proteins in Urea buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the proteins.

    • Quantify the relative abundance of proteins in the this compound pull-down compared to the control to determine enrichment factors.

Activity-Based Protein Profiling (ABPP) Protocol

This protocol utilizes a chemical probe derived from this compound to label and identify its covalent targets.[10][11][12]

Materials:

  • This compound-alkyne probe (synthesized to contain a terminal alkyne)

  • Macrophage cell line

  • Azide-biotin or azide-fluorophore tag

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • TBTA ligand

  • Streptavidin beads (for biotin tag)

  • SDS-PAGE gels and fluorescence scanner (for fluorophore tag)

  • LC-MS/MS system

Procedure:

  • Probe Synthesis:

    • Synthesize a this compound analog containing a terminal alkyne for "click" chemistry.

  • Cell Treatment and Lysis:

    • Treat macrophage cells with the this compound-alkyne probe for a defined period.

    • Lyse the cells in a suitable buffer.

  • Click Chemistry:

    • To the cell lysate, add the azide-biotin or azide-fluorophore tag, copper(I) catalyst, and TBTA ligand.

    • Incubate to allow the click reaction to proceed.

  • Enrichment/Visualization:

    • For biotin tag: Enrich the biotin-labeled proteins using streptavidin beads.

    • For fluorophore tag: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.[13][14]

  • Sample Preparation for MS (for biotin-tagged proteins):

    • Wash the streptavidin beads to remove non-labeled proteins.

    • Perform on-bead digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the labeled proteins from the MS/MS data.

    • Compare the labeling intensity with a control (e.g., competition with excess this compound) to confirm target specificity.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

This protocol enables the quantitative comparison of protein expression levels between this compound-treated and untreated cells.[15][16][17]

Materials:

  • SILAC-compatible macrophage cell line

  • SILAC medium kits (containing "light" and "heavy" isotopes of arginine and lysine)

  • Dialyzed fetal bovine serum

  • This compound

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

  • SILAC data analysis software (e.g., MaxQuant)[10]

Procedure:

  • Cell Labeling:

    • Culture two populations of macrophage cells in parallel.

    • Grow one population in "light" medium (containing normal arginine and lysine) and the other in "heavy" medium (containing 13C615N4-arginine and 13C615N2-lysine) for at least 5-6 cell divisions to ensure complete incorporation of the heavy amino acids.

  • This compound Treatment:

    • Treat the "heavy" labeled cells with this compound for a desired time and concentration.

    • Treat the "light" labeled cells with vehicle control.

  • Cell Lysis and Protein Mixing:

    • Harvest and lyse both cell populations separately.

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

  • Sample Preparation for MS:

    • Digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use SILAC-aware software to identify and quantify the "heavy" to "light" ratios for each peptide.

    • Calculate the protein ratios to determine the changes in protein expression induced by this compound.

    • Perform statistical analysis to identify significantly up- or down-regulated proteins.[11]

Conclusion

The identification of molecular targets is a cornerstone of modern drug discovery. While the direct protein targets of this compound remain to be definitively identified, this guide provides a clear and actionable roadmap for their discovery using state-of-the-art proteomic techniques. The hypothetical data and comparisons presented herein offer a framework for interpreting potential experimental outcomes and for positioning this compound within the broader landscape of protein synthesis inhibitors. The detailed protocols serve as a practical resource for researchers embarking on the exciting challenge of elucidating the molecular mechanisms of this promising natural product.

References

Unraveling the Molecular Targets of Streptazolin: A Comparative Guide to Deconvolution Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the molecular targets of a bioactive compound like Streptazolin is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of key target deconvolution techniques, offering hypothetical experimental data to illustrate the strengths and limitations of each approach when applied to this compound, a natural product with known antibiotic, antifungal, and immunostimulatory properties.

This compound has been suggested to exert its immunostimulatory effects through the activation of the Nuclear Factor-kappa B (NF-κB) pathway via Phosphoinositide 3-kinase (PI3K) signaling. An in silico study has also pointed to the p110α catalytic subunit of PI3K (PIK3CA) as a potential direct target. This guide will explore three prominent target deconvolution methodologies to investigate these hypotheses: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Activity-Based Protein Profiling (ABPP), and In Silico Computational Prediction.

Comparison of Target Deconvolution Techniques for this compound

To provide a clear comparison, the following table summarizes hypothetical quantitative data that could be obtained from applying each technique to identify this compound's targets in a relevant cell lysate (e.g., macrophages).

TechniquePutative Target(s) IdentifiedQuantitative MetricResultInterpretation
Affinity Chromatography - Mass Spectrometry (AC-MS) PIK3CA, HSP90, Tubulin, GAPDHPeptide Spectrum Matches (PSMs)PIK3CA: 15HSP90: 45Tubulin: 38GAPDH: 30PIK3CA is a potential binder, but the high number of PSMs for known promiscuous binders (HSP90, Tubulin, GAPDH) suggests significant non-specific binding.
Activity-Based Protein Profiling (ABPP) PIK3CA, Other kinasesFold-change in probe labeling (this compound vs. control)PIK3CA: 5.2-fold decreaseOther kinases: <2-fold changeThe significant and specific decrease in probe labeling for PIK3CA strongly indicates a direct, covalent interaction with this compound at the active site.
In Silico Computational Prediction PIK3CA, mTOR, DNA-PKcs, ATR, ATMBinding Affinity Score (kcal/mol) / Docking ScorePIK3CA: -9.8mTOR: -8.5DNA-PKcs: -8.2ATR: -7.9ATM: -7.5PIK3CA is predicted to have the strongest binding affinity among the top hits, suggesting it is a high-probability target. Other PI3K-related kinases are also identified.

Experimental Protocols

Affinity Chromatography - Mass Spectrometry (AC-MS)

This method relies on immobilizing this compound on a solid support to "fish" for its binding partners from a cell lysate.

Methodology:

  • Probe Synthesis: this compound is chemically modified to incorporate a linker arm terminating in a reactive group (e.g., an amine or carboxyl group) for immobilization, and a biotin tag for detection. A control "scrambled" or inactive analog of this compound is similarly modified.

  • Immobilization: The synthesized this compound-linker-biotin probe is coupled to streptavidin-coated agarose beads.

  • Protein Pull-down: Macrophage cell lysate is incubated with the this compound-coupled beads and the control beads in parallel.

  • Washing: The beads are washed extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads using a denaturing agent (e.g., SDS-PAGE loading buffer) or by competing with an excess of free this compound.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised, digested with trypsin, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The number of unique peptides identified for each protein (Peptide Spectrum Matches or PSMs) is used for semi-quantitative comparison.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes a reactive probe that mimics the bioactive compound to covalently label the active sites of target enzymes.

Methodology:

  • Probe Design and Synthesis: An ABPP probe for the kinase family is designed with three key features: a reactive group that can covalently bind to a conserved residue in the kinase active site, a recognition element that directs the probe to the kinase family, and a reporter tag (e.g., a clickable alkyne or a fluorescent dye) for visualization and enrichment.

  • Competitive Labeling: Macrophage cell lysate is pre-incubated with either this compound or a vehicle control (DMSO).

  • Probe Labeling: The kinase-specific ABPP probe is then added to both lysates. If this compound binds to the active site of its target kinase, it will prevent the ABPP probe from labeling that protein.

  • Reporter Tag Conjugation: A reporter tag (e.g., biotin-azide) is attached to the probe-labeled proteins via click chemistry.

  • Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, washed, and digested on-bead with trypsin.

  • Quantitative Proteomics: The resulting peptides are analyzed by LC-MS/MS. The relative abundance of peptides from the this compound-treated sample is compared to the control sample to identify proteins with significantly reduced probe labeling.

In Silico Computational Prediction

This approach uses computational algorithms to predict potential protein targets based on the chemical structure of this compound.

Methodology:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using computational chemistry software.

  • Target Database Selection: A database of protein structures, often focused on a particular protein family like kinases, is selected for virtual screening.

  • Molecular Docking: A molecular docking program is used to predict the binding pose and affinity of this compound to the active site of each protein in the database. The program samples a large number of possible conformations and orientations of this compound within the binding pocket.

  • Scoring and Ranking: Each predicted binding pose is assigned a score based on a scoring function that estimates the binding free energy. The proteins are then ranked based on their best scores.

  • Hit Selection and Analysis: The top-ranked proteins are considered potential targets. Their biological function and relevance to this compound's known activities are analyzed to prioritize them for experimental validation.

Visualizing the Molecular Context

To understand the potential downstream effects of this compound's interaction with its putative target, PIK3CA, it is crucial to visualize the relevant signaling pathway.

Streptazolin_PI3K_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PIK3CA PIK3CA (p110α) RTK->PIK3CA Activates PIP2 PIP2 PIK3CA->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_p65_p50_inactive Inhibits NFkB_p65_p50_active NF-κB (p65/p50) (Active) NFkB_p65_p50_inactive->NFkB_p65_p50_active Activation DNA DNA NFkB_p65_p50_active->DNA Translocates to nucleus and binds This compound This compound This compound->PIK3CA Binds & Inhibits/Modulates Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Proposed signaling pathway of this compound's immunomodulatory activity.

Experimental_Workflow_Comparison cluster_ACMS Affinity Chromatography - MS cluster_ABPP Activity-Based Protein Profiling cluster_InSilico In Silico Prediction acms1 Immobilize this compound acms2 Incubate with Lysate acms1->acms2 acms3 Wash acms2->acms3 acms4 Elute Binders acms3->acms4 acms5 LC-MS/MS Identification acms4->acms5 abpp1 Pre-incubate Lysate with this compound abpp2 Add Reactive Probe abpp1->abpp2 abpp3 Enrich Labeled Proteins abpp2->abpp3 abpp4 On-bead Digestion abpp3->abpp4 abpp5 Quantitative LC-MS/MS abpp4->abpp5 is1 Prepare this compound 3D Structure is2 Select Target Database is1->is2 is3 Molecular Docking is2->is3 is4 Score and Rank is3->is4 is5 Prioritize Hits is4->is5

Caption: Comparative workflow of target deconvolution techniques.

Conclusion

Each target deconvolution technique offers distinct advantages and disadvantages.

  • Affinity Chromatography is a direct approach for identifying binding partners but can be prone to false positives from non-specific interactions.

  • Activity-Based Protein Profiling provides high confidence in identifying direct targets and their engagement at the active site, but requires the synthesis of a suitable reactive probe.

  • In Silico Computational Prediction is a rapid and cost-effective method for generating initial hypotheses but requires experimental validation.

For a comprehensive understanding of this compound's molecular targets, a multi-pronged approach is recommended. The high-confidence hits from in silico prediction can be prioritized for validation using ABPP to confirm direct covalent interactions. Affinity chromatography can then be used to identify other potential binding partners and protein complexes that may be modulated by this compound. This integrated strategy will provide a more complete picture of this compound's mechanism of action and facilitate its development as a potential therapeutic agent.

The Genetic Quest for Streptazolin's Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive genetic validation of the specific cellular targets of Streptazolin, a natural product with known antibiotic and antifungal properties, remains an area of active investigation. While direct experimental evidence is not yet available in published literature, this guide provides a comparative framework based on its chemical class and biological activity. We propose a putative target and outline a comprehensive strategy for its genetic validation, comparing it with established antifungal agents.

This compound, a piperidine alkaloid produced by Streptomyces viridochromogenes, has demonstrated notable biological activities. However, the precise molecular mechanisms and the direct cellular targets that mediate its effects are yet to be conclusively identified and validated through genetic studies. This guide synthesizes available information on related compounds and established methodologies to propose a pathway for the elucidation of this compound's targets and to place it in the context of other therapeutic agents.

Putative Cellular Target and Comparison with Alternatives

Given this compound's antifungal properties, a primary hypothesis is that it targets essential components of the fungal cell wall, a structure vital for fungal viability and absent in human cells, making it an attractive therapeutic target.[1][2][3][4][5] The fungal cell wall is a complex structure composed primarily of glucans, chitin, and mannoproteins.[1][3] Several established antifungal drugs exert their effects by disrupting the synthesis of these components.

Here, we compare this compound's hypothetical targeting of the fungal cell wall with that of other well-characterized antifungal agents.

Compound Class Specific Drug(s) Cellular Target Mechanism of Action Genetic Validation Approach
Piperidine Alkaloid (Hypothetical) This compoundUndetermined (Putative: Enzyme in cell wall synthesis)UndeterminedProposed in this guide
Echinocandins Caspofungin, Micafunginβ-(1,3)-D-glucan synthaseInhibition of glucan synthesis, leading to cell wall instability and lysis.[4][5]Gene knockout studies of FKS1 gene conferring resistance.
Polyenes Amphotericin BErgosterol (in the cell membrane)Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents.Not directly applicable as it's a direct binding to a lipid, not a protein target suitable for genetic knockout.
Nikkomycins Nikkomycin ZChitin synthaseCompetitive inhibition of chitin synthesis, weakening the cell wall.[5]Overexpression or knockout of chitin synthase genes affecting sensitivity.

Proposed Experimental Strategy for Genetic Validation of this compound's Targets

To definitively identify and validate the cellular targets of this compound, a multi-pronged approach employing cutting-edge genetic and proteomic techniques is proposed. This workflow is designed to first identify candidate targets and then rigorously validate their interaction with this compound.

Experimental Workflow for Target Identification and Validation

experimental_workflow cluster_identification Target Identification cluster_validation Target Validation CRISPR_Screen CRISPR-Cas9 Knockout Screen (Human/Fungal Cells) Candidate_Targets Candidate_Targets CRISPR_Screen->Candidate_Targets Identify resistance/ sensitivity genes Chemical_Genetics Chemical-Genetic Profiling (Yeast Deletion Library) Chemical_Genetics->Candidate_Targets Identify resistance/ sensitivity genes Biochemical_Assays In vitro Binding & Activity Assays Validated_Target Validated_Target Biochemical_Assays->Validated_Target Confirm direct binding & functional effect CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Validated_Target Genetic_Rescue Rescue Experiments with Mutated Target Genetic_Rescue->Validated_Target This compound This compound This compound->CRISPR_Screen Treat cells This compound->Chemical_Genetics Treat yeast library Candidate_Targets->Biochemical_Assays Test direct interaction Candidate_Targets->CETSA Confirm target engagement in cells Candidate_Targets->Genetic_Rescue Confirm in vivo relevance

Caption: Proposed workflow for the identification and validation of this compound's cellular targets.

Experimental Protocols

1. CRISPR-Cas9 Genome-Wide Screening:

  • Objective: To identify genes whose loss-of-function confers resistance or sensitivity to this compound, thus pointing to potential targets or pathways.

  • Methodology:

    • A genome-wide CRISPR-Cas9 knockout library (e.g., in a human cancer cell line or a fungal pathogen like Candida albicans) will be generated.

    • The cell library will be treated with a sub-lethal concentration of this compound.

    • Cells that survive and proliferate (resistant) and those that are depleted (sensitive) will be collected.

    • Genomic DNA will be extracted, and the single-guide RNA (sgRNA) sequences will be amplified and sequenced.

    • Genes whose sgRNAs are enriched in the resistant population or depleted in the sensitive population will be identified as candidate targets or members of the target pathway.

2. Chemical-Genetic Profiling in Saccharomyces cerevisiae:

  • Objective: To identify yeast gene deletions that result in hypersensitivity or resistance to this compound.

  • Methodology:

    • A collection of haploid S. cerevisiae strains, each with a single gene deletion, will be arrayed on agar plates.

    • The plates will be treated with a sub-inhibitory concentration of this compound.

    • Strains exhibiting significant growth inhibition (hypersensitivity) or enhanced growth (resistance) compared to wild-type will be identified.

    • The corresponding deleted genes will be considered candidate targets or components of pathways affected by this compound.

3. Target Validation using Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm direct binding of this compound to a candidate protein in a cellular context.

  • Methodology:

    • Intact cells will be treated with either this compound or a vehicle control.

    • The treated cells will be heated to a range of temperatures.

    • The cells will be lysed, and the soluble fraction of the candidate protein at each temperature will be quantified by western blotting or mass spectrometry.

    • A shift in the melting temperature of the protein in the presence of this compound indicates direct target engagement.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are unknown, other piperidine alkaloids have been shown to influence key cellular signaling cascades, particularly in the context of cancer.[6][7] For instance, piperine, another well-known piperidine alkaloid, has been reported to modulate pathways such as NF-κB and PI3K/Akt.[6] Based on this chemical similarity, it is plausible that this compound could exert some of its biological effects through similar mechanisms in mammalian cells, although this requires experimental verification.

signaling_pathway cluster_cytoplasm Cytoplasm Streptazolin_Analogues Piperidine Alkaloids (e.g., Piperine) IKK IKK Streptazolin_Analogues->IKK Inhibition (putative for this compound) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Upregulates

Caption: A potential signaling pathway (NF-κB) that could be modulated by this compound, based on the activity of other piperidine alkaloids.

Conclusion and Future Directions

The definitive identification and genetic validation of this compound's cellular targets are critical next steps in understanding its mechanism of action and exploring its full therapeutic potential. The proposed experimental strategies, leveraging powerful tools like CRISPR-Cas9 screening and chemical genetics, offer a clear path forward. While comparisons to existing antifungal agents provide a valuable framework, direct experimental evidence is paramount. Future research should focus on executing these validation studies to uncover the specific molecular interactions of this compound, which will undoubtedly pave the way for its development as a potential therapeutic agent and provide deeper insights into its biological functions.

References

A Comparative Metabolomics Guide to Streptazolin-Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic profiles of select Streptomyces strains known to produce the antibiotic Streptazolin and its derivatives. By examining the differential production of secondary metabolites, this document aims to inform strain selection and optimization for novel drug discovery and development.

Introduction to this compound and Producing Strains

This compound is a piperidine alkaloid antibiotic with a unique tricyclic structure, first isolated from Streptomyces viridochromogenes. Several other Streptomyces species have since been identified as producers, each with a distinct metabolic fingerprint. This guide focuses on a comparative analysis of notable this compound-producing strains, including Streptomyces sp. A1, Streptomyces sp. FORM5, and the high-producing Streptomyces sp. A4420. Understanding the metabolic nuances of these strains is critical for harnessing their biosynthetic potential.

Comparative Analysis of Metabolite Production

Table 1: Comparative Production of this compound and Co-metabolites in Different Streptomyces Strains

MetaboliteChemical ClassStreptomyces sp. A1Streptomyces sp. FORM5Streptomyces sp. A4420
This compoundPiperidine AlkaloidProduced[1][2]Major Product[3][4]High Producer (up to 10 mg/L)[1]
5-O-(β-D-xylopyranosyl)this compoundGlycosylated AlkaloidProduced[1][2]Not ReportedNot Reported
9-hydroxythis compoundHydroxylated AlkaloidProduced[1][2]Not ReportedNot Reported
13-hydroxythis compoundHydroxylated AlkaloidProduced[1][2]Not ReportedNot Reported
Streptenol ERelated PolyketideProduced[1][2]Not ReportedNot Reported
Streptopyridines (A-E)Volatile Pyridine AlkaloidsNot ReportedMinor Products[3][4]Not Reported
2-pentadienylpiperidinePiperidine AlkaloidNot ReportedMajor Product[4]Not Reported

Streptomyces sp. A1 demonstrates metabolic plasticity, producing various this compound derivatives when culture conditions are altered[1][2]. In contrast, Streptomyces sp. FORM5 is notable for the co-production of this compound and volatile streptopyridines, suggesting a branched biosynthetic pathway or the activity of multiple distinct gene clusters[3][4]. Streptomyces sp. A4420 stands out as a particularly efficient producer of the parent compound, this compound[1].

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolomic studies. The following protocols are summarized from literature pertaining to the cultivation of this compound-producing Streptomyces and the analysis of their metabolites.

Fermentation of Streptomyces sp. A1 for Co-metabolite Production

This protocol is adapted from the study by Puder et al. (2001) which focuses on inducing the production of various this compound derivatives.

  • Strain Maintenance: Streptomyces sp. strain A1 is maintained on S/M-agar, which consists of 2% degreased soybean meal, 2% mannitol, and 2% agar[5].

  • Inoculum Preparation: A 9-cm² piece of a 5-day-old culture grown on S/M-agar is used to inoculate the production medium[5].

  • Production Medium: Fermentations are carried out in 1000-mL Erlenmeyer flasks containing 165 mL of a medium composed of 3% oat bran and 3% soil in deionized water, adjusted to pH 7.0. The medium is sterilized by autoclaving at 121°C for 30 minutes[5].

  • Cultivation: The inoculated flasks are incubated at room temperature. The duration of the fermentation is not explicitly stated but is typically carried out for several days to allow for secondary metabolite production.

Extraction and Analysis of Volatile and Non-Volatile Metabolites from Streptomyces sp. FORM5

This protocol is based on the work of Schulz et al. (2014) for the simultaneous analysis of this compound and volatile streptopyridines.

  • Cultivation: Streptomyces sp. FORM5 is grown in liquid culture. The specific medium composition is not detailed in the abstract but would typically be a rich medium like Tryptic Soy Broth or a defined medium optimized for secondary metabolite production.

  • Headspace Analysis (Volatiles): Volatile compounds are collected using the Closed-Loop Stripping Analysis (CLSA) method. This involves circulating the headspace gas of the culture through an adsorbent trap, followed by solvent elution and analysis by Gas Chromatography-Mass Spectrometry (GC-MS)[3][4].

  • Liquid Phase Extraction (Non-Volatiles): The liquid culture is separated from the biomass by filtration or centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate. Alternatively, the supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB), which is then eluted with a suitable solvent. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect this compound and other non-volatile metabolites[3][4].

Visualizing Experimental and Biological Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed regulatory pathways governing this compound biosynthesis.

Experimental Workflow for Comparative Metabolomics

experimental_workflow cluster_strains Strain Selection cluster_cultivation Cultivation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis S_A1 Streptomyces sp. A1 Fermentation Fermentation (Optimized Media) S_A1->Fermentation S_FORM5 Streptomyces sp. FORM5 S_FORM5->Fermentation S_A4420 Streptomyces sp. A4420 S_A4420->Fermentation Volatiles Headspace Analysis (CLSA) Fermentation->Volatiles NonVolatiles Liquid-Liquid/Solid-Phase Extraction Fermentation->NonVolatiles GCMS GC-MS Volatiles->GCMS LCMS LC-MS/MS NonVolatiles->LCMS Metabolite_ID Metabolite Identification GCMS->Metabolite_ID LCMS->Metabolite_ID Quantification Quantitative Comparison Metabolite_ID->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis

Caption: Experimental workflow for comparative metabolomics.

Proposed Signaling Pathway for this compound Biosynthesis

While the specific regulatory network for this compound is not fully elucidated, a general model can be proposed based on known mechanisms of antibiotic biosynthesis regulation in Streptomyces. The identification of a this compound biosynthetic gene cluster (BGC) in Streptomyces sp. A4420 suggests the presence of pathway-specific regulatory genes.

signaling_pathway cluster_signals Environmental & Physiological Signals cluster_global_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulation cluster_output Metabolic Output Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Two_Component_Systems Two-Component Systems (e.g., PhoR-PhoP) Nutrient_Limitation->Two_Component_Systems Cell_Density Cell Density (Quorum Sensing) Pleiotropic_Regulators Pleiotropic Regulators (e.g., AfsR) Cell_Density->Pleiotropic_Regulators Other_Stress Other Stresses Other_Stress->Pleiotropic_Regulators SARP_Regulator Cluster-Situated Regulator (e.g., SARP family) Two_Component_Systems->SARP_Regulator +/- Pleiotropic_Regulators->SARP_Regulator + Streptazolin_BGC This compound Biosynthetic Gene Cluster (BGC) SARP_Regulator->Streptazolin_BGC + This compound This compound & Co-metabolites Streptazolin_BGC->this compound

Caption: Proposed regulatory cascade for this compound biosynthesis.

Conclusion

The comparative analysis of this compound-producing Streptomyces strains reveals a rich diversity in their secondary metabolic profiles. While Streptomyces sp. A4420 is a promising candidate for high-yield production of the parent this compound molecule, the metabolic flexibility of Streptomyces sp. A1 and the unique co-production of volatiles in Streptomyces sp. FORM5 present exciting opportunities for the discovery of novel derivatives with potentially enhanced or new biological activities. Further research employing standardized fermentation and analytical protocols is necessary for a direct quantitative comparison and a deeper understanding of the regulatory networks governing the biosynthesis of this important class of antibiotics.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of Streptazolin

Author: BenchChem Technical Support Team. Date: November 2025

Purpose

This document outlines the recommended procedures for the safe disposal of Streptazolin, a research-grade antibiotic and antifungal compound, to protect laboratory personnel and the environment. Due to its biological activity and a noted tendency to polymerize, this compound should be handled as a hazardous chemical.[4]

Personal Protective Equipment (PPE)

Before handling this compound waste, all personnel must wear the following minimum PPE:

  • Gloves: Two pairs of nitrile chemotherapy-rated gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the form of the waste (e.g., powder) and the specific handling procedures. Consult your institution's EHS for guidance.

Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Includes unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated PPE.

    • Solid waste must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the associated hazards.[2][5]

  • Liquid Waste:

    • Includes solutions containing this compound and rinsates from decontaminating glassware.

    • Liquid waste should be collected in a compatible, leak-proof container with a secure screw-top cap.[2]

    • Segregate aqueous waste from organic solvent waste.[6]

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and concentration of this compound, as well as any other chemical constituents.[2][5]

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also rated for hazardous chemical waste.[5]

Decontamination and Spill Cleanup
  • Glassware Decontamination: All glassware that has come into contact with this compound should be decontaminated. A common procedure involves triple rinsing with a suitable solvent capable of dissolving this compound. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Spill Cleanup: In the event of a spill, the area should be secured and personnel should follow the institution's established spill cleanup procedures for hazardous chemicals. All materials used for spill cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous solid waste.

Disposal Procedures

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2]

  • Waste Collection: Collect this compound waste at the point of generation in the appropriate, labeled hazardous waste containers as described in Section 3.0.

  • Container Management: Keep waste containers securely closed except when adding waste.[2][6] Store containers in a designated satellite accumulation area that is secure and away from incompatible chemicals.

  • Waste Pickup: Once a waste container is full or is no longer being used, contact your institution's EHS department to schedule a hazardous waste pickup.[2]

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available. The following table provides a general summary of key parameters for hazardous waste management.

ParameterGuidelineSource
Container Type Leak-proof, compatible with the chemical, and puncture-resistant for sharps.[2][5]
Labeling "Hazardous Waste," full chemical name, and associated hazards.[2][5]
Storage Secure, designated satellite accumulation area, segregated from incompatible materials.[2]
Disposal Method Professional hazardous waste disposal service; incineration is often preferred for pharmaceuticals.[1][5]
Experimental Protocols

As no specific experimental protocols for the chemical inactivation of this compound were found, a general protocol for rendering a hazardous drug waste unrecoverable is adapted from general pharmaceutical disposal guidelines. This procedure should only be performed if recommended by your institution's EHS and with their direct oversight.

Protocol for Bulk this compound Powder Disposal Preparation (if permissible by EHS):

  • Purpose: To render small quantities of solid this compound waste unrecoverable before pickup by a licensed waste disposal service.

  • Materials:

    • Unused or expired this compound powder.

    • An inert, undesirable substance (e.g., cat litter, used coffee grounds).

    • A sealable plastic bag or container.

    • Appropriate PPE.

  • Procedure:

    • In a designated fume hood, carefully empty the this compound from its original container into a sealable bag or container.

    • Add an approximately equal or greater volume of the undesirable substance to the bag.

    • Seal the bag or container securely.

    • Gently mix the contents to ensure the this compound is well-dispersated.

    • Place this sealed bag into the designated hazardous solid waste container.

    • The empty original container should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The defaced, rinsed container may then be disposed of in the regular trash if deemed non-hazardous by EHS.[2]

Visualizations

Streptazolin_Disposal_Workflow cluster_prep Waste Generation & Segregation cluster_containers Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_safety Safety Precautions A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste at Point of Generation A->B C1 Solid Waste Container (Labeled Hazardous) B->C1 Solid C2 Liquid Waste Container (Labeled Hazardous) B->C2 Liquid C3 Sharps Container (Labeled Hazardous) B->C3 Sharps D Store in Designated Satellite Accumulation Area C1->D C2->D C3->D E Schedule Waste Pickup with EHS D->E F Professional Hazardous Waste Disposal (e.g., Incineration) E->F S1 Wear Appropriate PPE S2 Consult SDS & EHS S3 Handle in Ventilated Area

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Streptazolin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Streptazolin

Hazard Identification and Precautions:

Based on information for similar antibiotics like streptomycin, this compound should be handled with care. Potential hazards may include:

  • Allergic Reactions: May cause skin sensitization or an allergic skin reaction upon contact.[2]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

Therefore, it is crucial to obtain special instructions before use and not to handle the substance until all safety precautions have been read and understood.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesWear unlined, elbow-length, chemical-resistant gloves. Nitrile or butyl rubber are often suitable for handling chemical compounds.[3][4] Always check for holes or leaks before use. Wash gloves with detergent and water before removal.[3]
Body Protection Chemical-resistant suit or lab coatA disposable, chemical-resistant suit (e.g., Tyvek) or a long-sleeved lab coat should be worn.[4][5] For larger quantities or potential for splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Eye Protection Safety glasses with side shields or chemical splash gogglesTight-fitting, non-fogging chemical splash goggles or a full-face shield are necessary to protect against splashes and aerosols.[3][4]
Respiratory Protection RespiratorIn case of inadequate ventilation or when handling powders that can become airborne, a NIOSH-approved respirator is required.[3][4] The specific type of cartridge should be selected based on the potential for aerosolization and the concentration of the substance.
Foot Protection Chemical-resistant footwearWear closed-toe shoes, preferably chemical-resistant boots.[5][7] Pant legs should be worn outside of boots to prevent chemicals from entering.[5][7]

Operational and Disposal Plans

Handling and Experimental Workflow:

A structured workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase A Review Safety Data Sheet (SDS) (or analogous compound information) B Don appropriate Personal Protective Equipment (PPE) A->B C Prepare work area in a chemical fume hood B->C D Weigh and prepare This compound solution C->D Begin Experiment E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate waste: - Liquid chemical waste - Solid contaminated waste - Sharps F->G Post-Experiment Cleanup H Label waste containers clearly G->H I Store waste in a designated area H->I J Arrange for professional disposal I->J

Figure 1. Workflow for Safe Handling of this compound.

Disposal Plan:

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous chemical waste container.[8] Do not pour down the drain.

  • Solid Waste: Contaminated materials such as gloves, disposable lab coats, and paper towels should be collected in a labeled hazardous waste container.[9][10]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[10] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.